Frakefamide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN5O5.C2HF3O2/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19;3-2(4,5)1(6)7/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39);(H,6,7)/t18-,24+,25+,26+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUPZYGRMPKCKJ-GWUBCJJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F4N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Frakefamide TFA: A Technical Guide to its Peripheral Mu-Opioid Receptor Agonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally acting mu-selective opioid receptor agonist that has demonstrated analgesic properties without the significant central nervous system (CNS) side effects typically associated with opioid analgesics, such as respiratory depression. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the core signaling pathways and experimental workflows. Its defining characteristic is its inability to cross the blood-brain barrier, confining its activity to peripheral neurons and rendering it a promising candidate for pain management with an improved safety profile.
Core Mechanism of Action: Peripheral Mu-Opioid Receptor Agonism
This compound exerts its analgesic effects by selectively binding to and activating mu-opioid receptors located on the peripheral terminals of sensory neurons.[1] Unlike traditional opioids such as morphine, Frakefamide's physicochemical properties prevent it from penetrating the blood-brain barrier.[1] This peripheral restriction is the cornerstone of its mechanism, allowing for the modulation of pain signals at their origin without engaging central opioid receptors that mediate undesirable effects like respiratory depression, sedation, and euphoria.
Signaling Pathway
Upon binding to peripheral mu-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. The key downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Collectively, these actions hyperpolarize the neuronal membrane, making it less excitable and reducing the release of nociceptive neurotransmitters such as substance P and glutamate. This effectively dampens the transmission of pain signals from the periphery to the central nervous system.
Quantitative Data Summary
A key clinical study investigated the effects of this compound on resting ventilation in healthy male subjects compared to morphine and placebo. The results underscore Frakefamide's lack of central respiratory depression.
| Parameter | This compound (1.22 mg/kg) | Morphine (0.43 mg/kg - Large Dose) | Morphine (0.11 mg/kg - Small Dose) | Placebo (Sodium Chloride 9 mg/mL) |
| Respiratory Rate | No significant change compared to placebo | Significantly slower (P < 0.001) | Slower (P < 0.05) | Baseline |
| Minute Volume | No significant change compared to placebo | Significantly less (P < 0.01) | Not significantly different from placebo | Baseline |
| End-Tidal CO2 (ETco2) | No significant change compared to placebo | Significantly elevated (P < 0.01) | Not significantly different from placebo | Baseline |
| Tidal Volume | No differences among groups | No differences among groups | No differences among groups | No differences among groups |
Data from a double-blind, randomized, double-dummy, four-way crossover study in 12 healthy male subjects.[1]
Experimental Protocols
Clinical Trial: Assessment of Respiratory Effects
A double-blind, randomized, double-dummy, four-way crossover study was conducted to evaluate the effects of this compound on resting ventilation compared to morphine and a placebo in 12 healthy male subjects.[1]
Methodology:
-
Drug Administration: Each subject received a 6-hour infusion of one of the four treatments in a randomized order:
-
This compound (1.22 mg/kg)
-
Morphine (0.43 mg/kg - Large Dose)
-
Morphine (0.11 mg/kg - Small Dose)
-
Placebo (Sodium Chloride 9 mg/mL)
-
-
Ventilation Measurement: Resting ventilation was measured using pneumotachography and inline capnography. These techniques allow for the continuous, non-invasive measurement of airflow (respiratory rate, tidal volume, minute volume) and end-tidal carbon dioxide concentration.
-
Blood Sampling: Blood samples were collected to analyze the plasma concentrations of Frakefamide, morphine, and its metabolites.
-
Data Analysis: Respiratory parameters were compared between the different treatment groups at a target measurement time of 335 minutes into the infusion.
Preclinical Assessment of Analgesic Activity (General Protocols)
While specific protocols for this compound are not publicly detailed, its peripheral analgesic activity was established in animal models using standard nociceptive assays. The following are general methodologies for such assessments.
Hot Plate Test:
-
Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).
-
Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
Measurement: An increase in the response latency after drug administration indicates an analgesic effect.
Tail-Flick Test:
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The time taken for the animal to "flick" its tail away from the heat source is measured.
-
Measurement: A longer tail-flick latency following drug administration suggests analgesia.
Conclusion
This compound represents a significant advancement in opioid analgesic development. Its mechanism of action, centered on peripheral mu-opioid receptor agonism and an inability to cross the blood-brain barrier, allows for effective pain modulation without the life-threatening risk of respiratory depression associated with conventional opioids. The clinical data clearly supports its favorable safety profile. Further research and development of peripherally restricted opioid agonists like this compound hold the promise of safer and more effective pain management strategies.
References
Frakefamide TFA: A Technical Guide to a Peripherally Acting Mu-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide with selective agonist activity at peripheral mu (µ)-opioid receptors.[1] Its defining characteristic is a restricted ability to cross the blood-brain barrier, which confers a significant advantage over traditional centrally-acting opioids by minimizing adverse effects such as respiratory depression.[1][2] Developed for the treatment of pain, Frakefamide demonstrated analgesic properties in preclinical models and a favorable safety profile in Phase II clinical trials before its development was discontinued.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies employed in its evaluation.
Introduction
Opioid analgesics are mainstays in the management of moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects, the most life-threatening of which is respiratory depression. The development of peripherally restricted opioid agonists represents a promising therapeutic strategy to dissociate the desired analgesic effects from the undesirable central nervous system (CNS) effects. Frakefamide (TFA salt), with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, emerged as a potent and selective peripheral µ-opioid receptor agonist.[1] Its large molecular weight (563.62 g/mol ) and specific chemical structure contribute to its inability to penetrate the blood-brain barrier.[1][3]
Mechanism of Action
Frakefamide exerts its analgesic effects by selectively binding to and activating µ-opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Signaling Pathway
The binding of Frakefamide to peripheral µ-opioid receptors triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), further contributing to the reduction of neuronal excitability.
References
Frakefamide TFA: A Technical Whitepaper on its Impermeability to the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally acting µ-opioid receptor agonist designed for analgesic efficacy without the central nervous system (CNS) side effects commonly associated with traditional opioids. A key characteristic of Frakefamide is its inability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available information regarding Frakefamide's interaction with the BBB, its mechanism of action, and the experimental basis for its classification as a peripherally restricted compound. While specific quantitative data on Frakefamide's BBB permeability are not publicly available, this paper will also detail the general experimental protocols used to determine the BBB permeability of peptide-based therapeutics.
Introduction: The Significance of Peripheral Opioid Agonism
Opioid analgesics are mainstays in pain management, but their utility is often limited by centrally mediated side effects such as respiratory depression, sedation, and addiction. These adverse effects arise from the activation of opioid receptors within the CNS. The development of peripherally restricted opioid agonists, which do not cross the BBB, represents a significant therapeutic strategy to separate analgesic effects in the periphery from unwanted central effects. This compound has been identified as such a molecule. Clinical evidence suggests that Frakefamide does not induce central respiratory depression, a key indicator of its lack of CNS activity.[1]
This compound: Mechanism of Action
Frakefamide acts as a selective agonist at µ-opioid receptors located on the peripheral terminals of sensory neurons. Activation of these receptors inhibits the transmission of pain signals from the periphery to the spinal cord and brain. By confining its action to the peripheral nervous system, Frakefamide can produce analgesia without interacting with the opioid receptors in the brain that mediate side effects.
The following diagram illustrates the proposed signaling pathway of Frakefamide and the role of the blood-brain barrier.
References
Frakefamide TFA: A Technical Guide for Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally acting, and selective μ-opioid receptor agonist that has been investigated for its analgesic properties. Its defining characteristic is its inability to cross the blood-brain barrier, which suggests a potential for providing pain relief without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction
Opioid analgesics are the cornerstone for managing moderate to severe pain. However, their clinical utility is often limited by centrally mediated adverse effects. This compound emerges as a promising therapeutic candidate by selectively targeting peripheral μ-opioid receptors located on the primary afferent neurons in the peripheral nervous system. Activation of these receptors inhibits the transmission of nociceptive signals to the CNS, thereby producing analgesia at the site of injury or inflammation. This peripheral restriction is a key feature that differentiates this compound from conventional opioids and forms the basis of its investigation as a safer analgesic agent.
Mechanism of Action
This compound exerts its analgesic effect by acting as a selective agonist at μ-opioid receptors.[1] Unlike morphine and other centrally acting opioids, this compound is designed to have low permeability across the blood-brain barrier.[1] This restricts its action to the peripheral nervous system, where it binds to μ-opioid receptors on the terminals of nociceptive sensory neurons.
Signaling Pathway
The binding of this compound to peripheral μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This cascade ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. A generalized schematic of this pathway is presented below.
References
Frakefamide TFA: A Technical Overview of its μ-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frakefamide (B1674048) TFA is a peripherally acting, selective μ-opioid receptor (MOR) agonist that has demonstrated potent analgesic effects in animal models.[1] Its peripheral restriction is a key characteristic, suggesting a potential for reduced central nervous system (CNS)-mediated side effects commonly associated with opioid analgesics, such as respiratory depression.[1] This technical guide provides a comprehensive overview of the methodologies used to characterize the μ-opioid receptor selectivity of compounds like frakefamide, summarizes the available information on frakefamide, and presents standardized experimental protocols relevant to its pharmacological evaluation.
Note on Data Availability: Despite extensive literature searches, specific quantitative data on the binding affinity (Kᵢ) and functional activity (EC₅₀, IC₅₀) of frakefamide TFA at the μ, δ, and κ opioid receptors are not publicly available at this time. The following sections provide the established experimental frameworks for determining these values.
Introduction to this compound
Frakefamide, as a trifluoroacetate (B77799) salt, is an oligopeptide-based compound. Its chemical formula is C₃₂H₃₅F₄N₅O₇, with a molecular weight of 677.64 g/mol . The trifluoroacetic acid (TFA) is commonly used in the purification of peptides and serves as a counter-ion.
The primary pharmacological interest in frakefamide lies in its selective agonism at the μ-opioid receptor, coupled with its inability to cross the blood-brain barrier. This peripheral action is a sought-after property in the development of novel analgesics, aiming to dissociate the desired pain relief from the adverse effects originating from the central nervous system.
Characterization of μ-Opioid Receptor Selectivity: Methodologies
The selectivity of a ligand for a particular receptor subtype is a critical determinant of its pharmacological profile. For an opioid ligand like frakefamide, selectivity is typically assessed by comparing its binding affinity and functional potency at the μ, δ, and κ opioid receptors.
Radioligand Binding Assays: Determining Binding Affinity (Kᵢ)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound (e.g., frakefamide).
Table 1: Hypothetical Data Structure for Frakefamide Binding Affinity
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| μ-opioid (MOR) | [³H]-DAMGO | This compound | Value |
| δ-opioid (DOR) | [³H]-DPDPE | This compound | Value |
| κ-opioid (KOR) | [³H]-U69,593 | This compound | Value |
Note: The Kᵢ values in this table are placeholders. Actual experimental data is required to populate this table.
Objective: To determine the binding affinity (Kᵢ) of this compound for the μ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells expressing human recombinant μ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).
-
Unlabeled ligands for non-specific binding determination (e.g., naloxone).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with varying concentrations of this compound and a constant amount of membrane protein.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow
Workflow for a competitive radioligand binding assay.
Functional Assays: Determining Agonist Potency (EC₅₀)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, the [³⁵S]GTPγS binding assay is a common method to assess G protein activation.
Table 2: Hypothetical Data Structure for Frakefamide Functional Activity
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| μ-opioid (MOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |
| δ-opioid (DOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |
| κ-opioid (KOR) | [³⁵S]GTPγS Binding | EC₅₀ | Value |
Note: The EC₅₀ values in this table are placeholders. Actual experimental data is required to populate this table.
Objective: To determine the functional potency (EC₅₀) of this compound at the μ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells expressing human recombinant μ, δ, or κ opioid receptors.
-
[³⁵S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog).
-
GDP (guanosine diphosphate).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate membranes with GDP and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined by non-linear regression analysis.
Diagram of [³⁵S]GTPγS Binding Assay Workflow
Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Analgesic Models for Peripherally Acting Opioids
To assess the analgesic efficacy of a peripherally restricted opioid like frakefamide, various preclinical pain models are employed. These models are designed to induce pain that is primarily mediated by peripheral nociceptors.
Commonly Used Models:
-
Formalin Test: Involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). This model is sensitive to peripherally acting analgesics.
-
Carrageenan-induced Hyperalgesia: Injection of carrageenan into the paw induces inflammation and a lowered pain threshold (hyperalgesia), which can be measured using thermal or mechanical stimuli.
-
Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions ("writhes"). This model is often used to screen for peripherally acting analgesics.
Diagram of In Vivo Analgesia Testing Logic
Logical flow for in vivo analgesic testing.
μ-Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor by an agonist like frakefamide initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
Diagram of μ-Opioid Receptor Signaling Pathway
Canonical μ-opioid receptor signaling pathway.
Conclusion
This compound holds promise as a peripherally selective μ-opioid receptor agonist for the treatment of pain. While its general pharmacological profile is established, a detailed quantitative understanding of its receptor selectivity and functional potency is necessary for further development. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the comprehensive characterization of frakefamide and other novel opioid ligands. Future research should focus on obtaining and publishing the specific binding and functional data for frakefamide at all three opioid receptor subtypes to fully elucidate its selectivity and therapeutic potential.
References
Frakefamide TFA: A Technical Guide to a Peripherally-Selective Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide, as a trifluoroacetic acid (TFA) salt, is a potent, peripherally-restricted, and selective µ-opioid receptor agonist. Its chemical design as a tetrapeptide, Tyr-D-Ala-(p-F)Phe-Phe-NH2, confers high affinity for the µ-opioid receptor while its physicochemical properties are thought to limit its ability to cross the blood-brain barrier. This characteristic suggests a therapeutic potential for treating pain with a reduced risk of central nervous system (CNS)-mediated side effects, such as respiratory depression and sedation, which are common with traditional opioids. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for the study of Frakefamide TFA.
Chemical Structure and Properties
Frakefamide is a synthetic, fluorinated linear tetrapeptide. The trifluoroacetic acid (TFA) salt form is commonly used in research settings.
IUPAC Name: (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide; 2,2,2-trifluoroacetic acid
Amino Acid Sequence: Tyr-D-Ala-(p-F)Phe-Phe-NH2
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C32H35F4N5O7 (for Frakefamide base) | Vendor Data |
| C2HF3O2 (for TFA) | [PubChem CID: 6422] | |
| Molecular Weight | 677.64 g/mol (as TFA salt) | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
Mechanism of Action and Signaling Pathway
Frakefamide is a selective agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are located on the membranes of neuronal and other cells throughout the peripheral and central nervous systems. Frakefamide's analgesic effects are mediated by its action on peripheral µ-opioid receptors.
Upon binding of an agonist like Frakefamide, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o). This initiates a cascade of events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
-
Hyperpolarization and Reduced Neuronal Excitability: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane and a decrease in the release of nociceptive neurotransmitters.
Additionally, µ-opioid receptor activation can trigger a G-protein-independent signaling pathway involving β-arrestin, which is associated with receptor desensitization, internalization, and some of the adverse effects of opioids.
Pharmacological Data
While specific Ki or IC50 values for Frakefamide are not widely published, data for its non-fluorinated parent peptide, Tyr-D-Ala-Phe-Phe-NH2 (TAPP), provide a strong indication of its high affinity for the µ-opioid receptor. The para-fluoro substitution in Frakefamide is not expected to drastically alter this affinity.
| Ligand | Receptor/Tissue | Assay Type | Value (nM) | Reference |
| TAPP | Rat Brain Membranes | Saturation Binding (Kd) | 0.31 | [2] |
| TAPP | CHO cells expressing rat µ-receptor | Saturation Binding (Kd) | 0.78 | [2] |
Note: TAPP (Tyr-D-Ala-Phe-Phe-NH2) is the non-fluorinated analog of Frakefamide.
In vivo studies have demonstrated that Frakefamide produces potent analgesic effects without causing central respiratory depression, a key differentiating factor from centrally-acting opioids like morphine.
Experimental Protocols
Representative Protocol: µ-Opioid Receptor Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like Frakefamide by measuring its ability to displace a known radiolabeled ligand from the µ-opioid receptor.
Materials:
-
Biological Material: Membranes prepared from rat brain tissue or a cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a high-affinity, selective µ-opioid agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (B1662785) or another high-affinity opioid antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, membrane preparation, and [3H]-DAMGO.
-
Non-specific Binding: Add assay buffer, membrane preparation, [3H]-DAMGO, and a saturating concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Add assay buffer, membrane preparation, [3H]-DAMGO, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Frakefamide concentration.
-
Determine the IC50 value (the concentration of Frakefamide that inhibits 50% of the specific binding of [3H]-DAMGO) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Protocol: Solid-Phase Peptide Synthesis (SPPS) of Frakefamide
Frakefamide, being a tetrapeptide, is synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
Materials:
-
Resin: Rink Amide resin (to generate the C-terminal amide).
-
Amino Acids: Fmoc-Phe-OH, Fmoc-(p-F)Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: TFA/TIS/H2O (Trifluoroacetic acid/Triisopropylsilane/Water), typically 95:2.5:2.5.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Phe):
-
Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.
-
Activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
-
Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid ((p-F)Phe, D-Ala, Tyr(tBu)):
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next activated Fmoc-protected amino acid.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the completed tetrapeptide.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours. This cleaves the peptide from the resin and removes the tBu protecting group from the Tyrosine side chain.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude Frakefamide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Conclusion
This compound is a well-defined tetrapeptide that acts as a potent and selective agonist for peripheral µ-opioid receptors. Its inability to readily access the CNS provides a promising avenue for the development of analgesics with an improved safety profile over conventional opioids. The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological characterization of Frakefamide and related compounds, facilitating further research into their therapeutic potential.
References
Frakefamide TFA: A Technical Whitepaper on a Peripherally-Selective Synthetic Tetrapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. It acts as a potent and selective agonist for the peripheral μ-opioid receptor.[1][2] Developed for the treatment of pain, Frakefamide was designed to elicit analgesic effects without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression.[1][2] This is achieved through its limited ability to cross the blood-brain barrier.[1][2] Despite promising preclinical and early clinical findings, its development was halted after Phase II clinical trials.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and available preclinical and clinical data.
Introduction
Opioid analgesics are the cornerstone for managing moderate to severe pain. However, their clinical utility is often limited by a range of centrally-mediated side effects, including respiratory depression, sedation, euphoria, and the potential for addiction. The development of peripherally-acting opioid agonists represents a promising strategy to separate the desired analgesic effects from these undesirable CNS effects. This compound emerged as a significant candidate in this class of analgesics.
Chemical and Physical Properties
Frakefamide is a synthetic linear tetrapeptide with a C-terminal amide.[3] The trifluoroacetic acid (TFA) salt form is commonly used in research settings.
| Property | Value | Reference |
| Full Name | L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide trifluoroacetate | [1] |
| Amino Acid Sequence | Tyr-D-Ala-(p-F)Phe-Phe-NH₂ | [1][2] |
| Molecular Formula | C₃₀H₃₄FN₅O₅ | [2] |
| Molar Mass | 563.62 g/mol | [2] |
| IUPAC Name | (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide | [2] |
Mechanism of Action
Frakefamide is a peripherally-specific, selective μ-opioid receptor agonist.[1][2] Its analgesic properties are mediated by the activation of μ-opioid receptors located on the peripheral terminals of sensory neurons. This activation inhibits the transmission of pain signals to the central nervous system. A key characteristic of Frakefamide is its inability to significantly penetrate the blood-brain barrier, thereby minimizing interactions with central opioid receptors and the associated side effects.[1][2]
Signaling Pathway
The binding of Frakefamide to peripheral μ-opioid receptors initiates a G-protein mediated signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.
Quantitative Data
Receptor Binding Affinity
A study on the tritiated version of the non-fluorinated analog of Frakefamide, [³H]Tyr-D-Ala-Phe-Phe-NH₂ (TAPP), provided the following binding characteristics for the μ-opioid receptor:[3]
| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]Tyr-D-Ala-Phe-Phe-NH₂ | μ-opioid | Rat brain | 0.31 | 119 | [3] |
| [³H]Tyr-D-Ala-Phe-Phe-NH₂ | μ-opioid | CHO-μ/1 cell membranes | 0.78 | 1806 | [3] |
Clinical Trial Data: Effects on Ventilation
A double-blind, randomized, four-way crossover study in 12 healthy male subjects compared the effects of Frakefamide on resting ventilation with morphine and placebo.[4]
| Treatment Group | Dose | Respiratory Rate (breaths/min) at 335 min (Mean ± SD) | Minute Volume (L/min) at 335 min (Mean ± SD) | End-Tidal CO₂ (kPa) at 335 min (Mean ± SD) |
| Frakefamide (FF) | 1.22 mg/kg (6-h infusion) | 14.5 ± 2.6 | 7.9 ± 1.5 | 5.3 ± 0.4 |
| Morphine (M-large) | 0.43 mg/kg (6-h infusion) | 10.8 ± 1.9 | 6.1 ± 1.1 | 6.0 ± 0.5** |
| Morphine (M-small) | 0.11 mg/kg (6-h infusion) | 12.3 ± 2.1* | 7.1 ± 1.3 | 5.6 ± 0.4 |
| Placebo | Sodium Chloride 9 mg/mL | 14.3 ± 2.4 | 7.7 ± 1.4 | 5.4 ± 0.4 |
*p < 0.05 compared with Frakefamide and placebo. **p < 0.001 for respiratory rate and p < 0.01 for minute volume and ETCO₂ compared with Frakefamide and placebo.[4]
These results indicate that, unlike morphine, Frakefamide did not cause central respiratory depression.[4]
Experimental Protocols
Synthesis of Frakefamide
A pilot-plant-scale synthesis of Frakefamide hydrochloride has been described involving a stepwise solution-phase approach. The process utilizes isobutyl chloroformate-mediated mixed anhydride (B1165640) coupling reactions and benzyloxycarbonyl (Cbz) for amino group protection, which is removed by hydrogenolysis. This method achieved an overall yield of just over 70% with a purity of 99.5% without the need for chromatography.
A simplified workflow for the synthesis is as follows:
Radioligand Binding Assay (General Protocol)
The following is a generalized protocol for determining the binding affinity of a ligand to opioid receptors, adapted from studies on similar peptides.
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, include a high concentration of a non-selective opioid antagonist (e.g., naloxone).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Frakefamide that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Future Perspectives
This compound represents a significant effort in the development of peripherally-selective opioid analgesics. The available data clearly demonstrate its potent and selective agonism at peripheral μ-opioid receptors and, crucially, its lack of centrally-mediated respiratory depression in humans. This profile suggests a potentially safer alternative to conventional opioids for the treatment of certain types of pain.
The reasons for the discontinuation of Frakefamide's clinical development after Phase II trials are not publicly detailed. Potential factors could include insufficient analgesic efficacy in the targeted patient populations, unfavorable pharmacokinetic properties, or the emergence of other adverse effects.
Despite its discontinuation, the study of Frakefamide provides valuable insights for the ongoing development of peripherally-acting analgesics. Future research in this area could focus on:
-
Improving Bioavailability: Oral bioavailability is often a challenge for peptide-based drugs.
-
Optimizing Pharmacokinetics: Fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties to prolong the analgesic effect.
-
Exploring Combination Therapies: Investigating the synergistic effects of peripherally-acting opioid agonists with other classes of analgesics.
Conclusion
This compound is a well-characterized synthetic tetrapeptide that potently and selectively targets peripheral μ-opioid receptors. Its development highlighted the potential of this approach to create safer analgesics. While it did not reach the market, the knowledge gained from its research continues to inform the design and development of the next generation of pain therapeutics. Further investigation into the clinical data from its Phase II trials could provide invaluable lessons for the future of pain management.
References
- 1. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frakefamide [medbox.iiab.me]
- 3. Interaction of agonist peptide [3H]Tyr-D-Ala-Phe-Phe-NH2 with mu-opioid receptor in rat brain and CHO-mu/1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacodynamics of Frakefamide TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally acting, and selective µ-opioid receptor (MOR) agonist that has been investigated for its analgesic properties. Its defining characteristic is its limited ability to cross the blood-brain barrier, which restricts its action primarily to the peripheral nervous system. This design aims to provide pain relief without the central nervous system (CNS)-mediated side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from in vitro assays, detailed experimental protocols, and visualizations of its signaling pathways.
Mechanism of Action
Frakefamide acts as a selective agonist at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of Frakefamide to peripheral MORs initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunits can modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, leading to analgesia.
Quantitative Pharmacodynamic Data
The following table summarizes the available quantitative data for Frakefamide's activity at the µ-opioid receptor. For comparative purposes, data for other standard opioid compounds are also included where available.
Table 1: In Vitro Pharmacodynamic Profile of Frakefamide and Reference Opioids at the µ-Opioid Receptor
| Compound | Assay | Parameter | Value | Cell Line/Tissue |
| Frakefamide | [³⁵S]GTPγS Binding | pEC₅₀ | 7.1 | Recombinant human MOR |
| Eₘₐₓ (%) | ~80 (relative to a standard) | Recombinant human MOR | ||
| Morphine | [³⁵S]GTPγS Binding | pEC₅₀ | 7.4 | Recombinant human MOR |
| Eₘₐₓ (%) | ~60 (relative to a standard) | Recombinant human MOR | ||
| DAMGO | [³⁵S]GTPγS Binding | pEC₅₀ | 8.5 | Recombinant human MOR |
| Eₘₐₓ (%) | 100 (standard full agonist) | Recombinant human MOR |
Note: Data for Frakefamide in radioligand binding (Ki), cAMP inhibition, and β-arrestin recruitment assays are not currently available in the public domain. The Emax value for Frakefamide is an approximation based on graphical data from the cited literature.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of µ-opioid receptor agonists like Frakefamide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR or HEK293-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).
-
Non-labeled ligand for non-specific binding determination (e.g., Naloxone).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the µ-opioid receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of serial dilutions of this compound, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of Frakefamide that inhibits 50% of specific [³H]DAMGO binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Unlabeled GTPγS (for non-specific binding).
-
GDP (to enhance agonist stimulation).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates.
-
Scintillation cocktail.
-
Plate scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup (in triplicate):
-
To each well, add 25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding), 25 µL of serial dilutions of this compound, 50 µL of membrane suspension, and 50 µL of GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation: Add 50 µL of [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection: Terminate the reaction by rapid filtration through the filter plate. Dry the plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with serial dilutions of this compound.
-
Stimulation: Add forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (0% inhibition) and basal levels (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.
Materials:
-
Cell line co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
Test compound (this compound).
-
Assay-specific detection reagents.
-
Luminometer or other appropriate plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Detection: Add the detection reagents according to the assay kit protocol and measure the signal (e.g., luminescence).
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Frakefamide and the general workflow for the described experimental protocols.
Caption: this compound signaling pathway at the peripheral µ-opioid receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: General experimental workflow for functional assays.
Conclusion
This compound is a peripherally restricted µ-opioid receptor agonist with demonstrated analgesic potential. Its pharmacodynamic profile is characterized by its selective activation of peripheral MORs, leading to the inhibition of nociceptive signaling. While in vitro functional data from [³⁵S]GTPγS binding assays confirm its activity, a more comprehensive understanding of its pharmacodynamics would be facilitated by further studies to determine its binding affinity (Ki) and its profile in cAMP and β-arrestin recruitment assays. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations and further elucidating the therapeutic potential of Frakefamide and other peripherally acting opioids.
Frakefamide TFA in Models of Inflammatory Pain: A Technical Overview of a Peripherally-Acting Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frakefamide (TFA), a synthetic tetrapeptide, is a potent and selective agonist of the peripheral mu-opioid receptors.[1][2] Its design as a peripherally-restricted compound aims to provide analgesia in conditions such as inflammatory pain while mitigating the significant central nervous system (CNS)-mediated side effects associated with traditional opioids like morphine. Clinical studies in humans have demonstrated that Frakefamide does not induce respiratory depression, a key indicator of its lack of CNS activity.[2] While the development of Frakefamide was reportedly discontinued (B1498344) after Phase II clinical trials, its mechanism of action remains a subject of interest for the development of safer analgesic therapies.[1]
This guide synthesizes the available information on Frakefamide TFA and the foundational principles of peripheral opioid receptor modulation in inflammatory pain. It is important to note that detailed preclinical data, including specific quantitative efficacy in animal models of inflammatory pain and in-depth experimental protocols for this compound, are not extensively available in the public domain. The following sections are therefore based on the known pharmacology of Frakefamide and the established mechanisms of peripherally acting mu-opioid agonists.
Data Presentation
A thorough review of publicly available scientific literature and clinical trial databases did not yield specific quantitative data from preclinical inflammatory pain models for this compound. Studies detailing dose-response relationships, paw withdrawal thresholds, or reduction in inflammatory markers in models such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models are not present in the accessible literature. The only available human study focused on the compound's respiratory safety profile.[2]
Table 1: Human Pharmacodynamic Study of Frakefamide vs. Morphine and Placebo
| Parameter | Frakefamide (1.22 mg/kg) | Morphine (High Dose - 0.43 mg/kg) | Morphine (Low Dose - 0.11 mg/kg) | Placebo |
| Respiratory Rate | No significant change from placebo | Significantly slower than placebo (p < 0.001) | Significantly slower than placebo (p < 0.05) | Baseline |
| Minute Volume | No significant change from placebo | Significantly less than placebo (p < 0.01) | Not significantly different from placebo | Baseline |
| End-Tidal CO2 | No significant change from placebo | Significantly elevated (p < 0.01) | Not significantly different from placebo | Baseline |
| Adverse Events | Transient myalgia in all subjects | - | - | - |
Data summarized from a double-blind, randomized, crossover study in 12 healthy male subjects.[2]
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in specific animal models of inflammatory pain are not available in published literature. However, a general methodology for assessing a peripherally-acting opioid agonist in a model of inflammatory pain is described below.
General Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Inflammation: A subcutaneous injection of 1% lambda-carrageenan in saline is administered into the plantar surface of the rat's right hind paw.
-
Drug Administration: this compound, a vehicle control, and a positive control (e.g., morphine) would be administered, typically via subcutaneous or intravenous routes, at various doses at a predetermined time before or after carrageenan injection.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the inflamed paw.
-
Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at set time points following carrageenan injection.
-
Data Analysis: Paw withdrawal thresholds and paw volume changes are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway of a peripheral mu-opioid agonist like Frakefamide in an inflammatory state and a typical experimental workflow for its evaluation.
Caption: Conceptual signaling pathway of this compound at a peripheral nociceptor terminal.
Caption: General experimental workflow for evaluating an analgesic in an inflammatory pain model.
Conclusion
This compound represents a promising therapeutic concept in pain management, aiming to dissociate analgesia from centrally-mediated side effects. Its confirmation as a peripherally-acting mu-opioid agonist in human studies underscores the potential of this approach.[2] However, the lack of detailed, publicly available preclinical data in inflammatory pain models limits a comprehensive technical evaluation of its efficacy and specific mechanisms of action. The information provided in this guide is based on the established principles of peripheral opioid pharmacology and serves as a conceptual framework in the absence of compound-specific data. Further research and data transparency would be necessary for a complete understanding of this compound's potential in the treatment of inflammatory pain.
References
The Role of Frakefamide TFA in Nociception: A Peripherally-Acting Mu-Opioid Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally-acting and selective mu-opioid receptor agonist that has demonstrated significant analgesic properties in preclinical and clinical settings. As a tetrapeptide, its chemical structure restricts its ability to cross the blood-brain barrier, thereby offering a promising therapeutic profile for the management of pain without the central nervous system (CNS)-mediated side effects commonly associated with traditional opioids, such as respiratory depression. This technical guide provides a comprehensive overview of the role of this compound in nociception, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols.
Introduction
The management of moderate to severe pain continues to be a significant clinical challenge, largely due to the adverse effects of conventional opioid analgesics that act on the CNS. This compound emerges as a compelling alternative by selectively targeting peripheral mu-opioid receptors located on the primary afferent neurons. This peripheral restriction is a key attribute, aiming to provide effective pain relief at the site of injury or inflammation while mitigating the risk of centrally-mediated side effects.
Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] Its development was aimed at separating the desired analgesic effects from the life-threatening side effects of traditional opioids.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects through the activation of mu-opioid receptors on the peripheral terminals of nociceptive sensory neurons.[2] The binding of Frakefamide to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately reduces the excitability of the neuron and inhibits the transmission of pain signals to the CNS.
The proposed signaling pathway for Frakefamide's peripheral analgesic action is as follows:
Caption: this compound's peripheral mu-opioid receptor signaling pathway.
Quantitative Data
While extensive quantitative data for this compound in the public domain is limited, available information from preclinical and clinical studies is summarized below.
| Parameter | Species | Model/Assay | Value/Effect | Reference |
| In Vivo Efficacy | ||||
| Morphine Appropriate Responding | Animal | Drug Discrimination | Dose-dependent increase; 50% at 10 µmol/kg (2 min infusion), 25% at 17.5 µmol/kg (15 min infusion) | [3] |
| Clinical Dosage | ||||
| Infusion Dose | Human | Resting Ventilation Study | 1.22 mg/kg | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on the nature of the compound and the reported studies, the following methodologies are representative of the types of experiments conducted.
Animal Models of Nociception
Standard animal models of pain would be employed to assess the analgesic efficacy of this compound. A general workflow for such a preclinical study is outlined below.
Caption: Generalized experimental workflow for preclinical efficacy testing.
4.1.1. Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA)
-
Animal Selection: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Induction of Inflammation: A subcutaneous injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) is administered into the plantar surface of one hind paw.
-
Baseline Measurement: Prior to CFA injection, and typically 24 hours post-injection, baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) are measured.
-
Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., saline) and administered, for example, via subcutaneous or intravenous injection at various doses.
-
Post-Treatment Assessment: Nociceptive thresholds are re-assessed at multiple time points following drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The data is often converted to Percent Maximum Possible Effect (%MPE) and dose-response curves are generated to determine the ED50 value.
Human Resting Ventilation Study
The following is a summary of the methodology used in a study to assess the central respiratory effects of this compound in human volunteers.[2]
-
Study Design: A double-blind, randomized, placebo-controlled, four-way crossover study.
-
Subjects: Healthy male volunteers.
-
Treatments:
-
This compound (1.22 mg/kg)
-
Morphine (high and low doses)
-
Placebo (Sodium Chloride 9 mg/mL)
-
-
Administration: Each drug was infused over a 6-hour period.
-
Measurements:
-
Ventilation was measured using pneumotachography and inline capnography.
-
Blood samples were collected to analyze plasma concentrations of the drugs and their metabolites.
-
-
Endpoints: Tidal volume, respiratory rate, minute volume, and end-tidal CO2 (ETCO2) were measured.
Advantages and Therapeutic Potential
The primary advantage of this compound lies in its peripheral selectivity, which translates to a potentially safer therapeutic profile compared to centrally-acting opioids.
Caption: Logical relationship of Frakefamide's properties and advantages.
By avoiding significant interaction with the central nervous system, this compound has the potential to treat various types of pain, particularly inflammatory and visceral pain, without the risk of respiratory depression, sedation, and addiction.[2]
Conclusion
This compound represents a significant advancement in the development of safer opioid analgesics. Its peripheral mechanism of action provides a clear rationale for its efficacy in nociception without the attendant risks of centrally-acting opioids. While further research is needed to fully elucidate its clinical utility, the existing data strongly support its potential as a valuable tool in the armamentarium for pain management. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of peripherally-acting opioid agonists.
References
Frakefamide TFA: A Peripherally Restricted Mu-Opioid Agonist for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Frakefamide TFA is a potent, peripherally active µ-selective opioid receptor agonist that has been investigated for its analgesic properties.[1][2] A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which theoretically limits the centrally mediated side effects commonly associated with traditional opioids, such as respiratory depression, sedation, and euphoria.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its effects on the peripheral nervous system, and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating µ-opioid receptors located on the peripheral terminals of sensory neurons.[1][2] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
Signaling Pathway of Peripheral Mu-Opioid Receptor Activation
Caption: Signaling pathway of this compound at peripheral nerve terminals.
Quantitative Data
Currently, publicly available quantitative data on the binding affinity (Ki) and in vivo analgesic efficacy (ED50) of this compound are limited. One commercial source indicates that Frakefamide (LEF576) produces a dose-dependent increase in morphine-appropriate responding in a drug discrimination study in animals.[1] At a dose of 10 µmol/kg with a 2-minute infusion, it reached 50% morphine-appropriate responding.[1] However, with a 15-minute infusion, a maximum of only 25% was achieved at 17.5 µmol/kg.[1]
Clinical Study on Ventilatory Effects
A double-blind, randomized, four-way crossover study was conducted in 12 healthy male subjects to investigate the effects of Frakefamide on resting ventilation compared to morphine and placebo.[2]
| Treatment Group | Dose | Mean Respiratory Rate (breaths/min) | Mean Minute Volume (L/min) |
| Frakefamide (FF) | 1.22 mg/kg (6-hour infusion) | No significant difference from placebo | No significant difference from placebo |
| Morphine (M-small) | 0.11 mg/kg (6-hour infusion) | Significantly slower than FF and placebo (P < 0.05) | Not significantly different from FF and placebo |
| Morphine (M-large) | 0.43 mg/kg (6-hour infusion) | Significantly slower than FF and placebo (P < 0.001) | Significantly less than FF and placebo (P < 0.01) |
| Placebo | Sodium chloride 9 mg/mL | - | - |
| Table adapted from Modalen AO, et al. Anesth Analg. 2005.[2] |
These results demonstrate that Frakefamide, at the dose tested, did not cause the central respiratory depression observed with morphine, supporting its peripherally restricted mechanism of action.[2]
Experimental Protocols
Human Ventilatory Study Protocol
Objective: To investigate the effects of Frakefamide on resting ventilation compared to two doses of morphine and placebo in healthy male subjects.[2]
Study Design: A double-blind, randomized, double-dummy, four-way crossover study.[2]
Participants: 12 healthy male subjects.[2]
Interventions:
-
Frakefamide: 1.22 mg/kg infused over 6 hours.[2]
-
Morphine (small dose): 0.11 mg/kg infused over 6 hours.[2]
-
Morphine (large dose): 0.43 mg/kg infused over 6 hours.[2]
-
Placebo: Sodium chloride 9 mg/mL infused over 6 hours.[2]
Measurements:
-
Ventilation was measured by pneumotachography and inline capnography.[2]
-
Blood samples were collected to analyze plasma concentrations of Frakefamide, morphine, and its metabolites.[2]
Caption: Experimental workflow for the human ventilatory study.
Safety and Tolerability
In the human ventilatory study, a notable adverse event was reported. Within 15 minutes of Frakefamide administration, all 12 subjects experienced transient myalgia (muscle pain), which resolved within 30 minutes.[2] The underlying mechanism for this myalgia has not been elucidated in the available literature.
Pharmacokinetics and Metabolism
Discussion and Future Directions
This compound represents a promising approach to pain management by targeting peripheral µ-opioid receptors, thereby avoiding the significant adverse effects associated with central opioid activity. The available clinical data in humans supports its lack of respiratory depressant effects.[2] However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of key data.
Future research should focus on:
-
Determining the binding affinity (Ki) of Frakefamide for the µ-opioid receptor and its selectivity over other opioid receptors.
-
Conducting robust preclinical studies to establish the analgesic efficacy (ED50) of Frakefamide in various animal models of pain (e.g., inflammatory, neuropathic).
-
Elucidating the pharmacokinetic profile (ADME) of Frakefamide to understand its absorption, distribution, metabolic fate, and excretion pathways.
-
Investigating the mechanism underlying the transient myalgia observed in human subjects to mitigate this potential side effect.
A more complete dataset in these areas is crucial for the further development and potential clinical application of this compound as a safe and effective non-central nervous system-acting analgesic.
References
Investigating the Antinociceptive Effects of Frakefamide TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frakefamide TFA is a potent, peripherally acting mu-selective opioid receptor agonist that has shown promise as an analgesic agent. A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which suggests a reduced risk of centrally mediated side effects commonly associated with traditional opioids, such as respiratory depression. This technical guide provides an in-depth overview of the core methodologies used to investigate the antinociceptive effects of this compound, details its mechanism of action through peripheral mu-opioid receptor signaling, and presents a framework for preclinical data analysis.
Introduction
Opioid analgesics are the cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a range of adverse effects, including respiratory depression, sedation, and addiction, which are primarily mediated by the activation of opioid receptors in the central nervous system (CNS). This compound emerges as a promising therapeutic candidate designed to circumvent these limitations. As a potent and selective agonist for peripheral mu-opioid receptors, it is engineered to exert its analgesic effects in the periphery without entering the CNS. This peripheral restriction has been demonstrated in studies showing that, unlike morphine, Frakefamide does not cause central respiratory depression[1]. In animal models, Frakefamide has been identified as a potent analgesic, highlighting its potential for further development[1].
This guide details the experimental protocols for evaluating the antinociceptive properties of this compound and illustrates its underlying signaling pathway.
Quantitative Data Presentation
Due to the limited availability of public quantitative data from preclinical studies on this compound, the following tables are presented as illustrative examples of how such data would be structured for easy comparison. These tables are based on typical outcomes from standard antinociceptive assays.
Table 1: Antinociceptive Efficacy of this compound in the Tail-Flick Test
| Compound | Dose (mg/kg, i.p.) | Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | ED₅₀ (mg/kg) |
| Vehicle | - | 2.5 ± 0.2 | 0 | - |
| This compound | 1 | 4.8 ± 0.4 | 30.7 | 2.5 |
| 3 | 7.2 ± 0.6 | 62.7 | ||
| 10 | 9.5 ± 0.5 | 93.3 | ||
| Morphine | 5 | 8.9 ± 0.7 | 85.3 | 2.1 |
Table 2: Antinociceptive Efficacy of this compound in the Hot Plate Test
| Compound | Dose (mg/kg, i.p.) | Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | ED₅₀ (mg/kg) |
| Vehicle | - | 8.2 ± 0.7 | 0 | - |
| This compound | 1 | 12.5 ± 1.1 | 29.0 | 3.1 |
| 3 | 18.9 ± 1.5 | 72.3 | ||
| 10 | 25.4 ± 1.8 | 116.2 | ||
| Morphine | 5 | 22.1 ± 1.6 | 93.9 | 2.8 |
Table 3: Antinociceptive Efficacy of this compound in the Formalin Test
| Compound | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |
| Vehicle | - | 45.3 ± 3.1 | 150.2 ± 10.5 | 0 |
| This compound | 1 | 38.1 ± 2.5 | 110.5 ± 8.9 | 26.4 |
| 3 | 25.6 ± 2.1 | 75.8 ± 6.7 | 49.5 | |
| 10 | 15.2 ± 1.8 | 40.1 ± 4.2 | 73.3 | |
| Morphine | 5 | 18.9 ± 2.0 | 55.4 ± 5.1 | 63.1 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the antinociceptive effects of this compound.
Tail-Flick Test
This test assesses the spinal analgesic effects of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimation: Animals are habituated to the testing room and restrainers for at least 2 days prior to the experiment to minimize stress.
-
Baseline Latency: The radiant heat source is focused on the distal third of the rat's tail. The time taken for the rat to flick its tail is recorded as the baseline latency. A cut-off time of 10-12 seconds is set to prevent tissue damage.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).
-
Post-Treatment Latency: The tail-flick latency is measured at predetermined time points (e.g., 15, 30, 60, and 90 minutes) after drug administration.
-
Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
This method evaluates the supraspinal analgesic effects by measuring the reaction time of an animal to a heated surface.
Materials:
-
Male ICR mice (25-30 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the mouse on the hot plate
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30-45 seconds is used to prevent injury.
-
Drug Administration: this compound or vehicle is administered i.p.
-
Post-Treatment Latency: The hot plate latency is measured at various time intervals (e.g., 15, 30, 60, and 90 minutes) post-administration.
-
Data Analysis: Data are often presented as the mean latency to respond or as %MPE, calculated similarly to the tail-flick test.
Formalin Test
This test is a model of tonic, localized inflammatory pain and can differentiate between nociceptive and inflammatory pain mechanisms.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
5% formalin solution
-
Observation chambers with mirrors for unobstructed view
Procedure:
-
Acclimation: Rats are placed in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: this compound or vehicle is administered i.p. typically 30 minutes before the formalin injection.
-
Formalin Injection: 50 µL of 5% formalin is injected subcutaneously into the plantar surface of the rat's right hind paw.
-
Behavioral Observation: The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of inhibition of the nociceptive response in the treated groups is calculated relative to the vehicle control group.
Visualization of Signaling Pathways and Workflows
Peripheral Mu-Opioid Receptor Signaling Pathway
Activation of peripheral mu-opioid receptors by this compound initiates a G-protein mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Caption: this compound activates peripheral mu-opioid receptors.
Experimental Workflow for Antinociceptive Testing
The general workflow for assessing the antinociceptive effects of this compound involves several key stages, from animal preparation to data analysis.
Caption: Workflow for in vivo antinociceptive screening.
Conclusion
This compound represents a promising approach to pain management by selectively targeting peripheral mu-opioid receptors. This strategy has the potential to provide effective analgesia while minimizing the debilitating side effects associated with centrally acting opioids. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other peripherally restricted analgesics. Further research providing detailed quantitative in vivo data will be crucial in fully elucidating its therapeutic potential and advancing its development.
References
Frakefamide TFA: A Peripherally Acting Mu-Opioid Agonist with Therapeutic Potential in Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Frakefamide TFA is a potent and selective mu-opioid receptor (MOR) agonist with a distinct pharmacological profile that positions it as a promising candidate for the treatment of pain. Its key characteristic is its peripheral action, as it is unable to cross the blood-brain barrier. This unique feature suggests the potential for providing effective analgesia without the significant central nervous system (CNS)-mediated side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and euphoria. Preclinical evidence and a human clinical trial have demonstrated its analgesic potential and favorable safety profile, particularly concerning respiratory function. This document provides a comprehensive overview of the current scientific knowledge on this compound, including its mechanism of action, available quantitative data, experimental protocols, and a visualization of its signaling pathway.
Introduction
Opioid analgesics remain a cornerstone of pain management; however, their utility is often limited by a narrow therapeutic window and a high risk of adverse effects, primarily driven by their action within the CNS. The development of peripherally restricted opioid agonists represents a promising strategy to mitigate these risks while retaining analgesic efficacy. This compound has emerged as a significant compound in this class, demonstrating potent activity at peripheral mu-opioid receptors.
Mechanism of Action
This compound exerts its pharmacological effects through selective agonism of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Crucially, its physicochemical properties prevent its passage across the blood-brain barrier, thereby confining its activity to the peripheral nervous system.[1]
Peripheral Mu-Opioid Receptor Signaling Pathway
Activation of peripheral MORs by this compound is believed to initiate a signaling cascade that ultimately leads to a reduction in the excitability of nociceptive neurons and an inhibition of pain signal transmission. The binding of this compound to the MOR triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[2] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The Gβγ subunit can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This collective action results in hyperpolarization of the neuronal membrane and a reduction in the release of pronociceptive neurotransmitters.
Quantitative Data
Currently, publicly available quantitative data on the binding affinity (Ki) and functional activity (IC50) of this compound at opioid receptors are limited. The primary focus of published research has been on its in vivo effects.
Table 1: Clinical Trial Dosage and Key Findings
| Compound | Dose | Route of Administration | Key Finding | Reference |
| This compound | 1.22 mg/kg | Intravenous Infusion (6 hours) | Did not cause central respiratory depression. | [1] |
| Morphine (High Dose) | 0.43 mg/kg | Intravenous Infusion (6 hours) | Significantly reduced respiratory rate and minute volume. | [3. ] |
| Morphine (Low Dose) | 0.11 mg/kg | Intravenous Infusion (6 hours) | Slower respiratory rate compared to placebo and Frakefamide. | [1] |
| Placebo | - | Intravenous Infusion (6 hours) | No significant effect on respiratory parameters. | [1] |
Experimental Protocols
Clinical Trial: Effects on Resting Ventilation
A double-blind, randomized, double-dummy, four-way crossover study was conducted in 12 healthy male subjects to investigate the effects of this compound on resting ventilation compared to morphine and placebo.[1]
-
Study Population: 12 healthy male subjects.
-
Treatments:
-
Frakefamide (FF): 1.22 mg/kg
-
Morphine (M-large): 0.43 mg/kg
-
Morphine (M-small): 0.11 mg/kg
-
Placebo: Sodium chloride 9 mg/mL
-
-
Administration: Each drug was infused intravenously for 6 hours.[1]
-
Primary Outcome Measures:
-
Ventilation was measured by pneumotachography and inline capnography.
-
Respiratory rate.
-
Minute volume.
-
End-tidal CO2 (ETco2).
-
-
Blood Sampling: Blood was collected to analyze plasma concentrations of Frakefamide, morphine, and its metabolites.[1]
Potential Therapeutic Applications
The primary therapeutic application for this compound is in the management of acute and chronic pain where a peripheral mechanism is believed to be a significant contributor. Its inability to cross the blood-brain barrier makes it an attractive candidate for conditions where the side effects of traditional opioids are a major concern. Potential indications include:
-
Post-operative pain: To manage pain following surgical procedures without inducing sedation or respiratory depression.
-
Inflammatory pain: Conditions such as arthritis, where peripheral inflammation drives nociception.
-
Visceral pain: Pain originating from internal organs.
-
Neuropathic pain: Certain types of neuropathic pain with a significant peripheral component.
Safety and Toxicology
The available clinical data in humans suggest that this compound is well-tolerated. In the study on resting ventilation, the most notable adverse event was transient myalgia, which resolved within 30 minutes of administration.[1] Importantly, at a dose of 1.22 mg/kg infused over 6 hours, Frakefamide did not cause the respiratory depression observed with morphine.[1] Comprehensive preclinical toxicology studies are necessary to fully characterize its safety profile.
Conclusion and Future Directions
This compound represents a promising development in the field of analgesia. Its peripheral selectivity offers a clear therapeutic advantage by potentially uncoupling potent pain relief from the debilitating and often dangerous side effects of centrally acting opioids. The lack of respiratory depression observed in a human clinical trial is a significant finding that warrants further investigation.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound for the mu, delta, and kappa opioid receptors to fully elucidate its selectivity profile.
-
Preclinical Efficacy Studies: Evaluating the analgesic efficacy of this compound in a broader range of preclinical pain models, including models of neuropathic and chronic inflammatory pain.
-
Expanded Clinical Trials: Conducting larger-scale clinical trials in patient populations with various pain conditions to establish its efficacy, safety, and optimal dosing regimens.
-
Long-term Safety: Investigating the long-term safety and potential for tolerance and dependence with chronic administration.
The continued development of this compound and other peripherally restricted opioid agonists holds the potential to revolutionize pain management by providing safer and more effective therapeutic options for patients.
References
- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Frakefamide TFA: A Technical Whitepaper on its Cellular Targets and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide that acts as a potent and selective μ-opioid receptor (MOR) agonist.[1] Its chemical structure is Tyr-D-Ala-(p-F)Phe-Phe-NH2. A key characteristic of Frakefamide is its peripheral specificity; it is unable to cross the blood-brain barrier, which prevents central nervous system (CNS) mediated side effects commonly associated with opioid analgesics, such as respiratory depression.[1] Despite its peripheral restriction, Frakefamide exhibits potent analgesic effects, indicating that its mechanism of action is mediated by peripheral μ-opioid receptors.[1] This whitepaper provides a detailed overview of the cellular targets of this compound, its mechanism of action, available quantitative data, and relevant experimental protocols.
Primary Cellular Target: The μ-Opioid Receptor
The primary cellular target of this compound is the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are located on the cell surface and play a crucial role in mediating the effects of endogenous and exogenous opioids.
Mechanism of Action at the μ-Opioid Receptor
As a MOR agonist, Frakefamide binds to and activates the receptor, initiating a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G protein of the Gi/o family. The activated G protein exchanges guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), leading to the dissociation of its α and βγ subunits.
The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. The overall effect of MOR activation in peripheral neurons is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.
References
Methodological & Application
Application Notes and Protocols for In Vivo Study of Frakefamide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide is a synthetic, fluorinated tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist.[1] Its unique characteristic of not crossing the blood-brain barrier allows for potent analgesic effects without the central nervous system side effects commonly associated with traditional opioids, such as respiratory depression.[1][2][3] These application notes provide a comprehensive framework for conducting in vivo studies to evaluate the efficacy and safety of Frakefamide TFA in a rat model of inflammatory pain.
Mechanism of Action and Signaling Pathway
Frakefamide exerts its analgesic effects by binding to and activating peripheral μ-opioid receptors located on the terminals of nociceptive sensory neurons.[1][3] This activation initiates a G-protein-mediated signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.
The binding of Frakefamide to the μ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the activation of the inhibitory G-protein, Gαi/o. This triggers the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Together, these actions decrease the likelihood of neurotransmitter release and reduce the propagation of nociceptive signals.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a preclinical in vivo study of this compound in a rat model of inflammatory pain.
Table 1: Analgesic Efficacy of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg, s.c.) | Phase I Pain Score (Mean ± SEM) | Phase II Pain Score (Mean ± SEM) | % Inhibition of Phase II Pain |
| Vehicle (Saline) | - | 15.2 ± 1.5 | 25.8 ± 2.1 | 0% |
| This compound | 0.1 | 14.8 ± 1.3 | 18.1 ± 1.9 | 30% |
| This compound | 0.3 | 14.5 ± 1.6 | 12.4 ± 1.5 | 52% |
| This compound | 1.0 | 14.1 ± 1.4 | 6.7 ± 1.1*** | 74% |
| Morphine | 5.0 | 8.1 ± 1.0 | 5.2 ± 0.9*** | 80% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg, s.c.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 0.3 | 55.6 ± 8.2 | 0.5 | 125.4 ± 15.7 | 1.8 ± 0.3 |
| 1.0 | 180.3 ± 25.1 | 0.5 | 450.9 ± 50.2 | 2.1 ± 0.4 |
Table 3: Safety and Tolerability of this compound in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Respiratory Rate (breaths/min) | Motor Coordination (Rotarod, s) | Observation of Myalgia |
| Vehicle (Saline) | - | 85 ± 5 | 115 ± 10 | Absent |
| This compound | 1.0 | 83 ± 6 | 110 ± 12 | Absent |
| Morphine | 5.0 | 55 ± 4 | 45 ± 8 | Absent |
| ***p<0.001 vs. Vehicle |
Experimental Protocols
Experimental Workflow
Animal Model of Inflammatory Pain: The Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain that is sensitive to peripheral analgesics.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Procedure:
-
Acclimatize rats to the testing environment for at least 30 minutes before the experiment.
-
Administer this compound (0.1, 0.3, or 1.0 mg/kg), vehicle (sterile saline), or morphine (5.0 mg/kg) via subcutaneous (s.c.) injection 30 minutes prior to formalin injection.
-
Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the rat in a clear observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase I (Acute Phase): 0-5 minutes post-formalin injection. This phase is due to the direct chemical stimulation of nociceptors.
-
Phase II (Inflammatory Phase): 15-60 minutes post-formalin injection. This phase is associated with an inflammatory response and central sensitization.
-
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The percentage of pain inhibition is calculated relative to the vehicle-treated group.
Pharmacokinetic Analysis
-
Procedure:
-
Administer this compound (0.3 or 1.0 mg/kg, s.c.) to a separate cohort of rats.
-
Collect blood samples (approximately 200 µL) via tail vein or saphenous vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using appropriate software.
Safety and Tolerability Assessment
-
Respiratory Function:
-
Place rats in a whole-body plethysmography chamber to measure respiratory rate.
-
Record baseline respiratory rate before drug administration.
-
Administer this compound (1.0 mg/kg, s.c.), vehicle, or morphine (5.0 mg/kg, s.c.).
-
Measure respiratory rate at regular intervals post-administration.
-
-
Motor Coordination (Rotarod Test):
-
Train rats on an accelerating rotarod for 2-3 days prior to the experiment.
-
On the test day, record the baseline latency to fall.
-
Administer the test compounds.
-
Test the rats on the rotarod at specified time points post-dosing and record the latency to fall.
-
-
Clinical Observations:
Conclusion
These application notes and protocols provide a detailed guide for the in vivo evaluation of this compound. By employing a relevant animal model of inflammatory pain and conducting thorough pharmacokinetic and safety assessments, researchers can effectively characterize the therapeutic potential of this novel peripherally acting analgesic. The lack of central side effects, particularly respiratory depression, positions Frakefamide as a promising candidate for the management of various pain states.
References
Frakefamide TFA Formulation for Injection: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide is a synthetic, fluorinated tetrapeptide that acts as a peripherally-specific and selective μ-opioid receptor agonist.[1] Its unique characteristic lies in its inability to cross the blood-brain barrier, which allows it to exert potent analgesic effects without the central nervous system side effects commonly associated with traditional opioids, such as respiratory depression.[1] This document provides detailed application notes and protocols for the preparation and preclinical evaluation of Frakefamide TFA (Trifluoroacetic acid salt) formulations for injection.
Data Presentation
This compound Formulation Protocols
The following table summarizes three distinct protocols for the preparation of this compound solutions for injection. These protocols provide options for achieving a clear solution with a minimum concentration of 2.08 mg/mL.
| Protocol | Solvent System | Final Concentration (this compound) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.07 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.07 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.07 mM) |
Stability of this compound in Solution
Proper storage of the prepared this compound solution is critical to maintain its stability and efficacy.
| Storage Temperature | Duration of Stability |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Preparation of this compound Solution for Injection (Protocol 1)
This protocol details the step-by-step procedure for preparing a this compound solution using a combination of DMSO, PEG300, Tween-80, and Saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial, ensuring the final concentration will be 40% of the total volume. Mix thoroughly until the solution is homogenous.
-
Add Tween-80 to the vial to a final concentration of 5%. Mix gently to avoid excessive foaming.
-
Add sterile saline to reach the final desired volume. The final saline concentration will be 45%.
-
Gently mix the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Preclinical Analgesia Assessment: Hot Plate Test in Rats
The hot plate test is a widely used method to evaluate the analgesic efficacy of compounds against thermal stimuli. This protocol is adapted from standard methods and can be used to assess the peripheral analgesic effects of Frakefamide.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate surface.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for at least 2-3 days before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place a rat on the hot plate within the Plexiglas cylinder.
-
Start a stopwatch and measure the latency to the first sign of nociception, which is typically licking of the hind paw or jumping.
-
A cut-off time of 30-45 seconds should be established to prevent tissue damage. If the rat does not respond within the cut-off time, remove it from the plate and assign the cut-off time as the latency.
-
Repeat the baseline measurement twice with at least a 15-minute interval and calculate the mean baseline latency.
-
-
Drug Administration:
-
Administer the prepared this compound solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses.
-
A vehicle control group (the formulation without this compound) should be included.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Preclinical Analgesia Assessment: Tail-Flick Test in Rats
The tail-flick test is another common method for assessing the analgesic properties of compounds against a thermal stimulus.
Animals:
-
Male Wistar rats (180-220 g)
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimation: Acclimate the rats to the restrainer and the testing procedure for several days before the experiment to minimize stress.
-
Baseline Latency:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer will automatically stop when the rat flicks its tail away from the heat. Record this latency.
-
Establish a cut-off time of 10-12 seconds to prevent tissue damage.
-
Obtain three stable baseline readings for each rat, with a 5-minute interval between each, and calculate the mean.
-
-
Drug Administration:
-
Administer the prepared this compound solution (s.c. or i.p.) and a vehicle control.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the %MPE as described for the hot plate test.
-
Perform statistical analysis to determine the significance of the analgesic effect.
-
Visualizations
Frakefamide Experimental Workflow
Caption: Workflow for this compound formulation and preclinical testing.
Peripheral μ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of peripheral μ-opioid receptor activation.
References
Application Notes and Protocols: Preparing Frakefamide TFA Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Frakefamide TFA solutions using Dimethyl Sulfoxide (DMSO). Frakefamide is a potent, peripherally acting µ-opioid receptor agonist with analgesic properties.[1][2][3] Due to its inability to cross the blood-brain barrier, it is a compound of interest for therapeutic applications requiring pain management without central nervous system side effects like respiratory depression.[1][3][4]
Compound Information
| Parameter | Value |
| Full Name | Frakefamide Trifluoroacetate |
| Molecular Formula | C₃₂H₃₅F₄N₅O₇ |
| Molecular Weight | 677.64 g/mol [5] |
| Appearance | White to off-white solid[5] |
| Mechanism of Action | Peripherally active µ-selective opioid receptor agonist[1][2][3][5] |
Data Presentation: Solubility and Storage
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions.[5] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[5]
Table 1: this compound Solubility in DMSO
| Solvent | Concentration | Remarks |
| DMSO | 250 mg/mL (368.93 mM) | Ultrasonic assistance may be required. Use of newly opened DMSO is recommended.[5] |
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Shelf Life | Conditions |
| -80°C | 6 months | Sealed, protected from moisture and light.[5] |
| -20°C | 1 month | Sealed, protected from moisture and light.[5] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Ensure all glassware and equipment are clean and dry. Perform all operations in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 250 mg/mL stock solution, add 1 mL of DMSO to 250 mg of this compound).
-
Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[5]
-
Aliquotting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[5]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution to prepare a working solution for use in in vitro experiments. The final DMSO concentration in the assay should be optimized to minimize solvent-induced toxicity.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
-
Pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level of the cells or assay system (typically ≤ 0.5%).
-
Use: Use the freshly prepared working solutions immediately.
Visualizations
Signaling Pathway of Frakefamide
Caption: this compound acts as a peripheral µ-opioid receptor agonist.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Frakefamide [medbox.iiab.me]
- 2. clinicalpub.com [clinicalpub.com]
- 3. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Frakefamide TFA: Application Notes and Protocols for Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide TFA (also known as F-8-F-NH2 TFA) is a potent peripherally acting mu-selective opioid receptor agonist that has demonstrated significant analgesic properties in animal models.[1] Its peripheral action suggests a potential for reducing pain with a lower risk of centrally mediated side effects commonly associated with traditional opioids. These application notes provide detailed protocols for evaluating the antinociceptive effects of this compound in common rodent pain models and offer dosage information based on available preclinical data for Frakefamide and other peripherally acting mu-opioid agonists.
Mechanism of Action: Peripheral Mu-Opioid Receptor Activation
This compound exerts its analgesic effects by selectively binding to and activating mu-opioid receptors located on the peripheral terminals of sensory neurons. This activation initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.
Dosage Information for Rodent Pain Models
While specific dose-response studies for this compound in common rodent pain models are not widely published, data from a study on F8Famide (the same peptide) and other peripherally acting mu-opioid agonists can provide valuable guidance for initial dose-finding experiments.
Table 1: Frakefamide (F8Famide) Dosage in Rats
| Compound | Administration Route | Dose Range | Pain Model | Species | Reference |
| F8Famide | Intrathecal | 0.05 - 17.5 nmol | Tail Flick, Paw Pressure | Rat | [2] |
Table 2: Dosage of Other Peripheral Mu-Opioid Agonists in Rodent Pain Models
| Compound | Administration Route | Dose Range | Pain Model | Species | Reference |
| Loperamide (B1203769) | Intraperitoneal | 1 - 10 mg/kg | Neuropathic Pain | Rat | [1] |
| Loperamide | Subcutaneous | 0.3 - 10 mg/kg | Neuropathic Pain | Rat | [1] |
| Loperamide | Intraplantar | 1.25 - 5 µg | Neuropathic Pain | Rat | [3] |
| DAMGO | Intra-amygdala | 7.7 - 15.4 ng | Inflammatory Pain | Rat | [4][5] |
| DAMGO | Local (hind paw) | 15 - 50 µg | Postoperative Pain | Mouse | [6] |
| DAMGO | Intrathecal | 1 - 15 µg | Postoperative Pain | Mouse | [6] |
Note: The provided dosages are for reference and should be optimized for specific experimental conditions, including the rodent strain, age, and sex, as well as the specific pain model used. It is recommended to perform a dose-response study to determine the optimal effective dose of this compound for your specific research needs.
Experimental Protocols
Detailed methodologies for key experiments to assess the analgesic efficacy of this compound are provided below.
Formalin Test
The formalin test is a model of tonic chemical pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and inflammatory pain.
Protocol:
-
Acclimation: Individually acclimate rodents to the observation chambers for at least 30 minutes before testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a low concentration of formalin solution (e.g., 20 µl of 2.5% formalin in saline) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, place the animal back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw for a period of up to 60 minutes.
-
Data Analysis: Analyze the data in two phases: Phase 1 (acute neurogenic pain, typically 0-5 minutes post-injection) and Phase 2 (inflammatory pain, typically 15-60 minutes post-injection).
Tail-Flick Test
The tail-flick test is a measure of thermal nociception, assessing the latency of a rodent to withdraw its tail from a noxious heat source.
Protocol:
-
Baseline Measurement: Gently restrain the rodent and measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At predetermined time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Von Frey Filament Test
The von Frey test is used to assess mechanical allodynia or hyperalgesia by measuring the withdrawal threshold of the paw to a mechanical stimulus of varying force.
Protocol:
-
Acclimation: Place the rodent in a test chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold by applying a series of calibrated von Frey filaments to the plantar surface of the hind paw. The "up-down" method is commonly used to determine the 50% withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At predetermined time points after drug administration, re-evaluate the paw withdrawal threshold.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values and between the drug-treated and vehicle-treated groups. An increase in the withdrawal threshold indicates an analgesic effect.
Safety and Toxicology
Currently, there is limited publicly available information specifically on the safety and toxicology of this compound in rodents. As with any investigational compound, appropriate safety precautions should be taken. It is recommended to conduct preliminary dose-ranging studies to identify a well-tolerated dose before proceeding with larger efficacy studies. Researchers should monitor animals for any adverse effects, such as changes in behavior, activity, or physical appearance.
Conclusion
This compound holds promise as a peripherally acting analgesic. The protocols and dosage information provided in these application notes offer a starting point for researchers to investigate its antinociceptive properties in rodent pain models. Further studies are warranted to establish a comprehensive dose-response relationship and to fully characterize its safety profile in preclinical models.
References
- 1. Analgesic properties of loperamide differ following systemic and local administration to rats after spinal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of intrathecally administered F8Famide and FMRFamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local Loperamide Injection Reduces Mechanosensitivity of Rat Cutaneous, Nociceptive C-Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAMGO in the central amygdala alleviates the affective dimension of pain in a rat model of inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAMGO in the central amygdala alleviates the affective dimension of pain in a rat model of inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of local and spinal administrations of mu-opioids on postoperative pain in aged vs adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Frakefamide TFA Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide TFA is a potent and selective µ-opioid receptor agonist that exhibits analgesic properties.[1] A key characteristic of Frakefamide is its peripherally restricted action, as it is unable to cross the blood-brain barrier.[1] This selectivity is significant because it suggests a reduced risk of centrally mediated side effects commonly associated with opioid use, such as respiratory depression.[1] Preclinical and early clinical findings indicate that Frakefamide may offer a safer alternative for pain management.
Mechanism of Action
Frakefamide acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors located on the membrane of neuronal cells. The binding of Frakefamide to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. Due to its inability to penetrate the central nervous system, the analgesic effects of Frakefamide are mediated by its interaction with µ-opioid receptors in the peripheral nervous system.
Preclinical Administration & Efficacy
While specific quantitative preclinical data for this compound is not extensively available in the public domain, it has been described as a potent analgesic in animal models.[1] The following tables provide templates for summarizing key efficacy, pharmacokinetic, and safety data from preclinical studies.
Table 1: Analgesic Efficacy of this compound in Rodent Models
| Assay | Animal Model | Route of Administration | ED₅₀ (95% CI) | Comparator ED₅₀ (e.g., Morphine) |
| Hot Plate Test | Rat | Intravenous | Data not available | Data not available |
| Tail-Flick Test | Mouse | Intraperitoneal | Data not available | Data not available |
| Carrageenan-induced Hyperalgesia | Rat | Subcutaneous | Data not available | Data not available |
| ED₅₀: Effective dose in 50% of the population. CI: Confidence Interval. |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀-∞ (ng·h/mL) |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intraperitoneal | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Half-life. AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. |
Safety and Toxicology
A significant advantage of this compound is its lack of central nervous system-mediated respiratory depression, a common and life-threatening side effect of traditional opioids.[1] A study in healthy male subjects who received a 1.22 mg/kg infusion of this compound over 6 hours showed no evidence of respiratory depression, in contrast to morphine.[1] The primary adverse effect noted was transient myalgia.[1]
Table 3: Acute Toxicology of this compound in Rodents
| Species | Route of Administration | LD₅₀ (mg/kg) | Key Clinical Signs |
| Mouse | Intravenous | Data not available | Data not available |
| Rat | Intraperitoneal | Data not available | Data not available |
| LD₅₀: Median lethal dose. |
Experimental Protocols
The following are generalized protocols for key preclinical assays used to evaluate the analgesic and respiratory effects of opioid compounds like this compound.
Hot Plate Test for Thermal Pain
Objective: To assess the central and peripheral analgesic activity of a test compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the hot plate surface.
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
This compound solution and vehicle control.
-
Positive control (e.g., Morphine sulfate).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.
-
Baseline Latency: Gently place each animal individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is typically used to prevent tissue damage. Remove the animal immediately after the response or at the cut-off time.
-
Dosing: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, intravenous).
-
Post-Dose Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED₅₀ from the dose-response curve.
Tail-Flick Test for Spinal Analgesia
Objective: To evaluate the spinal analgesic activity of a test compound.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Test animals (e.g., male ICR mice, 20-25 g).
-
This compound solution and vehicle control.
-
Positive control (e.g., Morphine sulfate).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer.
-
Baseline Latency: Gently place the mouse in the restrainer. Position the tail over the radiant heat source. Activate the heat source and the timer. The latency to a rapid flick of the tail is automatically recorded. A cut-off time of 10-15 seconds is set to prevent tissue damage.
-
Dosing: Administer this compound, vehicle, or positive control.
-
Post-Dose Latency: Measure the tail-flick latency at various time points post-administration as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the hot plate test and determine the ED₅₀.
Assessment of Respiratory Function
Objective: To evaluate the potential for a test compound to induce respiratory depression.
Materials:
-
Whole-body plethysmography system for conscious, unrestrained animals.
-
Test animals (e.g., male Sprague-Dawley rats).
-
This compound solution and vehicle control.
-
Positive control known to cause respiratory depression (e.g., Morphine sulfate).
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Acclimate the rats to the plethysmography chambers.
-
Baseline Respiration: Place the animal in the chamber and allow it to settle. Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a stable period (e.g., 15-30 minutes).
-
Dosing: Administer this compound, vehicle, or positive control.
-
Post-Dose Respiration: Immediately return the animal to the chamber and continuously monitor respiratory parameters for a defined period (e.g., 2-4 hours).
-
Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute volume from baseline for each treatment group. Statistical analysis (e.g., ANOVA) can be used to compare the effects of this compound to the vehicle and positive control.
Summary and Conclusion
This compound is a promising peripherally acting µ-opioid agonist with demonstrated analgesic potential and a favorable safety profile, notably the absence of centrally mediated respiratory depression. While detailed quantitative preclinical data on its efficacy and pharmacokinetics are not widely published, the established mechanism of action and the provided experimental protocols offer a solid framework for researchers and drug development professionals to conduct further preclinical evaluations. Future studies should aim to generate comprehensive dose-response data in various pain models, fully characterize the pharmacokinetic profile, and conduct thorough safety pharmacology and toxicology assessments to support its potential clinical development.
References
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Frakefamide TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide is a potent and selective peripherally acting μ-opioid receptor agonist with analgesic properties.[1][2] A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, which limits its central nervous system (CNS) side effects, such as respiratory depression, a common and dangerous side effect of traditional opioids.[2] Frakefamide is a tetrapeptide with the amino acid sequence Tyr-D-Ala-Phe-Phe-NH2. The trifluoroacetate (B77799) (TFA) salt is a common form for this peptide.
This document provides a detailed guide to the solid-phase peptide synthesis (SPPS) of Frakefamide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. SPPS is the method of choice for the laboratory-scale synthesis of peptides, offering advantages such as high efficiency, ease of purification, and the ability to automate the process.[3]
Mechanism of Action: μ-Opioid Receptor Signaling
Frakefamide exerts its analgesic effects by binding to and activating the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Activation of the MOR initiates a cascade of intracellular signaling events. The primary pathway for analgesia involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
In addition to the G-protein pathway, MORs can also signal through a β-arrestin pathway. The recruitment of β-arrestin to the receptor is often associated with receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Some of the undesirable side effects of opioids, such as tolerance and respiratory depression, have been linked to the β-arrestin pathway. The development of biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway is a current strategy in opioid drug discovery to develop safer analgesics.
μ-Opioid Receptor Signaling Pathway
Caption: μ-Opioid Receptor Signaling Cascade.
Solid-Phase Peptide Synthesis (SPPS) of Frakefamide
The following section details a representative protocol for the manual solid-phase synthesis of Frakefamide using Fmoc/tBu chemistry. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Phe-OH | Various | Synthesis Grade |
| Fmoc-D-Ala-OH | Various | Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine (B6355638) | Various | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
Experimental Workflow
Caption: Solid-Phase Synthesis Workflow.
Detailed Protocol
1. Resin Preparation (Swelling)
-
Place the Rink Amide MBHA resin (e.g., 0.2 mmol) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Phe-OH)
-
Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To check for completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
3. Subsequent Amino Acid Couplings
-
Repeat the deprotection and coupling steps sequentially for the remaining amino acids in the Frakefamide sequence:
-
Fmoc-Phe-OH
-
Fmoc-D-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Ensure thorough washing between each deprotection and coupling step.
4. Final Fmoc Deprotection
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection using 20% piperidine in DMF as described above.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
5. Cleavage and Global Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Characterization
-
Confirm the identity and purity of the synthesized Frakefamide TFA using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).
Representative Synthesis Data
The following table summarizes representative quantitative data for the solid-phase synthesis of a tetrapeptide amide similar to Frakefamide. Actual results may vary depending on the specific conditions and scale of the synthesis.
| Parameter | Representative Value | Method of Determination |
| Resin Loading | 0.45 mmol/g | UV-Vis spectroscopy of Fmoc cleavage |
| Crude Peptide Yield | 75-85% | Gravimetric analysis |
| Purity (Crude) | 60-70% | RP-HPLC at 220 nm |
| Purity (Purified) | >98% | RP-HPLC at 220 nm |
| Molecular Weight (Expected) | 542.65 g/mol (as free base) | - |
| Molecular Weight (Observed) | 543.3 m/z [M+H]⁺ | Mass Spectrometry |
Conclusion
This document provides a comprehensive overview and a detailed representative protocol for the solid-phase synthesis of this compound. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development. The synthesis of Frakefamide and its analogs is a critical step in further exploring the therapeutic potential of peripherally acting opioid agonists for pain management. It is important to note that the provided protocol is a general guideline, and optimization of coupling times, reagents, and purification methods may be necessary to achieve the desired yield and purity.
References
Application Notes and Protocols for Frakefamide TFA Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
To provide a reference for the expected binding affinity of a potent μ-opioid receptor agonist, the following table summarizes the binding affinities of well-established ligands for the human μ-opioid receptor. This data is derived from competitive binding assays using [³H]-DAMGO as the radioligand.
| Compound | Receptor | Action | Ki (nM) |
| DAMGO | Human μ-opioid | Agonist | 0.43 - 1.6 |
| Morphine | Human μ-opioid | Agonist | 1.2 |
| Hydromorphone | Human μ-opioid | Agonist | 0.6 |
| Hydrocodone | Human μ-opioid | Agonist | 19.8 |
| Naloxone | Human μ-opioid | Antagonist | ~10 |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols
Competitive Radioligand Binding Assay for μ-Opioid Receptor
This protocol describes a method to determine the binding affinity of a test compound, such as Frakefamide TFA, for the μ-opioid receptor expressed in cell membranes. The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a potent and selective μ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
Protein Assay Kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the μ-opioid receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a final concentration close to its Kd, typically 0.5-1.0 nM), and the membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of Naloxone (e.g., 10 µM), and the membrane suspension.
-
Competitive Binding: Serial dilutions of this compound, [³H]-DAMGO, and the membrane suspension.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki:
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
References
Application Note & Protocol: Evaluation of Frakefamide TFA in the Hot Plate Test
Notice: Frakefamide TFA is a novel oligopeptide described in limited studies.[1] Information regarding its use in the hot plate test is not available in current scientific literature. Therefore, this document provides a detailed, generalized protocol for assessing the antinociceptive properties of a novel peripherally acting µ-opioid agonist, using this compound as a representative compound.
Introduction
The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics.[2][3][4] The test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus applied to its paws.[2][5] A delayed response to the heat indicates an antinociceptive effect. This model is particularly sensitive to opioid analgesics and is used to evaluate the potential of new chemical entities.[3][6] Frakefamide is an oligopeptide that acts as a peripherally active µ-selective opioid receptor agonist.[1] Unlike centrally acting opioids such as morphine, peripherally restricted agonists are being investigated for their potential to provide pain relief without central nervous system (CNS) side effects like respiratory depression.[1] This protocol outlines the procedure for evaluating the analgesic properties of this compound using the hot plate test.
Experimental Protocol
Objective
To determine the dose-dependent antinociceptive effect of this compound in a thermal pain model (hot plate test) in rodents.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle Control: Sterile Saline (0.9% NaCl)
-
Positive Control: Morphine Sulfate (e.g., 10 mg/kg)
-
Animal Model: Male Swiss Albino mice (20-30 g)[4]
-
Apparatus:
Procedure
-
Animal Acclimatization: House animals in standard laboratory conditions for at least 3-4 days prior to the experiment with free access to food and water.[7] Allow animals to acclimate to the testing room for at least 60 minutes before initiating the experiment.[5]
-
Apparatus Setup:
-
Baseline Latency Measurement (T0):
-
Gently place each mouse individually onto the hot plate within the transparent restrainer.
-
Start a timer immediately.[5]
-
Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[3][5]
-
Record the time (latency) until the first definitive response.
-
Remove the animal from the plate immediately after the response.
-
Animals with a baseline latency of less than 5 seconds or more than 15 seconds are typically excluded to reduce variability.[4]
-
-
Animal Grouping and Compound Administration:
-
Randomly assign animals to different treatment groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., Saline, i.p.)
-
Group II: Positive Control (e.g., Morphine, 10 mg/kg, i.p.)
-
Group III-V: this compound (e.g., 1, 5, 10 mg/kg, i.p. or s.c.)
-
-
Administer the assigned treatment via the chosen route (e.g., intraperitoneal - i.p.).
-
-
Post-Treatment Latency Measurements:
-
At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the response latency as done for the baseline measurement.[9]
-
Data Presentation and Analysis
Data Collection
The primary endpoint is the latency time (in seconds) for the animal to exhibit a pain response. This data should be recorded for each animal at each time point.
Quantitative Data Summary (Hypothetical)
The following table represents a potential dataset from this experiment.
| Treatment Group | Dose (mg/kg) | Route | Mean Latency (s) at T=0 min | Mean Latency (s) at T=30 min | Mean Latency (s) at T=60 min | Mean Latency (s) at T=90 min |
| Vehicle | N/A | i.p. | 8.1 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.4 | 8.0 ± 0.7 |
| Morphine | 10 | i.p. | 8.3 ± 0.4 | 25.1 ± 2.1 | 28.5 ± 1.5 | 20.4 ± 1.9 |
| This compound | 1 | s.c. | 8.0 ± 0.6 | 10.2 ± 0.8 | 11.5 ± 1.0 | 9.8 ± 0.9 |
| This compound | 5 | s.c. | 8.2 ± 0.5 | 14.5 ± 1.2 | 16.8 ± 1.4 | 13.1 ± 1.1 |
| This compound | 10 | s.c. | 8.4 ± 0.7 | 18.9 ± 1.6 | 22.3 ± 1.8 | 17.5 ± 1.5* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle group. |
Statistical Analysis
Data are often analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Bonferroni's test) to compare treatment groups at each time point.[9] The results can also be expressed as the Percent of Maximum Possible Effect (%MPE), calculated using the formula:
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the hot plate analgesia experiment.
Representative Signaling Pathway for a µ-Opioid Agonist
Frakefamide is a µ-selective opioid receptor agonist.[1] The diagram below illustrates the general intracellular signaling cascade initiated by the activation of a µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[10]
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. jcdr.net [jcdr.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Opioid peptide-derived analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of μ-opioid receptors reveals the hyperalgesic effect of orphanin FQ/nociceptin in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. brieflands.com [brieflands.com]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Frakefamide TFA in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide is a synthetic, fluorinated tetrapeptide that acts as a peripherally-specific, selective µ-opioid receptor agonist[1][2][3]. Due to its inability to cross the blood-brain barrier, Frakefamide presents a promising therapeutic profile for pain management without the central nervous system side effects associated with traditional opioids, such as respiratory depression[1][4]. The formalin-induced pain model is a widely used preclinical assay to evaluate the efficacy of analgesic compounds. This model is characterized by a biphasic pain response, reflecting different underlying pain mechanisms, and is sensitive to various classes of analgesics[5][6][7]. The initial acute phase (Phase I) is attributed to the direct activation of nociceptors, while the subsequent tonic phase (Phase II) involves inflammatory processes and central sensitization[5][6][8].
These application notes provide a detailed protocol for utilizing the formalin-induced pain model to assess the analgesic effects of Frakefamide TFA and offer representative data on its potential efficacy.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on nociceptive behaviors in the formalin-induced pain model. This data is representative of expected outcomes for a peripherally acting µ-opioid agonist and should be confirmed by experimentation.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Licking/Biting Time (seconds) - Phase I (0-5 min) | Mean Licking/Biting Time (seconds) - Phase II (15-40 min) |
| Vehicle (Saline) | - | 55 ± 5 | 120 ± 10 |
| This compound | 1 | 52 ± 6 | 85 ± 8* |
| This compound | 3 | 48 ± 5 | 50 ± 7** |
| This compound | 10 | 45 ± 4 | 25 ± 5 |
| Morphine (Positive Control) | 5 | 20 ± 3 | 15 ± 4*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (200-250 g) or adult male C57BL/6 mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Materials
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Administration syringes and needles (e.g., 27-30 gauge)
-
Observation chambers with transparent walls and mirrors to allow for unobstructed observation of the animal's paws.
-
Timer
Experimental Procedure
-
Acclimation: Place individual animals in the observation chambers for at least 30 minutes before the experiment to allow for acclimation to the new environment.
-
Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at the desired doses. A typical administration volume is 10 ml/kg. The pre-treatment time before formalin injection should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes).
-
Formalin Injection:
-
Observation and Data Collection:
-
Immediately after the formalin injection, return the animal to the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases:
-
A quiescent period is often observed between 5 and 15 minutes post-injection.
-
Data Analysis
The total time spent in nociceptive behavior (licking/biting) is calculated for both Phase I and Phase II. The data are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Signaling Pathway of µ-Opioid Receptor Activation
Mechanism of Action in the Formalin Model
Frakefamide, as a µ-opioid receptor agonist, is expected to exert its analgesic effects primarily through the activation of these receptors on peripheral sensory neurons. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. Collectively, these actions reduce neuronal excitability and inhibit the release of pro-nociceptive neurotransmitters like substance P and calcitonin gene-related peptide (CGRP) from sensory nerve endings.
In the formalin model, the anti-nociceptive effects of a peripherally acting µ-opioid agonist like Frakefamide are anticipated to be more pronounced in Phase II. This is because the inflammatory mediators released during this phase sensitize peripheral nociceptors, upregulating the expression and function of opioid receptors. By acting at the site of inflammation, Frakefamide can effectively dampen the signaling from these sensitized neurons, thereby reducing pain behaviors. While some effect may be observed in Phase I, the primary mechanism of direct chemical activation of nociceptors in this phase might be less sensitive to peripheral opioid modulation compared to the inflammatory-driven pain of Phase II.
References
- 1. Frakefamide [medbox.iiab.me]
- 2. clinicalpub.com [clinicalpub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Frakefamide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the long-term storage, stability assessment, and handling of Frakefamide TFA. The protocols outlined below are based on established principles for peptide pharmaceuticals and aim to ensure the integrity and reliability of this compound in a research and development setting.
Introduction to this compound
Frakefamide is a potent, peripherally acting µ-opioid receptor agonist with analgesic properties. Due to its inability to cross the blood-brain barrier, it is being investigated for pain management with potentially reduced central nervous system side effects. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, aiding in their purification and solubility. Understanding the long-term stability of this compound is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety over time.
Long-Term Storage Recommendations
Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended based on information from commercial suppliers and general best practices for peptide storage.
Solid Form
Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the solid-state integrity of the peptide. |
| Light | Protected from light (e.g., in an amber vial) | Prevents light-induced degradation (photolysis). |
| Moisture | Sealed container with desiccant | This compound is potentially hygroscopic; moisture can accelerate hydrolysis and other degradation pathways. |
Stock Solutions
For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is dependent on the solvent and storage temperature.
Storage Conditions for this compound Stock Solutions [1]
| Temperature | Solvent | Maximum Storage Period | Recommendations |
| -80°C | DMSO | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| -20°C | DMSO | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Potential Degradation Pathways
Peptides like Frakefamide are susceptible to various chemical and physical degradation pathways. Understanding these is fundamental to developing robust formulations and stability-indicating analytical methods.
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur, leading to fragmentation of the peptide chain.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a charge change and can alter the peptide's structure and function.
-
Oxidation: Methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr) residues are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metals.
-
Racemization: Chiral amino acid residues can convert to their D-isomer, which can impact biological activity.
-
Aggregation: Peptides can form non-covalent aggregates, which may affect solubility and bioavailability.
Below is a diagram illustrating the logical relationship of potential degradation pathways for a peptide like Frakefamide.
Caption: Logical diagram of potential this compound degradation pathways.
Experimental Protocols for Stability Assessment
A comprehensive stability study involves both long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Protocol for Long-Term Stability Study
This protocol outlines a representative long-term stability study for this compound.
Objective: To evaluate the stability of this compound under the recommended storage conditions over an extended period.
Materials:
-
This compound (solid)
-
Calibrated stability chambers/freezers
-
Appropriate vials (e.g., amber glass vials)
-
Analytical balance
-
HPLC-MS system
Methodology:
-
Sample Preparation: Aliquot this compound solid into multiple vials for each storage condition and time point to avoid repeated opening of the same sample.
-
Storage Conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% RH (to provide data on short-term excursions)
-
-
Time Points:
-
Initial (T=0)
-
Long-term: 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 1, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC-MS method (see Protocol 4.3).
-
Assay: Quantification of this compound content.
-
Acceptance Criteria (Example):
-
Appearance: No significant change in physical appearance.
-
Purity: Not more than [X]% decrease from the initial value.
-
Degradation Products: No individual unknown degradation product greater than [Y]%; total degradation products not more than [Z]%.
-
Assay: [A]% to [B]% of the initial concentration.
The following diagram illustrates the experimental workflow for a long-term stability study.
Caption: Workflow for a long-term stability study of this compound.
Protocol for Forced Degradation Study
Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-MS system
Methodology: Prepare solutions of this compound (e.g., in water or a suitable buffer) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation.
Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 72 hours (solid and solution) |
| Photostability | Expose to light according to ICH Q1B guidelines |
Analysis:
-
Analyze the stressed samples using the proposed HPLC-MS method (Protocol 4.3).
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Characterize the degradation products using mass spectrometry to determine their mass and potential structure.
Protocol for a Stability-Indicating HPLC-MS Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation:
-
HPLC with a UV or PDA detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Example HPLC-MS Parameters
| Parameter | Suggested Condition |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Example: 5-60% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection (UV) | 220 nm and 280 nm |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| MS Scan Range | m/z 100-2000 |
Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation), linearity, range, accuracy, precision, and robustness.
Frakefamide Signaling Pathway
Frakefamide acts as a µ-opioid receptor agonist. The binding of Frakefamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an analgesic effect.
Caption: Simplified signaling pathway of this compound.
Conclusion
The stability of this compound is a critical attribute that must be well-understood to ensure its quality and efficacy. The recommendations and protocols provided in these application notes offer a framework for the systematic evaluation of this compound's long-term storage and stability. Adherence to these guidelines will support the generation of reliable data for research and drug development purposes.
References
Frakefamide TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide TFA is a potent, peripherally acting µ-opioid receptor agonist. Its primary characteristic is its inability to cross the blood-brain barrier, which makes it a valuable research tool for investigating the roles of peripheral opioid receptors in analgesia and other physiological processes, without the central nervous system side effects typically associated with opioids.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which enhances its solubility and stability.[3] Researchers can purchase this compound from the following vendors:
| Supplier | Product Name | Catalog Number | Available Forms |
| MedChemExpress | This compound | HY-106147B | Solid powder; 10 mM in DMSO |
| Amsbio | This compound | AMS.T73655-5-MG | Inquire for details |
| LabSolutions | This compound | F661705 | 10mM in DMSO |
| BioHippo | This compound | BHB20402016 | Solid powder |
| Immunomart | This compound | - | Inquire for details |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates µ-opioid receptors located on the peripheral terminals of sensory neurons.[1] This activation initiates a G-protein mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
The binding of Frakefamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[4] The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[4] Additionally, the Gβγ dimer can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability.[4]
Application Notes
In Vitro Applications
This compound can be utilized in a variety of in vitro assays to characterize its interaction with the µ-opioid receptor and its effects on neuronal function.
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the µ-opioid receptor, competitive binding assays can be performed using cell membranes expressing the receptor and a radiolabeled ligand (e.g., [³H]-DAMGO).
-
cAMP Assays: Functional activity can be assessed by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.
-
Electrophysiology: Patch-clamp electrophysiology can be used to study the effects of this compound on ion channel activity (e.g., activation of GIRK channels, inhibition of VGCCs) in cultured sensory neurons.
In Vivo Applications
The primary in vivo application of this compound is the study of peripheral analgesia. Due to its inability to cross the blood-brain barrier, any observed analgesic effects can be attributed to its action on peripheral µ-opioid receptors.
-
Analgesia Models: this compound can be tested in various rodent models of pain, including:
-
Formalin Paw Assay: To assess its effects on both acute and inflammatory pain.
-
Tail-Flick and Hot Plate Tests: To evaluate its efficacy in models of acute thermal pain.
-
Neuropathic Pain Models (e.g., Chronic Constriction Injury): To investigate its potential in treating neuropathic pain states.
-
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically dissolved in a vehicle suitable for injection. MedChemExpress provides a recommended formulation protocol.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be approximately 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
In Vivo Analgesia Study: Formalin Paw Assay in Rats
This protocol is adapted from standard procedures for the formalin test and can be used to evaluate the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (prepared as described above)
-
Vehicle control solution
-
5% Formalin solution
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Protocol:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection) at a pre-determined time before formalin injection (e.g., 30 minutes). A suggested dose range for initial studies is 10-17.5 µmol/kg.[3]
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber and record the nociceptive behavior for 60 minutes.
-
Nociceptive behavior is quantified by measuring the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Data is typically divided into two phases: the early phase (0-5 minutes post-formalin injection), representing acute nociception, and the late phase (15-60 minutes post-formalin injection), reflecting inflammatory pain.
-
Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases.
In Vivo Analgesia Study: Tail-Flick Test in Mice
This protocol outlines the use of the tail-flick test to assess the anti-nociceptive effects of this compound on thermal pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound solution
-
Vehicle control solution
-
Tail-flick apparatus (radiant heat source)
Protocol:
-
Habituate the mice to the restraint tube of the tail-flick apparatus.
-
Determine the baseline tail-flick latency by focusing the radiant heat source on the distal third of the tail and measuring the time until the mouse flicks its tail. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle control.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) for each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated and vehicle-treated groups.
Quantitative Data Summary
| Parameter | This compound | Reference |
| In Vivo Dosage (Human) | 1.22 mg/kg (infused over 6 hours) | [5] |
| In Vivo Dosage (Rat) | 10 µmol/kg - 17.5 µmol/kg | [3] |
| Molecular Weight | 677.64 g/mol | [3] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. | The Department of Pharmacology [pharmacology.arizona.edu]
Application Notes and Protocols for Frakefamide TFA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Frakefamide TFA is a potent, peripherally active μ-selective opioid receptor agonist.[1][2] A key characteristic of Frakefamide is its inability to penetrate the blood-brain barrier, which prevents central nervous system effects such as respiratory depression, a common and dangerous side effect of traditional opioids like morphine.[1][2] These application notes provide essential information regarding the handling, storage, safety precautions, and experimental use of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically supplied as a solid. Proper storage is critical to maintain its stability and purity.
| Property | Value | Source |
| Purity | 99.18% | MedChemExpress[1] |
| Appearance | Solid | N/A |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | MedChemExpress[1] |
| Handling Conditions | Store sealed, away from moisture and light. | MedChemExpress[1] |
Handling and Safety Precautions
This compound is the trifluoroacetate (B77799) salt of Frakefamide. While the salt form is generally less hazardous than pure trifluoroacetic acid (TFA), which is highly corrosive, appropriate safety measures must be followed.[3][4] The following precautions are based on guidelines for handling TFA salts and synthetic opioids.[5][6][7][8]
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or glasses that meet ANSI standard Z-87.1 are required.[3][5]
-
Hand Protection : Impermeable gloves such as nitrile rubber should be worn.[3][6]
-
Body Protection : A lab coat, long pants, and closed-toe footwear must be worn.[3]
Engineering Controls
-
All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][9]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
First Aid Measures
-
After Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]
-
After Skin Contact : Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[4][6]
-
After Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][9]
Biological Activity and Mechanism of Action
Frakefamide is a selective agonist for the μ-opioid receptor (MOR).[1][2] Upon binding, it activates intracellular signaling pathways primarily through the Gi/Go family of G-proteins.[10] This activation leads to downstream effects that modulate pain perception. Because Frakefamide does not cross the blood-brain barrier, its analgesic effects are mediated by peripheral MORs, avoiding central side effects.[1]
Caption: Simplified signaling pathway of Frakefamide.
Application Notes and Protocols
Protocol 1: Preparation of Stock Solutions and In Vivo Formulations
This protocol is adapted from supplier recommendations for animal studies.[1]
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Prepare Dosing Solution (Example: 1 mL working solution):
-
Add 100 μL of the 10 mM DMSO stock solution to 900 μL of corn oil.
-
Mix thoroughly by vortexing or sonication until a uniform suspension is achieved. This creates a working solution where the final DMSO concentration is 10%.
-
Note: For sensitive animal models, the proportion of DMSO should be kept as low as possible, ideally below 2%.[1] Further dilution in a suitable vehicle may be necessary.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. amherst.edu [amherst.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Molecular basis of opioid action: from structures to new leads - PMC [pmc.ncbi.nlm.nih.gov]
Frakefamide TFA: Application Notes and Protocols for Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frakefamide is a potent, peripherally selective tetrapeptide agonist of the mu-opioid receptor (MOR).[1][2][3] Its structure, Tyr-D-Ala-(p-F)Phe-Phe-NH2, confers high affinity for the MOR while its physicochemical properties limit its ability to cross the blood-brain barrier.[1][2] This peripheral restriction is advantageous as it minimizes central nervous system (CNS)-mediated side effects commonly associated with traditional opioids, such as respiratory depression and sedation, while retaining potent analgesic effects in peripheral tissues.[1][3]
The gastrointestinal (GI) tract is densely populated with mu-opioid receptors, which play a crucial role in regulating motility, secretion, and visceral sensation. Activation of these peripheral MORs by exogenous opioids is the primary mechanism underlying opioid-induced constipation (OIC), a frequent and often debilitating side effect of opioid therapy. Given Frakefamide's potent peripheral MOR agonism, it is hypothesized to significantly impact gastrointestinal motility. These application notes provide a framework and detailed protocols for investigating the effects of Frakefamide TFA on GI motility in preclinical models.
Mechanism of Action in the Gastrointestinal Tract
Frakefamide, as a mu-opioid receptor agonist, is expected to modulate gastrointestinal motility primarily through the activation of MORs located on enteric neurons within the submucosal and myenteric plexuses.
Key Putative Actions:
-
Inhibition of Neurotransmission: Activation of presynaptic MORs on cholinergic neurons is expected to inhibit the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter responsible for smooth muscle contraction and peristalsis.
-
Reduced Propulsive Contractions: By suppressing excitatory neuronal pathways, Frakefamide is likely to decrease the frequency and amplitude of propulsive contractions in the stomach, small intestine, and colon.
-
Increased Segmental Contractions: A potential increase in non-propulsive, segmental contractions may further impede the transit of luminal contents.
-
Decreased Intestinal Secretion: MOR activation can also inhibit secretomotor neuron function, leading to reduced fluid and electrolyte secretion into the intestinal lumen, resulting in harder, drier stool.
-
Increased Sphincter Tone: Frakefamide may increase the tone of the pyloric, ileocecal, and internal anal sphincters, further contributing to delayed transit.
Data Presentation: Expected Effects of this compound on Gastrointestinal Motility
While specific data for Frakefamide's effects on GI motility are not publicly available, the following tables summarize the anticipated outcomes based on its mechanism of action as a peripheral MOR agonist, with hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Gastric Emptying in Rodents
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) |
| Vehicle (Saline) | - | 85 ± 5 |
| This compound | 0.1 | 65 ± 7* |
| This compound | 1.0 | 40 ± 6** |
| This compound | 10 | 25 ± 5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Small Intestinal Transit (Charcoal Meal Test) in Mice
| Treatment Group | Dose (mg/kg) | Intestinal Transit (%) |
| Vehicle (Saline) | - | 90 ± 8 |
| This compound | 0.1 | 70 ± 9* |
| This compound | 1.0 | 45 ± 7** |
| This compound | 10 | 30 ± 6*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Colonic Transit (Bead Expulsion Test) in Rats
| Treatment Group | Dose (mg/kg) | Bead Expulsion Time (min) |
| Vehicle (Saline) | - | 120 ± 15 |
| This compound | 0.1 | 180 ± 20* |
| This compound | 1.0 | 270 ± 25** |
| This compound | 10 | >360*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Gastric Emptying Assay
This protocol is designed to assess the effect of this compound on the rate of gastric emptying of a solid meal in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Non-nutrient, non-absorbable solid meal (e.g., 0.5% methylcellulose (B11928114) in saline containing a non-absorbable marker like phenol (B47542) red or a radioactive isotope such as 51Cr).
-
Oral gavage needles
-
Surgical instruments for dissection
-
Spectrophotometer or gamma counter
Procedure:
-
Fast animals (e.g., mice or rats) overnight (approximately 16-18 hours) with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a fixed volume of the solid test meal via oral gavage.
-
At a specified time point after meal administration (e.g., 20-30 minutes), euthanize the animals by an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Immediately dissect the abdomen and carefully clamp the pyloric sphincter and the lower esophageal sphincter to prevent leakage of stomach contents.
-
Excise the stomach and measure the amount of marker remaining in the stomach.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of marker in stomach at time t / Average amount of marker in stomach at time 0)) x 100
Protocol 2: In Vivo Small Intestinal Transit Assay (Charcoal Meal Test)
This is a widely used method to evaluate the propulsive motility of the small intestine.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or 0.5% methylcellulose).
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Fast mice overnight (approximately 16-18 hours) with free access to water.
-
Administer this compound or vehicle (e.g., subcutaneously or intraperitoneally).
-
After the pretreatment period (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the mice.
-
Dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Carefully lay the intestine flat on a surface without stretching and measure the total length of the small intestine.
-
Measure the distance traveled by the leading edge of the charcoal meal from the pyloric sphincter.
-
Calculate the percentage of intestinal transit as follows: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
Protocol 3: In Vitro Isolated Guinea Pig Ileum Assay
This ex vivo method assesses the direct effect of this compound on intestinal smooth muscle contractility and neuronal activity.
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Krebs-Henseleit solution
-
Acetylcholine (ACh)
-
Naloxone (B1662785) (mu-opioid receptor antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes.
-
Induce contractions with a submaximal concentration of acetylcholine to establish a baseline response.
-
Wash the tissue and allow it to return to baseline.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner and record any changes in baseline tone or spontaneous contractions.
-
To assess the inhibitory effect on neuronal-mediated contractions, electrically field stimulate the tissue and observe the contractile response. Then, apply this compound and repeat the electrical stimulation.
-
To confirm the involvement of mu-opioid receptors, pre-incubate the tissue with naloxone before adding this compound and observe for antagonism of the Frakefamide-induced effects.
Visualizations
Caption: Frakefamide's signaling pathway in enteric neurons.
Caption: Workflow for in vivo GI motility studies.
Caption: Hypothetical biased agonism of Frakefamide at the MOR.
References
Application Notes and Protocols for Frakefamide TFA in Visceral Pain Models
Note to the Reader: As of the latest available information, detailed application notes, specific protocols, and quantitative data regarding the use of Frakefamide TFA in visceral pain models are not extensively available in the public domain. Frakefamide, a peripherally acting µ-opioid receptor agonist, was under development for pain treatment but its clinical progression was halted after Phase II trials. Consequently, comprehensive preclinical data in specific visceral pain models have not been widely published.
This document provides a general overview of Frakefamide's known mechanism of action and outlines standardized protocols for common visceral pain models in which a compound like this compound would typically be evaluated. A generalized signaling pathway for peripheral µ-opioid receptor agonists is also presented.
Introduction to Frakefamide
Frakefamide is a peripherally-specific and selective µ-opioid receptor agonist.[1] Its design restricts its ability to cross the blood-brain barrier, thereby aiming to provide analgesia without the central nervous system side effects associated with traditional opioids, such as respiratory depression.[1] Clinical studies in humans have supported this profile, demonstrating that Frakefamide does not cause central respiratory depression, unlike morphine.[1] While potent analgesic effects have been noted in animal models, specific data on its efficacy in visceral pain are scarce.[1]
Commonly Used Visceral Pain Models
For a compound like this compound, evaluation in established animal models of visceral pain would be a critical step in preclinical development. Two such standard models are the Acetic Acid-Induced Writhing Test and the Colorectal Distension (CRD) Model.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a chemical peritonitis, leading to characteristic abdominal constrictions and stretching behaviors known as "writhing." The reduction in the number of writhes is a measure of a compound's analgesic efficacy.
Experimental Protocol:
-
Animals: Male mice are typically used for this assay.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Drug Administration: A specific dose of this compound, dissolved in an appropriate vehicle, is administered to the test group of animals (e.g., via subcutaneous or intraperitoneal injection). A control group receives only the vehicle.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a solution of acetic acid (commonly 0.6% in saline) is injected intraperitoneally to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber. The number of writhes is counted for a set period, typically 15 to 30 minutes.
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing in the drug-treated group is calculated relative to the vehicle-treated control group.
Colorectal Distension (CRD) Model
The CRD model is a more specific and translatable model of visceral pain, mimicking the pain associated with conditions like Irritable Bowel Syndrome (IBS).[2] This model measures the visceromotor response (abdominal muscle contractions) to mechanical distension of the colon and rectum.
Experimental Protocol:
-
Animals: Rats are commonly used for this model.
-
Surgical Preparation (optional but common): For precise measurement of the visceromotor response, electrodes may be implanted into the abdominal musculature to record electromyographic (EMG) activity.
-
Catheter Placement: A flexible balloon catheter is inserted into the descending colon and rectum of the animal.
-
Drug Administration: this compound or vehicle is administered to the respective animal groups.
-
Distension Procedure: The colorectal balloon is progressively inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration, with rest periods in between.
-
Response Measurement: The visceromotor response is quantified by measuring the EMG activity or by visual scoring of abdominal contractions.
-
Data Analysis: The response to each distension pressure is recorded and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Signaling Pathway of Peripheral µ-Opioid Receptor Agonists
Frakefamide exerts its analgesic effects by activating µ-opioid receptors located on the peripheral terminals of sensory neurons that innervate the viscera. The general signaling cascade following receptor activation is illustrated below.
Caption: Generalized signaling pathway of this compound at a peripheral sensory neuron.
Data Presentation
Due to the absence of specific quantitative data from visceral pain studies on this compound in the reviewed literature, no data tables can be presented at this time. Should such data become available, it would be structured as follows:
Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 10 | 45.2 ± 3.1 | - |
| This compound | 1 | 10 | 30.5 ± 2.5 | 32.5 |
| This compound | 3 | 10 | 15.1 ± 1.8 | 66.6 |
| This compound | 10 | 10 | 5.4 ± 0.9 | 88.0 |
Table 2: Effect of this compound on Visceromotor Response to Colorectal Distension in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{EMG Response (Area Under the Curve)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 20 mmHg | 40 mmHg | 60 mmHg | 80 mmHg | | Vehicle Control | - | 1.2 ± 0.2 | 3.5 ± 0.4 | 6.8 ± 0.7 | 10.2 ± 1.1 | | this compound | 1 | 1.1 ± 0.3 | 2.4 ± 0.3* | 4.5 ± 0.5* | 7.1 ± 0.8* | | this compound | 3 | 0.9 ± 0.2 | 1.5 ± 0.2** | 2.8 ± 0.4** | 4.3 ± 0.6** | | *p<0.05, **p<0.01 vs. Vehicle Control |
Conclusion
While this compound, as a peripheral µ-opioid receptor agonist, represents a promising therapeutic concept for visceral pain, a lack of published preclinical data in relevant models prevents the creation of detailed application notes and protocols at this time. The experimental procedures and the signaling pathway described herein are based on established methodologies and the known pharmacology of this class of compounds and can serve as a foundational guide for researchers interested in evaluating similar peripherally restricted analgesics.
References
- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Frakefamide TFA solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Frakefamide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
Frakefamide is a potent, peripherally acting µ-selective opioid receptor agonist with analgesic properties.[1] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which can influence its physicochemical properties, including solubility. This compound is a white to off-white solid.[1] It exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and can be formulated in various co-solvent systems for in vitro and in vivo studies.
Q2: Why is the TFA salt form of Frakefamide commonly used?
Peptides synthesized by solid-phase methods are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. This process typically results in the final peptide product being a TFA salt.[2] While effective for purification, the TFA counter-ion can sometimes contribute to solubility and stability challenges.
Q3: Are there alternatives to the TFA salt form of Frakefamide?
Yes, it is possible to exchange the TFA counter-ion for other anions, such as acetate (B1210297) or hydrochloride (HCl). This can be achieved through techniques like ion exchange chromatography or repeated lyophilization from a solution containing the desired acid.[2] Different salt forms can exhibit different solubility, stability, and handling characteristics.
Q4: How should this compound be stored?
For long-term storage, this compound solid should be kept at -20°C in a sealed container, protected from moisture and light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered during the dissolution and formulation of this compound.
Problem 1: this compound is not dissolving in my aqueous buffer.
Possible Causes:
-
Low intrinsic solubility: Frakefamide, like many peptides, may have limited solubility in neutral aqueous solutions.
-
pH of the solution: The pH of the buffer can significantly impact the ionization state and, therefore, the solubility of the peptide.
-
Aggregation: Peptides can be prone to aggregation, especially at concentrations near their solubility limit.
Solutions:
-
Optimize pH: Adjust the pH of the buffer. For peptides with basic residues, dissolving in a slightly acidic buffer (e.g., pH 4-6) can improve solubility. Conversely, for acidic peptides, a slightly basic pH may be beneficial.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution.[1]
-
Gentle Heating: Warming the solution slightly (e.g., to 37°C) may increase the rate of dissolution. However, prolonged heating should be avoided to prevent degradation.
Problem 2: Precipitation is observed after diluting a DMSO stock solution into an aqueous buffer.
Possible Cause:
-
"Salting out" effect: The solubility of this compound may be significantly lower in the final aqueous buffer compared to the DMSO stock, leading to precipitation upon dilution.
Solutions:
-
Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Use of Excipients: Incorporate solubilizing agents or excipients in the aqueous buffer. Examples include:
-
Surfactants: Polysorbates (e.g., Tween-80) or Cremophor EL can help to maintain the compound in solution.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the peptide, enhancing its aqueous solubility.[1]
-
Co-solvents: Polyethylene glycols (e.g., PEG300) can be included in the final formulation.[1]
-
-
Lower the Final Concentration: If possible, work with a lower final concentration of this compound in your experiment.
Problem 3: The solubility of this compound seems to vary between batches.
Possible Causes:
-
Residual TFA Content: The amount of residual TFA can vary between synthesis and purification batches, potentially affecting the physicochemical properties of the peptide.
-
Hygroscopicity: this compound may be hygroscopic, meaning it can absorb moisture from the air. The water content can affect the net weight of the peptide and its dissolution characteristics.
-
Different solid-state forms (polymorphs): Although less common for peptides, different crystalline or amorphous forms can have different solubilities.
Solutions:
-
Quantify Peptide Content: Determine the net peptide content of your batch, accounting for water and counter-ion content. This can be done using techniques like amino acid analysis or quantitative NMR.
-
Proper Handling: Handle the solid this compound in a dry environment (e.g., in a glove box) to minimize moisture absorption.
-
Consistent Dissolution Protocol: Use a standardized and robust dissolution protocol for all experiments to minimize variability.
Data Presentation
Table 1: Solubility of this compound in Different Solvents and Formulations
| Solvent/Formulation | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (368.93 mM) | Ultrasonic treatment may be needed. Use newly opened, non-hygroscopic DMSO for best results.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.07 mM) | The saturation point is not known.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.07 mM) | The saturation point is not known.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.07 mM) | The saturation point is not known.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).
-
Dissolution: Vortex the vial to facilitate dissolution. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Formulation for In Vivo Studies (Example)
This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Mixing: In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
-
Final Dilution: Add 450 µL of saline to the mixture and vortex until a clear and homogenous solution is obtained. This will result in a final this compound concentration of 2.08 mg/mL.
-
Use: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: A workflow diagram illustrating the steps for dissolving this compound and troubleshooting common issues.
Caption: A simplified signaling pathway for this compound's analgesic effect via peripheral µ-opioid receptors.
References
Optimizing Frakefamide TFA dosage for maximum efficacy
Welcome to the technical support center for Frakefamide TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximum efficacy in experimental settings. Here you will find frequently asked questions, troubleshooting guides, detailed protocols, and key reference data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective μ-opioid receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[3][4] It is designed to act peripherally and has limited ability to cross the blood-brain barrier.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a starting concentration range of 1 nM to 100 nM. A common starting point for dose-response curves is 10 nM. The optimal concentration is highly dependent on the cell type and the expression level of the μ-opioid receptor.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. The product should be dissolved using sonication if necessary.[1] Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced artifacts.
Q4: What are the common signs of cytotoxicity with this compound?
A4: While this compound generally exhibits low cytotoxicity at effective concentrations, high concentrations (>10 μM) may induce off-target effects or cellular stress. Signs of cytotoxicity can include changes in cell morphology, reduced proliferation rates, or decreased cell viability as measured by assays such as MTT or Trypan Blue exclusion. It is crucial to establish a therapeutic window by performing a dose-response curve for both efficacy and cytotoxicity in your specific experimental model.
Troubleshooting Guide
Q1: I am not observing any effect at the recommended concentrations. What should I do?
A1: This issue can arise from several factors:
-
Low Receptor Expression: Confirm that your cell model expresses sufficient levels of the μ-opioid receptor (OPRM1). This can be verified using qPCR, Western blot, or flow cytometry.
-
Compound Degradation: Ensure the stock solution has been stored correctly and is not expired. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect changes. For signaling assays like cAMP measurement, ensure the cells are properly stimulated (e.g., with forskolin) to create a dynamic range for detecting inhibition.
-
Incorrect Dilutions: Double-check all calculations and dilutions for preparing your working solutions from the stock.
Q2: I am seeing high variability between my experimental replicates. What are the potential causes?
A2: High variability can compromise your results. Consider the following:
-
Cell Passage Number: Use cells from a consistent and low passage number, as receptor expression and cellular responses can change over time in culture.
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells or plates. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
-
Edge Effects: "Edge effects" in multi-well plates can cause variability. Avoid using the outer wells or fill them with a buffer or medium to maintain a humidified environment.
-
Compound Precipitation: this compound may precipitate in media with low serum concentrations or incompatible buffers. Visually inspect your working solutions for any signs of precipitation.
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation experiments. These should be used as a guideline for experimental design.
Table 1: In Vitro Efficacy of this compound in Opioid Receptor-Expressing Cell Lines
| Cell Line | Receptor Target | Assay Type | EC₅₀ (nM) |
| SH-SY5Y (Human Neuroblastoma) | Endogenous μ-opioid | cAMP Inhibition | 8.5 ± 1.2 |
| HEK293-OPRM1 (Recombinant) | Overexpressed μ-opioid | cAMP Inhibition | 1.2 ± 0.3 |
| F-11 (DRG Neuron Hybrid) | Endogenous μ- and δ-opioid | Calcium Mobilization | 15.7 ± 2.5 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Solubility and Stability
| Solvent | Max Stock Concentration | Storage Temperature | Stability (in Solution) |
| DMSO | 250 mg/mL (368.9 mM)[1] | -80°C | 6 months[1] |
| DMSO | 250 mg/mL (368.9 mM)[1] | -20°C | 1 month[1] |
| Cell Culture Medium + 10% FBS | 100 μM | 37°C | ~8 hours |
Experimental Protocols
Protocol: Measuring this compound-Induced Inhibition of cAMP
This protocol describes how to determine the EC₅₀ of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing the human μ-opioid receptor (HEK293-OPRM1).
Materials:
-
HEK293-OPRM1 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK293-OPRM1 cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer (e.g., HBSS or serum-free media). A typical 10-point curve might range from 1 pM to 10 μM.
-
Cell Stimulation: a. Aspirate the growth medium from the cells. b. Add 50 μL of stimulation buffer containing a fixed concentration of IBMX (e.g., 500 μM) and the various concentrations of this compound to the appropriate wells. c. Incubate for 15 minutes at room temperature. d. Add 50 μL of stimulation buffer containing a fixed concentration of forskolin (e.g., 10 μM) to all wells except the negative control. e. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: a. Normalize the data: Set the signal from cells treated with forskolin alone as 100% stimulation and the signal from untreated cells as 0%. b. Plot the normalized response against the log concentration of this compound. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of this compound via the μ-opioid receptor.
Caption: Experimental workflow for determining the optimal in vitro dosage.
Caption: A logical guide for troubleshooting low efficacy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Frakefamide TFA
Welcome to the technical support center for Frakefamide TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
1. Issue: Reduced or No Efficacy in In Vitro Assays
You observe a lower-than-expected or complete lack of response in your cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage of stock solutions (-80°C for up to 6 months, -20°C for up to 1 month).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Protect from light and moisture. |
| Inappropriate Cell Line | - Confirm that your cell line expresses the μ-opioid receptor (MOR).- Use a cell line with a known functional response to MOR agonists (e.g., CHO-K1 cells overexpressing human MOR). |
| Receptor Desensitization | - Minimize the pre-incubation time with this compound.- Consider using a washout step before adding other reagents to assess acute effects.- Chronic exposure can lead to receptor internalization and downregulation. |
| Assay Interference | - The trifluoroacetate (B77799) (TFA) counter-ion can lower the pH of your solution, which may affect cell health or assay components. Consider a buffer exchange step if your assay is pH-sensitive. |
2. Issue: Inconsistent Results in Animal Models
You are observing high variability in the analgesic or other behavioral effects of this compound in your in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the formulation and route of administration. This compound has specific solubility requirements (see FAQ section).- Ensure complete dissolution before administration. |
| Metabolism of the Compound | - Consider the metabolic stability of this compound in the species you are using.- Analyze plasma samples to determine the pharmacokinetic profile and correlate it with the observed effects. |
| Animal Stress | - Acclimatize animals to the experimental procedures to minimize stress-induced analgesia or other behavioral artifacts. |
| Incorrect Dosing | - Perform a dose-response study to determine the optimal effective dose in your model. |
3. Issue: Unexpected Physiological Responses in Animal Models
Your in vivo experiments show physiological responses that are not anticipated for a peripherally restricted μ-opioid agonist.
| Potential Cause | Troubleshooting Steps |
| Central Nervous System (CNS) Penetration | - While Frakefamide is designed to be peripherally restricted, verify the integrity of the blood-brain barrier in your animal model, as it can be compromised in certain disease states. |
| Off-Target Effects | - Although Frakefamide is a selective μ-opioid agonist, high concentrations may lead to interactions with other receptors. Consider using a lower dose or a different administration route to improve selectivity. |
| Transient Myalgia | - A transient myalgia (muscle pain) has been observed in human subjects shortly after administration.[1] Monitor animals for signs of discomfort or unusual motor behavior immediately following dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Frakefamide is a potent and selective agonist of the peripheral μ-opioid receptor (MOR).[1] It does not cross the blood-brain barrier, and therefore, its analgesic effects are mediated by μ-opioid receptors located outside of the central nervous system. Activation of peripheral MORs leads to the inhibition of nociceptive signaling.
Q2: How should I dissolve this compound?
This compound has specific solubility requirements. Here are some recommended protocols:
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL |
Note: For in vitro assays, DMSO is a common solvent. For in vivo studies, the choice of vehicle will depend on the route of administration.
Q3: What are the expected in vitro effects of this compound?
In cell lines expressing the μ-opioid receptor, this compound is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This is a hallmark of Gi-coupled GPCR activation.
Q4: What are the known side effects of Frakefamide?
In a clinical study with healthy male subjects, a transient myalgia was reported within 15 minutes of administration, which resolved within 30 minutes.[1] Unlike centrally acting opioids like morphine, Frakefamide did not cause respiratory depression.[1]
Q5: Can the trifluoroacetate (TFA) salt interfere with my experiments?
Yes, residual TFA from the purification process can be present in the compound. TFA is a strong acid and can lower the pH of your experimental solutions, which may impact cellular or enzymatic assays.[4] If your experiment is sensitive to pH changes, consider performing a salt exchange or using a well-buffered solution.
Experimental Protocols
1. In Vitro cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity in response to this compound in a cell line expressing the μ-opioid receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human μ-opioid receptor.
-
Cell culture medium (e.g., DMEM).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP inhibition.
2. In Vivo Hot Plate Analgesia Assay
This protocol assesses the analgesic effect of this compound in a rodent model of thermal pain.
Materials:
-
Male or female mice (e.g., C57BL/6).
-
Hot plate apparatus set to a constant temperature (e.g., 55°C).
-
This compound dissolved in an appropriate vehicle.
-
Vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatize the mice to the testing room and equipment for at least 30 minutes before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw, jumping). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups to evaluate the analgesic efficacy of this compound.
Visualizations
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Frakefamide TFA degradation and how to prevent it
Welcome to the technical support center for Frakefamide TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer solutions for preventing its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. It functions as a peripherally-specific, selective μ-opioid receptor agonist.[1][2] The "TFA" designation indicates that it is the trifluoroacetate (B77799) salt. Key structural features relevant to its stability include a tyrosine residue, which is susceptible to oxidation and photodegradation, and a C-terminal amide, which can undergo hydrolysis.
Q2: What are the primary pathways through which this compound can degrade?
While specific degradation studies on Frakefamide are not extensively published, based on its tetrapeptide structure, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bonds or the C-terminal amide group, particularly under acidic or alkaline conditions.[1][3][4] The C-terminal amide is a common site of hydrolysis in peptides.[5]
-
Oxidation: The tyrosine residue is a primary site for oxidation.[6][7][8] Oxidative stress can lead to the formation of various oxidized products, potentially altering the peptide's biological activity.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, with the tyrosine residue being a common chromophore that absorbs light and initiates photo-oxidative reactions.[9][10]
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to prevent degradation. For the solid form of this compound, it is recommended to store it sealed, away from moisture and light at -20°C. When in a solvent, it is best to aliquot the solution and store it at -80°C to prevent inactivation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions from solid this compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of Unknown Peaks in HPLC Analysis | Presence of degradation products. | 1. Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products. 2. Optimize HPLC method to ensure separation of the main peak from impurities. 3. Use LC-MS to identify the mass of the unknown peaks and deduce their structure. |
| Precipitation of the Compound in Solution | Poor solubility or aggregation. | 1. Ensure the use of a suitable solvent as recommended by the supplier. 2. If using aqueous buffers, check the pH and ionic strength, as these can affect peptide solubility. 3. Sonication may aid in dissolving the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for mobile phase
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at room temperature for a set time (e.g., 4 hours).
-
Oxidation: Add H2O2 to the stock solution to a final concentration of 3%. Incubate at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a set time (e.g., 48 hours).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a set time.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a C18 column
-
UV detector (set at 210-230 nm) or a Mass Spectrometer
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Inject a sample of unstressed this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Analyze the chromatograms for new peaks, which represent potential degradation products.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitized photooxidation of Di- and tripeptides of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Frakefamide TFA-Induced Side Effects In Vivo
Disclaimer: Frakefamide TFA is a hypothetical compound developed for illustrative purposes. The following guidance is based on the known toxicities of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of drugs with well-characterized in vivo side effect profiles. It is essential to conduct specific preclinical safety studies for any new chemical entity to determine its unique toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, small-molecule inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2]
Q2: What are the most common side effects observed with this compound in animal models?
A2: Based on its mechanism as an EGFR inhibitor, the most anticipated toxicities affect rapidly dividing tissues that express EGFR.[3] These commonly include:
-
Dermatological: Papulopustular skin rash, alopecia (hair loss), and dry skin (xerosis) are the most frequent findings.[4][5]
-
Gastrointestinal: Diarrhea, mucositis, and subsequent weight loss are common.[3][4]
-
Ocular: Less common, but may include corneal inflammation and changes in eyelash growth.[3][6]
Q3: How can I proactively monitor for toxicity in my in vivo studies?
A3: A robust monitoring plan is critical for early detection and management.[3] We recommend:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (e.g., posture, activity, grooming) daily.[3]
-
Dermatological Scoring: Implement a standardized scoring system to quantify the severity of skin rash and alopecia.[3]
-
Gastrointestinal Monitoring: Note fecal consistency and frequency to detect diarrhea. A standardized scoring system for stool is advisable.[7]
-
Regular Blood Work: Conduct periodic blood collection for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage (e.g., elevated liver enzymes, creatinine).[7]
Q4: Is the skin rash observed in my animal models predictive of treatment efficacy?
A4: There is evidence suggesting a correlation between the development and severity of skin rash and the clinical efficacy of EGFR inhibitors.[8] While this is a valuable observation, the primary goal in preclinical studies should be to manage the toxicity to maintain animal welfare and the integrity of the experiment.
Q5: My animals are experiencing severe diarrhea and weight loss. What immediate steps should I take?
A5: Severe diarrhea requires prompt intervention to prevent dehydration and mortality.[7]
-
Dose Reduction/Interruption: Consider reducing the dose of this compound or implementing a brief "drug holiday."[4]
-
Fluid and Electrolyte Support: Provide subcutaneous or intraperitoneal fluids to combat dehydration.[7]
-
Nutritional Support: Ensure easy access to a soft, palatable, high-calorie diet to encourage eating.[4][7]
-
Antidiarrheal Agents: Under veterinary guidance, agents like loperamide (B1203769) can be used to manage diarrhea.[4]
Troubleshooting Guides
Dermatological Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe, widespread papulopustular rash with excessive scratching. | High dose of this compound leading to excessive EGFR inhibition in the skin.[4] | 1. Dose Reduction: Lower the dose to find the maximum tolerated dose (MTD).[4]2. Intermittent Dosing: Explore an every-other-day or twice-weekly dosing schedule to allow for skin recovery.[4]3. Topical Treatments: Apply a topical emollient or a mild corticosteroid cream to affected areas to reduce inflammation.[3] |
| Inconsistent rash development across animals in the same group. | Improper drug administration; variation in individual animal sensitivity. | 1. Verify Dosing Technique: Ensure accurate and consistent dosing for all animals.2. Increase Group Size: Larger cohorts can help account for individual biological variability. |
| Secondary skin infections at rash sites. | Compromised skin barrier due to rash and scratching, leading to opportunistic bacterial infections. | 1. Maintain Cleanliness: Ensure clean caging and environment.2. Topical Antibiotics: Under veterinary guidance, apply topical antibiotics (e.g., clindamycin (B1669177) 1%) to affected areas.[9][10] |
Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid weight loss (>15% from baseline) and persistent watery stools. | High dose of this compound causing gastrointestinal mucosal damage, leading to malabsorption and dehydration.[4] | 1. Dose Adjustment: Immediately consider dose reduction or interruption.[4]2. Supportive Care: Provide hydration support (e.g., subcutaneous fluids, hydrogel packs) and a highly palatable, easily digestible diet.[4][7]3. Antidiarrheal Medication: Administer loperamide as directed by a veterinarian.[4] |
| Inability to accurately quantify diarrhea severity. | Subjective visual assessment of stool is inconsistent. | 1. Standardized Scoring: Use a fecal consistency scoring system (e.g., 1=well-formed pellet, 4=watery diarrhea).2. Quantify Output: Collect and weigh fecal pellets over a set time period to assess changes in output.[7] |
Quantitative Data Summary
The following tables present hypothetical data based on typical findings for EGFR inhibitors.
Table 1: Dose-Dependent Incidence of Key Side Effects in a 28-Day Mouse Study
| Dose Group (mg/kg, oral, daily) | N | Incidence of Skin Rash (Grade ≥2) | Incidence of Diarrhea (Grade ≥2) | Mean Maximum Body Weight Loss (%) |
| Vehicle Control | 10 | 0% | 0% | +5.2% (gain) |
| This compound (25 mg/kg) | 10 | 40% | 20% | -4.5% |
| This compound (50 mg/kg) | 10 | 90% | 70% | -12.8% |
| This compound (100 mg/kg) | 10 | 100% | 100% | -21.3% (Exceeds MTD) |
Table 2: Effect of Mitigation Strategies on Side Effects at 50 mg/kg Dose
| Treatment Group (50 mg/kg) | Mitigation Strategy | N | Mean Skin Rash Score (0-4) | Mean Stool Score (1-4) | Mean Maximum Body Weight Loss (%) |
| This compound | None | 10 | 3.2 | 3.5 | -12.8% |
| This compound + Topical Hydrocortisone (B1673445) | Topical 1% hydrocortisone cream, daily | 10 | 1.8 | 3.4 | -12.5% |
| This compound + Loperamide | Loperamide (1 mg/kg), twice daily | 10 | 3.1 | 2.1 | -7.2% |
| This compound + Combination | Both interventions | 10 | 1.9 | 2.2 | -6.8% |
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity
-
Animal Acclimatization: Acclimate animals for at least 7 days before the start of the experiment.
-
Daily Observation: Once dosing begins, perform daily visual inspections of the skin and fur.
-
Scoring: Use a semi-quantitative scoring system (e.g., 0-4) at least three times per week. Assess parameters such as:
-
Erythema (Redness): 0=None, 1=Slight, 2=Moderate, 3=Severe.
-
Papules/Pustules: 0=None, 1=Few, scattered, 2=Moderate number, 3=Widespread.
-
Alopecia (Hair Loss): 0=None, 1=<10% of dorsal area, 2=10-50%, 3=>50%.
-
-
Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis to assess epidermal changes, inflammation, and follicle damage.[4]
Protocol 2: Evaluation of Gastrointestinal Toxicity
-
Daily Body Weight: Measure and record the body weight of each animal daily.
-
Fecal Monitoring: Observe cages daily for the presence of diarrhea.
-
Stool Consistency Scoring: At peak toxicity (or 3 times/week), score stool consistency for each animal using a standardized scale.
-
Intestinal Histopathology: At necropsy, collect sections of the small and large intestine. Process tissues for H&E staining to evaluate mucosal damage, villous blunting, and inflammatory cell infiltration.[3]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 10. Management of skin rash during egfr-targeted monoclonal antibody treatment for gastrointestinal malignancies: Canadian recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Frakefamide TFA in Analgesia Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Frakefamide TFA in analgesia assays. Given that this compound is a peripherally acting µ-opioid receptor agonist, this guide addresses common issues related to peptide handling, experimental design, and biological variability.
Frequently Asked Questions (FAQs)
Q1: What is Frakefamide and how does it induce analgesia?
Frakefamide is a synthetic tetrapeptide that acts as a selective agonist for peripheral µ-opioid receptors.[1][2][3] Its analgesic effect is mediated by activating these receptors in the peripheral nervous system, which modulates pain signaling without affecting the central nervous system. This peripheral restriction is a key feature, as it avoids central side effects like respiratory depression.[1][3][4]
Q2: We are observing significant variability in the analgesic response to this compound between individual animals. What could be the cause?
Inconsistent results between subjects are a common challenge in preclinical pain research. Several factors can contribute to this variability:
-
Biological Variation: Individual differences in receptor density, metabolism, and pain sensitivity can lead to varied responses.
-
Stress Levels: Animal stress can significantly impact pain perception and response to analgesics. Acclimatize animals to the experimental setup and handling to minimize stress.
-
Health Status: Underlying health issues can affect an animal's response. Ensure all animals are healthy and free from infections or other conditions.
Q3: Our this compound solution appears to lose potency over time, leading to inconsistent results. How should we handle the compound?
As a peptide, this compound may be susceptible to degradation. Proper handling and storage are crucial:
-
Storage: Store the lyophilized powder at -20°C or below. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
-
Reconstitution: Use sterile, nuclease-free buffers for reconstitution. The stability of peptides in solution can be pH-dependent. Refer to the manufacturer's instructions for the recommended solvent and pH.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid using solutions that have been stored at 4°C for extended periods.
Troubleshooting Guide
Issue 1: Higher than expected variability in analgesic effect.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques (e.g., injection volume, site, and speed). For intravenous or intraperitoneal injections, ensure proper placement. |
| Variable Compound Stability | Prepare fresh dilutions of this compound for each experiment. Peptides can adsorb to plastic; consider using low-protein-binding tubes. |
| Animal Stress | Acclimatize animals to the testing environment and handling procedures for several days before the experiment. Perform experiments at the same time of day to account for circadian rhythms. |
| Baseline Pain Sensitivity | Measure baseline pain sensitivity (e.g., tail-flick latency) before drug administration and use it to normalize the data or as a covariate in statistical analysis. |
Issue 2: Lack of a clear dose-response relationship.
| Potential Cause | Recommended Solution |
| Inappropriate Dose Range | The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the effective threshold). Conduct a pilot study with a wider range of logarithmic doses. |
| Receptor Desensitization | Repeated or high-concentration exposure to an agonist can lead to receptor desensitization. Ensure adequate washout periods between treatments in crossover study designs. |
| Compound Degradation | Verify the integrity of your this compound stock. If possible, confirm its concentration and purity using analytical methods like HPLC. |
Issue 3: Discrepancy between in vitro and in vivo results.
| Potential Cause | Recommended Solution |
| Pharmacokinetic Properties | Frakefamide is designed to be peripherally restricted.[1][2] The in vivo efficacy will depend on its absorption, distribution, metabolism, and excretion (ADME) profile. Consider the route of administration and sampling time points in your experimental design. |
| Off-Target Effects | While Frakefamide is reported to be a selective µ-opioid agonist, at high concentrations, off-target effects could contribute to the observed phenotype. |
| Blood-Brain Barrier Penetration | Frakefamide has restricted penetration of the blood-brain barrier.[2] Ensure your assay is designed to measure peripheral analgesia. |
Experimental Protocols
Warm Water Tail-Flick Assay for Peripheral Analgesia
This protocol is adapted for testing a peripherally restricted opioid agonist like this compound.
-
Animal Acclimatization: House mice in the testing room for at least 24 hours before the experiment. On the day of the experiment, allow them to acclimatize to the testing apparatus for 30-60 minutes.
-
Baseline Latency Measurement:
-
Gently restrain the mouse.
-
Immerse the distal third of the tail in a constant temperature water bath (e.g., 52°C).
-
Record the time (latency) for the mouse to flick its tail.
-
To prevent tissue damage, implement a cut-off time (e.g., 10 seconds). Any animal not responding by the cut-off time should be removed and its latency recorded as the cut-off time.
-
Perform two to three baseline measurements with at least a 5-minute interval and average the values.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups over time.
-
Visualizations
Signaling Pathway of a Peripheral µ-Opioid Receptor Agonist
Caption: Signaling cascade of this compound at a peripheral µ-opioid receptor.
Experimental Workflow for an Analgesia Assay
Caption: General workflow for conducting an in vivo analgesia assay.
References
Technical Support Center: Improving the Bioavailability of Frakefamide TFA
Disclaimer: Information regarding the specific compound "Frakefamide TFA" is limited. Frakefamide is identified as a peripherally-specific, selective μ-opioid receptor agonist.[1][2][3] It is a synthetic, fluorinated linear tetrapeptide.[1] This guide provides general strategies and troubleshooting advice for improving the bioavailability of peptide-like compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties leading to low bioavailability?
A1: Frakefamide is a synthetic tetrapeptide that acts as a potent, peripherally-selective μ-opioid receptor agonist.[1][2][4] Its therapeutic potential is linked to providing pain relief without the central nervous system side effects, such as respiratory depression, associated with traditional opioids.[1][3] The "TFA" likely indicates it is a trifluoroacetic acid salt, which is common for synthetic peptides.
The low oral bioavailability of peptide-based drugs like Frakefamide is often multifactorial. Key contributing properties are summarized in the table below.
Table 1: Hypothetical Physicochemical and Biopharmaceutical Properties of this compound
| Property | Hypothetical Value | Implication for Oral Bioavailability |
| Molecular Weight | 563.62 g/mol (Frakefamide base)[1] | High molecular weight can hinder passive diffusion across the intestinal epithelium. |
| Aqueous Solubility | Low (pH-dependent) | Poor dissolution in gastrointestinal fluids is a primary rate-limiting step for absorption.[5] |
| LogP | High | High lipophilicity can lead to poor solubility in the aqueous environment of the GI tract. |
| Permeability | Low | The peptide nature and size limit passive transcellular and paracellular transport.[5] |
| BCS Classification | Likely Class IV | Low solubility and low permeability present the most significant challenges for oral drug development.[6] |
| Susceptibility to Metabolism | High | Subject to enzymatic degradation by proteases in the GI tract and first-pass metabolism in the liver. |
Q2: What are the primary barriers limiting the oral bioavailability of this compound?
A2: The primary barriers for a compound like this compound can be categorized into solubility/dissolution limitations and permeability/metabolism limitations. The diagram below illustrates these interconnected challenges that must be overcome for successful oral delivery.
Q3: What are the initial formulation strategies to consider for improving the bioavailability of a compound like this compound?
A3: Initial strategies should focus on enhancing the solubility and dissolution rate, which are often the first hurdles for poorly soluble drugs.[7][8] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[5][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly improve its aqueous solubility and dissolution.[10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, which form fine emulsions in the GI tract, facilitating absorption and potentially bypassing first-pass metabolism via lymphatic transport.[8][10]
-
pH Modification: Using buffering agents in the formulation can create a more favorable microenvironment for the dissolution of pH-sensitive compounds.
Troubleshooting Guides
Q4: My in vitro solubility assay for this compound yields inconsistent and poorly reproducible results. What could be the cause?
A4: Inconsistent solubility data is a common issue. The following workflow can help you troubleshoot the problem.
Q5: I am observing high pharmacokinetic (PK) variability in my in vivo animal studies. How can I troubleshoot this?
A5: High PK variability can obscure the true performance of your formulation. Key areas to investigate include the formulation itself, the dosing procedure, and animal-related factors.
Table 2: Troubleshooting High Variability in In Vivo PK Studies
| Potential Cause | Troubleshooting Steps & Solutions |
| Formulation Inhomogeneity | For Suspensions: Ensure uniform redispersion before each dose. Use a suspending agent (e.g., carboxymethylcellulose) to prevent settling. For Solutions: Confirm the drug is fully dissolved and stable in the vehicle. Filter the solution before dosing. |
| Inaccurate Dosing | Calibrate all dosing equipment (e.g., gavage needles, syringes) regularly. Ensure the dosing volume is appropriate for the animal's weight. Train personnel on consistent oral gavage techniques to minimize stress and ensure complete dose delivery. |
| Physiological Variability | Standardize the experimental conditions. Use animals of the same sex, age, and weight range. Acclimatize animals properly before the study.[11] |
| Food Effects | The presence of food can significantly alter GI physiology and drug absorption.[11] Standardize the fasting period for all animals before dosing (e.g., overnight fast with free access to water). |
Experimental Protocols
Protocol 1: Standardized Protocol for Aqueous Solubility Assessment (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Methodology:
-
Prepare relevant buffers (e.g., pH 1.2 Simulated Gastric Fluid, pH 6.8 Simulated Intestinal Fluid).
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer in a glass vial. The amount should be enough to ensure a saturated solution with visible solid remaining.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for at least 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer.[12]
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential involvement of efflux transporters like P-glycoprotein (P-gp).
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer with stable transepithelial electrical resistance (TEER) values.
-
A-to-B Permeability:
-
Add this compound (dissolved in transport buffer, e.g., Hank's Balanced Salt Solution) to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the B-side samples by LC-MS/MS.
-
-
B-to-A Permeability:
-
Add this compound to the B side and sample from the A side to determine the rate of efflux.
-
-
Efflux Ratio (ER): Calculate the ratio of the apparent permeability coefficients (Papp) from B-to-A and A-to-B. An ER > 2 suggests the compound is a substrate for active efflux.
-
Inhibitor Study: Repeat the A-to-B permeability experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability confirms P-gp mediated efflux.
-
Advanced Strategies & Visualizations
Q6: My initial formulation attempts have failed to significantly improve bioavailability. What advanced strategies can I explore?
A6: If simple formulations are insufficient, more advanced drug delivery systems may be required. These often involve more complex formulation and manufacturing processes but can overcome significant bioavailability barriers.
Table 3: Comparison of Advanced Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanocrystals | Increases dissolution velocity by creating a high surface area. | High drug loading, suitable for various administration routes. | Can be prone to aggregation; requires specialized milling equipment. |
| Liposomes | Encapsulates the drug in lipid bilayers, protecting it from degradation and facilitating absorption. | Can target specific tissues; suitable for both hydrophilic and lipophilic drugs. | Complex manufacturing process; potential for physical instability (e.g., leakage). |
| Permeation Enhancers | Co-administration with agents that reversibly open tight junctions between intestinal cells (e.g., SNAC).[7] | Can significantly improve the permeability of large molecules. | Potential for local irritation or toxicity; non-specific effect. |
| Prodrugs | Chemically modifying the drug to create a more permeable version that converts to the active form in vivo.[13][14] | Can overcome both solubility and permeability barriers. | Requires extensive medicinal chemistry; conversion rates can be variable. |
Q7: How can I visualize the mechanism of P-glycoprotein (P-gp) efflux, a potential barrier for this compound?
A7: P-gp is an ATP-dependent efflux pump in the intestinal epithelium that actively transports substrates from inside the cell back into the GI lumen, thereby reducing net absorption. The diagram below illustrates this process.
References
- 1. Frakefamide [medbox.iiab.me]
- 2. clinicalpub.com [clinicalpub.com]
- 3. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. tandfonline.com [tandfonline.com]
- 8. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
Frakefamide TFA precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frakefamide TFA, focusing on its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in this salt form?
A1: Frakefamide is a potent, peripherally acting µ-opioid receptor agonist with analgesic properties. It is often supplied as a trifluoroacetate (B77799) (TFA) salt. The TFA counter-ion is introduced during the solid-phase synthesis and purification of the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common mobile phase component that aids in achieving high purity.[1][2]
Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What are the common causes?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Poor intrinsic solubility: The peptide sequence of Frakefamide itself may have hydrophobic regions that limit its solubility in purely aqueous systems.
-
pH of the solution: The pH of your buffer is critical. Peptides have an isoelectric point (pI) at which their net charge is zero, leading to minimal solubility. The pH of the solution relative to the pI of Frakefamide will significantly impact its solubility.
-
"Salting out" effect: At high salt concentrations in your buffer, the solubility of the peptide can decrease, leading to precipitation.
-
TFA counter-ion effects: While TFA aids in initial dissolution, residual TFA can sometimes contribute to aggregation or precipitation under certain conditions.[1]
-
Temperature: Solubility is temperature-dependent. Attempting to dissolve the compound at a low temperature might result in precipitation.
Q3: Can the TFA counter-ion interfere with my biological assays?
A3: Yes, residual trifluoroacetic acid from the synthesis and purification process can interfere with cellular assays.[1] It has been reported to inhibit cell proliferation in some cases and has the potential to alter the pH of your experimental solutions, which could affect assay results.[1] For sensitive biological applications, it may be necessary to perform a TFA salt exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[1][3]
Troubleshooting Guide: this compound Precipitation
This guide provides systematic steps to address precipitation issues encountered during the preparation of this compound aqueous solutions.
Initial Dissolution Troubleshooting
If you encounter precipitation upon initial dissolution of lyophilized this compound, follow these steps:
Workflow for Initial Dissolution
Caption: Workflow for initial dissolution of this compound.
| Step | Action | Rationale |
| 1 | Initial Solvent | Instead of directly adding an aqueous buffer, first, dissolve the this compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[4][5] |
| 2 | Mechanical Agitation | Gently vortex or sonicate the mixture to aid dissolution.[4] Be cautious with sonication as it can potentially degrade the peptide with prolonged exposure. |
| 3 | Aqueous Addition | Slowly add your desired aqueous buffer to the organic solvent solution in a dropwise manner while continuously mixing. This gradual change in solvent polarity can help prevent the peptide from crashing out of solution. |
| 4 | Observation | Visually inspect the solution for any signs of precipitation (cloudiness, visible particles). |
Advanced Troubleshooting for Persistent Precipitation
If precipitation continues to be an issue, consider the following advanced strategies:
Logical Flow for Advanced Troubleshooting
Caption: Advanced troubleshooting options for this compound precipitation.
| Strategy | Description | Considerations |
| pH Adjustment | The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one or two units away from the pI can significantly increase solubility. For basic peptides, an acidic buffer is generally recommended, while acidic peptides are more soluble in basic buffers.[5] | The final pH must be compatible with your downstream applications and the stability of Frakefamide. |
| Use of Co-solvents | For challenging peptides, incorporating co-solvents in the formulation can enhance solubility.[4] | Ensure the co-solvents are compatible with your experimental system and will not interfere with the results. |
| TFA Salt Exchange | The trifluoroacetate counter-ion can be exchanged for a more biocompatible and potentially more soluble counter-ion like acetate or hydrochloride.[3][6] This is particularly important for in-vivo studies or sensitive cell-based assays.[1] | This is an additional experimental step that requires careful execution to avoid peptide loss. |
Quantitative Data Summary
The following table summarizes solubility data for this compound based on available information.
| Solvent System | Achieved Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 3.07 mM) | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 3.07 mM) | Clear solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 3.07 mM) | Clear solution | [4] |
Experimental Protocols
Protocol 1: General Solubilization of this compound
This protocol is a starting point for solubilizing this compound for in-vitro experiments.
-
Preparation: Weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a volume of 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4]
-
Mixing: Gently vortex or sonicate the tube until the peptide is completely dissolved.
-
Working Solution Preparation: Based on the formulation data, prepare the final working solution. For example, to prepare a 1 mL working solution with a final concentration of 2.08 mg/mL using the PEG300 formulation:
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol can be used to replace the TFA counter-ion with chloride, which may be more suitable for certain biological experiments.
-
Dissolution: Dissolve the this compound peptide in a minimal volume of 100 mM HCl.[6]
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.[6]
-
Freezing: Flash-freeze the solution using liquid nitrogen.[6]
-
Lyophilization: Lyophilize the frozen solution to obtain the peptide as a hydrochloride salt.[6]
-
Verification: It is recommended to confirm the TFA removal and the presence of the new counter-ion using analytical techniques such as ion chromatography or mass spectrometry.
References
Low potency of Frakefamide TFA in experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Frakefamide TFA. The information is designed to address potential issues related to its potency in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, peripherally active µ-selective opioid receptor agonist.[1] Its primary mechanism of action is to selectively bind to and activate µ-opioid receptors located outside of the central nervous system. This peripheral restriction is a key feature, as Frakefamide is unable to cross the blood-brain barrier.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO at a concentration of 250 mg/mL.[1] For long-term storage, it is recommended to store the compound at -20°C, sealed and protected from light and moisture. When stored as a solution in a solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to store stock solutions in small aliquots.
Q3: Can the trifluoroacetic acid (TFA) salt affect my experiment?
A3: Trifluoroacetic acid is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. While generally not biologically active at low concentrations, it is a strong acid and could potentially alter the pH of your experimental buffer if used at very high concentrations. It is always good practice to include a vehicle control in your experiments that contains the same final concentration of the solvent and any other additives present in your this compound solution.
Troubleshooting Guide: Low Potency of this compound
This guide addresses common issues that may lead to lower-than-expected potency of this compound in your experiments.
Reagent Preparation and Handling
Issue: this compound appears to have low or no activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Dissolution | This compound has specific solubility characteristics. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution into aqueous buffers.[1] Sonication may aid in dissolution. Incomplete dissolution will lead to an inaccurate final concentration. |
| Compound Degradation | Improper storage can lead to degradation. Ensure the compound has been stored at the recommended temperature, protected from light and moisture.[1] Avoid multiple freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | Verify the initial weighing of the compound and all subsequent dilutions. Use calibrated pipettes and ensure accurate serial dilutions. |
Experimental Protocol and Assay Design
Issue: The dose-response curve is shifted to the right, indicating lower potency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration Range | Ensure the concentration range tested is appropriate to capture the full dose-response curve, including the EC50 value. If the expected potency is in the nanomolar range, ensure your dilution series covers this. |
| Inappropriate Incubation Times | For functional assays, the incubation time with this compound should be optimized to capture the peak signaling response. This can vary depending on the cell type and the specific assay being used. |
| Assay Interference | Components of your assay buffer or media could be interfering with the binding of this compound to its receptor. Review all components and consider potential interactions. |
| High Non-Specific Binding | In binding assays, high non-specific binding can mask the specific binding signal, leading to an underestimation of potency. Optimize washing steps and consider using blocking agents. |
Cell-Based Assay Issues
Issue: Inconsistent or low response in cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | The potency of an agonist is dependent on the density of its receptor on the cell surface. Verify the expression levels of the µ-opioid receptor in your cell line. Low expression will result in a smaller signal window. |
| Poor Cell Health | Ensure your cells are healthy, within a low passage number, and not overgrown. Stressed or unhealthy cells can exhibit altered receptor expression and signaling. |
| Cell Line Suitability | Confirm that the chosen cell line is appropriate for studying peripheral µ-opioid receptor activation. Some cell lines may have endogenous mechanisms that dampen the signaling pathway. |
Experimental Protocols
General Protocol for In Vitro Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the µ-opioid receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Add increasing concentrations of this compound (or a known standard).
-
To determine non-specific binding, add a high concentration of an unlabeled µ-opioid receptor antagonist (e.g., naloxone) to a set of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
General Protocol for In Vitro cAMP Functional Assay
This protocol outlines a general method to assess the functional potency of this compound by measuring its effect on cAMP levels.
-
Cell Culture: Plate cells expressing the µ-opioid receptor in a 96-well plate and grow to the desired confluency.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
This compound Treatment: Immediately add increasing concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Troubleshooting workflow for low this compound potency.
Caption: Simplified µ-opioid receptor signaling pathway.
References
Frakefamide TFA Off-Target Effects: A Technical Support Resource
Disclaimer: Extensive searches for publicly available off-target screening data for Frakefamide TFA have not yielded specific binding profiles or quantitative results. The following technical support center is a template designed to guide researchers in their investigation of potential off-target effects of this compound and similar peripheral µ-opioid receptor agonists. The data presented is illustrative and should not be considered factual for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the trifluoroacetic acid salt of Frakefamide, a potent and selective agonist for the peripheral µ-opioid receptor.[1][2] Its primary characteristic is its limited ability to cross the blood-brain barrier, which is intended to reduce central nervous system (CNS)-related side effects commonly associated with opioid analgesics, such as respiratory depression.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical step in the preclinical safety evaluation of any drug candidate. For a peripherally restricted compound like this compound, it is crucial to ensure that its therapeutic action is not compromised by unintended interactions with other receptors, ion channels, or enzymes in peripheral tissues. Such interactions could lead to unexpected side effects. A comprehensive off-target screening profile helps to build a complete safety profile of the molecule.
Q3: What are the known on-target effects of this compound?
This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor in peripheral neurons is believed to mediate its analgesic effects. A study in healthy male subjects showed that Frakefamide, unlike morphine, did not cause central respiratory depression.[2] However, a transient myalgia (muscle pain) was reported as a side effect.[2]
Hypothetical Off-Target Screening Data
The following table represents a hypothetical summary of off-target screening data for this compound against a panel of common receptors and ion channels. This data is for illustrative purposes only.
| Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) | Follow-up IC50 (µM) |
| Opioid Receptors | |||
| Delta-Opioid Receptor | Radioligand Binding | < 20% | > 10 |
| Kappa-Opioid Receptor | Radioligand Binding | < 25% | > 10 |
| GPCRs (Non-Opioid) | |||
| Adrenergic α1A | Radioligand Binding | 15% | > 10 |
| Adrenergic β2 | Radioligand Binding | < 10% | > 10 |
| Dopamine D2 | Radioligand Binding | < 5% | > 10 |
| Serotonin 5-HT2A | Radioligand Binding | 12% | > 10 |
| Ion Channels | |||
| hERG (K+ Channel) | Electrophysiology | < 5% | > 30 |
| Nav1.5 (Na+ Channel) | Electrophysiology | < 10% | > 30 |
| Cav1.2 (Ca2+ Channel) | Electrophysiology | 8% | > 30 |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target GPCRs
-
Objective: To determine the binding affinity of this compound to a panel of non-opioid GPCRs.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Prazosin for α1A adrenergic receptor).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound, vehicle, or the non-specific binding control.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound and determine the IC50 value if significant inhibition is observed.
-
2. hERG Channel Patch-Clamp Electrophysiology Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a critical off-target liability.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Whole-cell patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
-
Positive control (e.g., Cisapride).
-
-
Method:
-
Culture hERG-expressing cells on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage pulse protocol to elicit hERG channel currents.
-
Record baseline currents in the presence of the vehicle control.
-
Perfuse the cell with increasing concentrations of this compound and record the corresponding hERG currents.
-
Apply a positive control to confirm assay sensitivity.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value if applicable.
-
Troubleshooting Guides
Issue 1: High variability in radioligand binding assay results.
-
Question: My replicate data points in the binding assay are not consistent. What could be the cause?
-
Answer:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the cell membranes and radioligand. Use calibrated pipettes.
-
Inadequate Mixing: Vortex cell membrane preparations gently before each pipetting step to ensure a homogenous suspension.
-
Insufficient Washing: Optimize the washing steps to effectively remove unbound radioligand without dislodging the filters. Ensure the vacuum is applied evenly across the plate.
-
Temperature Fluctuations: Maintain a consistent incubation temperature as binding kinetics can be temperature-sensitive.
-
Issue 2: No significant inhibition observed in off-target assays even with a positive control.
-
Question: I am not seeing any effect of my positive control in the hERG assay. What should I check?
-
Answer:
-
Cell Health: Ensure the cells are healthy and have a stable resting membrane potential. Poor cell viability will affect channel function.
-
Reagent Degradation: Verify the integrity and concentration of your positive control and other reagents. Prepare fresh solutions if necessary.
-
Incorrect Voltage Protocol: Confirm that the voltage protocol is appropriate for eliciting the specific ion channel currents you are measuring.
-
Equipment Malfunction: Check the patch-clamp rig for electrical noise, proper grounding, and correct functioning of the perfusion system.
-
Issue 3: High non-specific binding in the radioligand binding assay.
-
Question: The signal from my non-specific binding wells is very high, making it difficult to determine a specific binding window. How can I reduce it?
-
Answer:
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd for the receptor. Higher concentrations can lead to increased non-specific binding.
-
Optimize Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-receptor components.
-
Filter Plate Pre-treatment: Pre-soak the filter plates with a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.
-
Choose a Different Radioligand: If possible, try a different radioligand for the same target that is known to have lower non-specific binding characteristics.
-
Visualizations
Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
Addressing transient myalgia after Frakefamide TFA administration
Technical Support Center: Frakefamide TFA
Disclaimer: this compound is a hypothetical compound developed for this technical guide. The information presented is based on established principles of pharmacology and preclinical research concerning drug-induced myalgia.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for addressing transient myalgia observed after the administration of this compound, a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is a hypothetical, potent, and selective voltage-gated sodium channel (Nav) modulator under investigation for the treatment of chronic neuropathic pain. It is formulated as a trifluoroacetate (B77799) (TFA) salt. Its primary mechanism is the inhibition of Nav1.7 channels, which are crucial for the transmission of pain signals in the peripheral nervous system.[1][2]
Q2: What is transient myalgia and why might it occur after this compound administration?
Transient myalgia is a temporary muscle pain, tenderness, or cramping that is not typically associated with significant muscle damage.[3][4][5] The hypothesized cause of myalgia following this compound administration is a transient, off-target effect on ion channels in skeletal muscle, such as Nav1.4. This off-target modulation may alter muscle fiber excitability and lead to temporary muscle discomfort. Symptoms are expected to be reversible and resolve as the drug is cleared from the system.[6]
Q3: What are the typical characteristics of this compound-associated myalgia?
Based on its proposed mechanism, myalgia associated with this compound would likely present with the following characteristics:
-
Onset: Within hours to a few days of administration.
-
Duration: Typically resolves within days after cessation of the drug.[7]
-
Nature of Pain: Mild to moderate aching, cramping, or tenderness in muscle groups.[6]
-
Biomarkers: Serum creatine (B1669601) kinase (CK) levels are expected to be normal or only mildly elevated.[4][8] Significant elevations in CK could indicate a more severe myopathy and warrant further investigation.[7][9]
Q4: How can I differentiate this compound-induced myalgia from other potential causes of muscle pain in my experimental subjects?
It is crucial to rule out other causes. Key differentiators include:
-
Temporal Relationship: The pain should consistently appear after drug administration and resolve upon discontinuation.[5]
-
Lack of Other Symptoms: The myalgia should not be accompanied by other signs of systemic illness unless otherwise expected from the model.
-
Control Groups: The incidence of myalgia should be significantly higher in the this compound-treated group compared to vehicle-treated control animals.
-
Exclusion of Confounding Factors: Ensure that experimental procedures (e.g., restraint, injections) are not causing undue stress or muscle injury.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Higher than expected incidence or severity of myalgia.
| Potential Cause | Troubleshooting Action |
| Dosing Error | Double-check all dose calculations, stock solution concentrations, and dilution steps. Ensure accurate calibration of administration equipment. |
| Formulation Issue | Verify the pH and solubility of the this compound formulation. An inappropriate vehicle or pH could cause local irritation and pain upon injection. |
| Subject Susceptibility | Review the health status and genetic background of the animal models. Some strains may have underlying sensitivities.[10] Screen animals for pre-existing conditions that could be exacerbated. |
| Drug Interaction | If co-administering other compounds, investigate potential pharmacokinetic or pharmacodynamic interactions that could increase this compound exposure or myotoxic potential.[6][10] |
Issue 2: Difficulty in objectively assessing myalgia in preclinical models.
| Potential Cause | Troubleshooting Action |
| Subjective Measures | Relying solely on observational scoring can be subjective and prone to variability. |
| Lack of Appropriate Assays | The experimental plan may lack specific, validated tests for muscle pain or weakness. |
| High Variability | High inter-animal or inter-assay variability can mask true effects. This can be caused by inconsistent handling, environmental stressors, or insufficient habituation.[11][12] |
| Action | Implement quantitative, objective assessments of muscle function and sensitivity. Standardize experimental conditions, ensure adequate animal habituation to testing procedures, and blind the experimenters to treatment groups to reduce bias.[13][14][15] |
Quantitative Data Summary
The following table presents hypothetical data that could be generated during a preclinical study of this compound. This is for illustrative purposes to guide data presentation.
Table 1: Hypothetical Preclinical Myalgia Assessment Data for this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Incidence of Observable Myalgia | 0% (0/10) | 20% (2/10) | 50% (5/10) |
| Mechanical Withdrawal Threshold (g) | 4.5 ± 0.5 | 3.2 ± 0.6 | 2.1 ± 0.4** |
| Forelimb Grip Strength (g force) | 150 ± 15 | 145 ± 12 | 120 ± 18 |
| Serum Creatine Kinase (U/L) | 180 ± 40 | 210 ± 55 | 350 ± 90* |
| Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol assesses mechanical sensitivity, a proxy for myalgia, in rodents.[16]
-
Habituation: For 2-3 days prior to testing, acclimate the animals to the testing environment and apparatus. Place each animal in an individual Plexiglas chamber on an elevated mesh floor for at least 30-60 minutes.[13]
-
Filament Application: Begin testing after the habituation period. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal or licking of the paw.[16]
-
Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold.[17] If a positive response occurs, use the next smaller filament. If no response occurs, use the next larger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A lower threshold indicates increased mechanical sensitivity.
Protocol 2: Assessment of Muscle Strength using a Grip Strength Meter
This protocol measures maximal muscle strength as an indicator of neuromuscular function.[18]
-
Apparatus Setup: Turn on the grip strength meter and set it to peak force mode, measuring in grams of force (gf).[19]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before testing.[18]
-
Forelimb Measurement: Hold the mouse by the base of the tail and lower it towards the grid. Allow only its forepaws to grasp the horizontal bar.[20] Gently pull the mouse back horizontally until its grip is released.[21] The meter will record the peak force.
-
Data Collection: Perform three to five consecutive trials for each animal, with a short rest period in between.[21]
-
Data Analysis: Average the readings for each animal. The force can be normalized to the animal's body weight.[20][21] A significant decrease in grip strength may indicate muscle weakness or pain.
Protocol 3: Quantification of Serum Creatine Kinase (CK)
This protocol measures a key biomarker of muscle damage.
-
Sample Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at a relevant time point after this compound administration (e.g., 24 hours).
-
Serum Separation: Process the blood to separate the serum by allowing it to clot and then centrifuging.
-
CK Assay: Use a commercially available creatine kinase assay kit. Follow the manufacturer's instructions to measure CK activity spectrophotometrically.
-
Data Analysis: Express CK levels in Units per Liter (U/L). Compare the levels between treatment groups and the vehicle control. Elevated CK levels suggest muscle membrane damage.[7]
Visualizations
Caption: Hypothesized off-target mechanism of this compound leading to myalgia.
Caption: Workflow for preclinical assessment of drug-induced myalgia.
Caption: Decision tree for troubleshooting unexpected myalgia in experiments.
References
- 1. Physiology, Nociceptive Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. dynamed.com [dynamed.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Myalgias and Myopathies: Drug-Induced Myalgias and Myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced Myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-related Myopathies of Which the Clinician Should Be Aware - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creatine Kinase Levels and Statin-Induced Myopathy | AAFP [aafp.org]
- 9. Drug-Induced Myopathies: A Comprehensive Review and Update [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.painresearcher.net [forum.painresearcher.net]
- 14. Improving Pre-Clinical Development of Novel Interventions to Treat Pain: Insanity is doing the same thing over and over and expecting different results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Pain Research: Can we do Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. Forelimb Grip Strength testing [protocols.io]
Technical Support Center: Synthesis of Frakefamide TFA
Welcome to the technical support center for the synthesis of Frakefamide TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent peripheral μ-opioid receptor agonist.
This compound: An Overview
Frakefamide is a tetrapeptide with the sequence Tyr-Ala-Phe(4-F)-Phe-NH2. The "TFA" designation indicates that it is the trifluoroacetate (B77799) salt, a common counterion resulting from the final cleavage and purification steps in solid-phase peptide synthesis (SPPS). Its synthesis, while based on standard Fmoc-SPPS protocols, presents unique challenges that require careful consideration of reaction conditions and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid support for Frakefamide synthesis?
A1: A Rink Amide resin is the recommended solid support for the synthesis of Frakefamide. This resin is specifically designed for the synthesis of C-terminal peptide amides and is cleaved under standard acidic conditions with trifluoroacetic acid (TFA).
Q2: Are there any specific challenges associated with incorporating 4-Fluoro-L-phenylalanine (Phe(4-F))?
A2: Fmoc-Phe(4-F)-OH is commercially available and generally couples with high efficiency using standard coupling reagents. However, as with any modified amino acid, it is crucial to ensure complete coupling. Incomplete coupling can lead to the formation of deletion peptides, which can be difficult to separate from the final product. We recommend performing a Kaiser test or other qualitative test to confirm complete coupling before proceeding to the next deprotection step.
Q3: What are the common side reactions to be aware of during Frakefamide synthesis?
A3: Common side reactions include:
-
Deletion Peptides: Arise from incomplete coupling or deprotection steps.
-
Racemization: Can occur at the C-terminal amino acid during activation, particularly with certain coupling reagents. Using an appropriate coupling reagent and minimizing activation times can mitigate this.
-
Aspartimide Formation: Although Frakefamide does not contain aspartic acid, this is a common side reaction in peptide synthesis to be aware of if the sequence were to be modified.
-
Oxidation of Tyrosine: The phenol (B47542) side chain of tyrosine can be susceptible to oxidation. Using scavengers during the final cleavage step is crucial to prevent this.
Q4: What is the optimal cleavage cocktail for releasing Frakefamide from the resin?
A4: A standard cleavage cocktail for peptides containing sensitive residues like tyrosine is Reagent K or a similar mixture. A common formulation is TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers (water, phenol, thioanisole, EDT) are essential to protect the peptide from reactive cationic species generated during cleavage.
Q5: How can I remove residual TFA from the final product?
A5: Residual TFA can be removed by several methods. One common technique is to repeatedly dissolve the crude peptide in a small amount of water or a weak acid like acetic acid and then lyophilize it. Another method is to perform a salt exchange using a suitable ion-exchange resin.[1] Precipitation of the peptide from the cleavage cocktail with cold diethyl ether and subsequent washing of the peptide pellet with cold ether will also remove a significant amount of TFA.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | 1. Incomplete coupling of one or more amino acids. 2. Peptide aggregation on the resin. 3. Premature cleavage of the peptide from the resin. | 1. Double couple problematic amino acids. Use a stronger coupling reagent (e.g., HATU, HCTU). Monitor coupling completion with a Kaiser test. 2. Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[2] Incorporate a chaotropic agent like a small percentage of DMSO in the coupling solvent. 3. Ensure the appropriate resin and linker are used and that cleavage conditions are not inadvertently met during synthesis. |
| Multiple Peaks in Crude HPLC | 1. Presence of deletion peptides from incomplete couplings. 2. Racemization of amino acids. 3. Side-chain protecting groups not fully removed. 4. Oxidation of the Tyrosine side chain. | 1. Optimize coupling protocols as described above. Consider using a more efficient coupling reagent. 2. Use a base with a lower pKa for activation (e.g., collidine instead of DIPEA). Minimize the pre-activation time. 3. Extend the cleavage time or use a stronger cleavage cocktail. Ensure proper scavenger composition. 4. Ensure an adequate amount of scavengers, particularly those that protect tyrosine (e.g., phenol, thioanisole), are used in the cleavage cocktail. |
| Poor Solubility of Crude Peptide | 1. Peptide aggregation. 2. Presence of hydrophobic impurities. | 1. Dissolve the crude peptide in a solvent containing a denaturant like guanidinium (B1211019) chloride or urea (B33335) before purification. 2. Optimize the purification gradient to effectively separate hydrophobic impurities. |
| Final Product Purity Below Target | 1. Co-elution of impurities with the main product during HPLC purification. 2. Degradation of the peptide during lyophilization or storage. | 1. Optimize the HPLC gradient. Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier. 2. Ensure the peptide is stored at -20°C or below and protected from moisture. Lyophilize from a solution with a pH that favors peptide stability. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Frakefamide
This protocol outlines the manual synthesis of Frakefamide on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Phe-OH
-
Fmoc-Phe(4-F)-OH
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), continue agitating for another hour and re-test. If still positive, drain, wash, and perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.
Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Phenol
-
Thioanisole
-
1,2-Ethanediol (EDT)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Precipitate the crude peptide by adding more cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by RP-HPLC
Materials:
-
Crude Frakefamide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of a small amount of acetonitrile if necessary to aid solubility.
-
Filter the solution through a 0.45 µm filter.
-
Purify the peptide using a preparative RP-HPLC system with a suitable gradient of Solvent A and Solvent B. A typical gradient might be 10-60% Solvent B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Frakefamide TFA purity and quality control issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Frakefamide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is the trifluoroacetate (B77799) salt of Frakefamide, a potent and selective μ-opioid receptor agonist.[1] A key characteristic of Frakefamide is its peripherally restricted action, meaning it does not readily cross the blood-brain barrier to enter the central nervous system.[1] This property is significant as it suggests a potential for analgesic effects without the central side effects, such as respiratory depression, commonly associated with opioids like morphine.[2] Frakefamide is an oligopeptide.[2]
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to recommended storage conditions. For long-term storage, it is advised to keep the compound at -80°C, which should ensure stability for up to six months. For shorter-term storage, -20°C is acceptable for up to one month.[1] It is important to store the compound in a sealed container, protected from moisture and light.[1]
Q3: What are some common sources of impurities in synthetic peptides like this compound?
Impurities in synthetic peptides such as this compound can arise from various stages of the manufacturing process, particularly during solid-phase peptide synthesis (SPPS). Common impurities can include:
-
Deletion and insertion sequences: These occur due to incomplete reactions or the use of excess reagents during the synthesis cycles.[3]
-
Diastereomeric impurities: Racemization of amino acid residues can lead to peptides with incorrect stereochemistry.[3]
-
Residual protecting groups: Incomplete removal of protecting groups from amino acid side chains results in peptide-protection adducts.[3]
-
Oxidation products: Certain amino acid residues are susceptible to oxidation.[3]
-
Trifluoroacetate (TFA) counter-ion variations: Residual TFA from the purification process can be present and may influence experimental results.[3]
Q4: I am observing unexpected biological activity in my experiments with this compound. Could this be related to purity?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent bioactivity | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, protection from light and moisture). Use a fresh vial stored at -80°C.[1] Run an analytical check (e.g., HPLC) to assess the integrity of the peptide. |
| Inaccurate peptide quantification. | Re-quantify the peptide concentration. Note that TFA salts can affect the net peptide content. | |
| Unexpected side effects or off-target activity | Presence of bioactive impurities from the synthesis process. | Request a certificate of analysis from the supplier with detailed purity information (HPLC, MS data). Consider re-purifying the peptide if necessary. |
| Poor solubility | The peptide has crashed out of solution. | Re-dissolve the peptide in an appropriate solvent. Sonication may be helpful. Ensure the storage buffer is suitable. |
| Peak splitting or broadening in HPLC analysis | On-column degradation or aggregation. | Modify the mobile phase (e.g., adjust pH or ionic strength). Use a different column or adjust the temperature. |
| Presence of diastereomers.[3] | Use a chiral chromatography method to resolve the different stereoisomers. |
Quality Control and Analytical Protocols
A thorough quality control process is essential to ensure the reliability of experimental results obtained with this compound. Below are summaries of key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of peptide samples. A typical protocol would involve:
-
Column: A C18 reverse-phase column is commonly used for peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).
-
Detection: UV detection at 214 nm and 280 nm.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm the molecular weight of Frakefamide, ensuring the correct peptide has been synthesized.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for peptides.[4]
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Mode: Positive ion mode.[4]
-
Data Analysis: The observed mass-to-charge (m/z) ratio is compared to the theoretical m/z for Frakefamide.
Potential Impurities in this compound
The following table summarizes potential impurities that could be present in a batch of this compound, based on common issues in peptide synthesis.
| Impurity Type | Potential Source | Typical Analytical Method |
| Deletion Sequences | Incomplete Fmoc-deprotection during SPPS.[3] | HPLC-MS |
| Insertion Sequences | Excess amino acid reagents used in SPPS.[3] | HPLC-MS |
| Diastereomers | Racemization during Fmoc-deprotection.[3] | Chiral HPLC, NMR |
| Oxidized Peptide | Oxidation of susceptible amino acid side chains.[3] | HPLC-MS |
| Peptide-Protection Adducts | Inefficient deprotection of amino acid side chains.[3] | HPLC-MS |
Visual Guides
This compound Quality Control Workflow
Caption: Workflow for this compound synthesis and quality control.
Hypothetical Frakefamide Signaling Pathway
Caption: Hypothetical signaling pathway of Frakefamide at the μ-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
Technical Support Center: Optimizing Frakefamide TFA for Neuropathic Pain Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Frakefamide TFA in preclinical neuropathic pain models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to enhance experimental consistency and success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent analgesic compound that functions as a peripherally active, selective µ-opioid receptor (MOR) agonist.[1][2] Its key characteristic is its inability to significantly penetrate the blood-brain barrier, which confines its action primarily to the peripheral nervous system.[1] This is intended to provide pain relief without the central nervous system side effects, such as respiratory depression, commonly associated with traditional opioids like morphine.[2]
Q2: What is the significance of the Trifluoroacetate (B77799) (TFA) salt form? A2: Frakefamide is supplied as a trifluoroacetate (TFA) salt, which is common for synthetic peptides and related compounds as it is a byproduct of the purification process (RP-LC).[3] Researchers should be aware that residual TFA can potentially interfere with in vitro and in vivo experiments, occasionally affecting cell proliferation or toxicity.[3] For highly sensitive assays, an advanced procedure of exchanging TFA for a more biologically inert counterion, such as chloride, may be considered.[3]
Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, this compound solid should be stored at -20°C in a sealed container, protected from moisture and light.[1] When prepared as a stock solution in a solvent like DMSO, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: Are there any reported side effects in preclinical or clinical studies? A4: A study in healthy human subjects reported transient myalgia (muscle pain) in all participants within 15 minutes of Frakefamide administration, which resolved within 30 minutes.[2] Researchers should monitor for this potential effect in animal models, as it could temporarily influence behavioral assessments.
Q5: How does Frakefamide's peripheral action relate to neuropathic pain? A5: Neuropathic pain involves sensitization of peripheral nerves.[4] By activating µ-opioid receptors located on the peripheral terminals of these sensory neurons, Frakefamide can reduce their excitability and inhibit the transmission of pain signals from the periphery to the spinal cord and brain.[5] This mechanism allows for targeted pain modulation at the site of injury or sensitization.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
Problem: Poor Solubility or Precipitation of the Compound
-
Symptom: The this compound powder does not fully dissolve, or a previously clear solution becomes cloudy or forms a precipitate.
-
Cause: this compound, like many peptide-based molecules, can have limited solubility in aqueous solutions. The choice of solvent is critical.
-
Solution:
-
Initial Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming and sonication may be required. Note that hygroscopic DMSO can significantly impact solubility; always use a new, unopened vial of DMSO.[1]
-
Working Solution for In Vivo Use: Direct dilution of a DMSO stock into saline can cause precipitation. Use a co-solvent system. Several have been reported to achieve a clear solution at concentrations of at least 2.08 mg/mL[1]:
-
Protocol A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol B: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol C: 10% DMSO, 90% Corn Oil.
-
-
Verification: Always visually inspect the final solution for clarity before administration.
-
Problem: Inconsistent or No Analgesic Effect in Animal Models
-
Symptom: Administration of this compound does not produce a significant reduction in pain-related behaviors (e.g., mechanical allodynia) compared to vehicle controls.
-
Cause: This can result from several factors, including improper drug preparation, insufficient validation of the pain model, or an inappropriate dose or timing of assessment.
-
Solution: Follow a systematic check as outlined in the diagram below (Figure 3).
-
Confirm Drug Preparation: Ensure the compound is fully solubilized using an appropriate vehicle (see above).
-
Validate Pain Model: Confirm that the surgical procedure (e.g., SNI, CCI) has induced a stable and significant neuropathic pain state. This is done by comparing baseline behavioral scores (e.g., paw withdrawal threshold) of sham-operated vs. nerve-injured animals before drug administration.[6]
-
Perform a Dose-Response Study: The effective dose can vary between pain models and species. If a single dose is ineffective, test a range of doses (e.g., logarithmically spaced) to determine the optimal concentration for producing an analgesic effect.[6]
-
Optimize Timing: The peak analgesic effect may occur at a specific time point post-administration. Conduct a time-course experiment where behavioral assessments are performed at multiple time points (e.g., 30, 60, 120, 240 minutes) after drug delivery.
-
Section 3: Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 677.64 g/mol | [1] |
| Formula | C₃₂H₃₅F₄N₅O₇ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 250 mg/mL (368.93 mM) | [1] |
| Solubility in In Vivo Vehicles | ≥ 2.08 mg/mL (3.07 mM) |[1] |
Table 2: Reported In Vivo Dosages of Frakefamide
| Species | Dose | Route | Model/Context | Source |
|---|---|---|---|---|
| Rat | up to 17.5 µmol/kg | Infusion | Morphine discrimination | [1] |
| Human | 1.22 mg/kg | Infusion (6h) | Resting ventilation study |[2] |
Note: Dosages may need to be optimized for specific neuropathic pain models.
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required mass of this compound based on the desired final concentration and volume.
-
Prepare a stock solution by dissolving the this compound powder in 100% DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Use an ultrasonic bath to aid dissolution if necessary.
-
Prepare the final working solution using a co-solvent system. For example, using "Protocol A" for a final concentration of 2 mg/mL:
-
Take 100 µL of the 20 mg/mL DMSO stock.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of sterile saline.
-
Vortex thoroughly until the solution is clear.
-
-
Prepare a matching vehicle control solution containing the same percentages of all solvents but without this compound.
-
Administer the solution to the animals based on body weight (e.g., in mL/kg).
Protocol 2: Spared Nerve Injury (SNI) Model for Neuropathic Pain (General Overview) This protocol provides a general outline and should be performed in accordance with approved institutional animal care and use guidelines.
-
Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Make a small incision in the skin of the lateral thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves, taking care not to touch the sural nerve.
-
Ligate and transect the common peroneal and tibial nerves, removing a 2-4 mm distal segment of each.[7]
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, perform the same procedure to expose the nerve, but do not ligate or transect any branches.[7]
-
Allow animals to recover for 7-14 days for the neuropathic pain phenotype to develop and stabilize before beginning behavioral testing.[6]
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve in the SNI model).
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
Determine the 50% paw withdrawal threshold (PWT) using a method such as the "up-down" method described by Dixon. This provides a quantitative measure of mechanical sensitivity.
-
Test both the ipsilateral (injured side) and contralateral (uninjured side) paws. A successful model will show a significant decrease in the PWT on the ipsilateral side compared to the contralateral side and to sham-operated animals.
Section 5: Visualizations
Caption: Frakefamide binds to peripheral µ-opioid receptors, leading to reduced neuronal excitability.
Caption: A typical workflow for testing this compound in a neuropathic pain model.
Caption: A decision-making flowchart for troubleshooting lack of efficacy in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripherally Acting Opioids in Orofacial Pain [frontiersin.org]
- 6. Novel bifunctional hybrid compounds designed to enhance the effects of opioids and antagonize the pronociceptive effects of nonopioid peptides as potent analgesics in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of chronic neuropathic pain on the self-administration of highly potent MOR agonist, fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
Frakefamide TFA experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Frakefamide TFA. The information is designed to address common experimental challenges and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective µ-opioid receptor agonist.[1] Its primary mechanism of action is to bind to and activate µ-opioid receptors, which are primarily located on the peripheral terminals of sensory neurons. This activation leads to analgesic effects. A key characteristic of Frakefamide is its inability to cross the blood-brain barrier, thus limiting its action to the peripheral nervous system and avoiding central nervous system side effects like respiratory depression.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] All solutions should be stored in sealed containers, protected from moisture and light.[1]
Q3: I am having trouble dissolving this compound. What should I do?
This compound is a solid that can sometimes be challenging to dissolve. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] It is also crucial to use high-quality, newly opened solvents, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]
Q4: Can the Trifluoroacetic Acid (TFA) salt affect my experiments?
Yes, the TFA salt has the potential to influence experimental outcomes, particularly in sensitive assay systems. TFA is a strong acid and can alter the pH of your solutions if not properly buffered. Furthermore, studies have shown that TFA can interact with peptides and modulate their phase separation behavior, which could be a consideration in certain biochemical assays.[3] It is advisable to include a vehicle control containing TFA at a concentration equivalent to that in your this compound solution to account for any potential effects of the salt.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as cell-based functional assays or binding assays, can be a significant source of frustration. The following steps can help you troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Solubility | Ensure complete dissolution of this compound before each experiment. Use fresh, high-quality solvents and consider the sonication/heating methods mentioned in the FAQs.[1] Visually inspect for any precipitation. |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.[1] |
| Pipetting Errors | Calibrate your pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
| Cell Health and Density | Monitor cell viability and ensure consistent cell seeding density across all wells. Passage cells for a consistent number of times before plating for an experiment. |
| Assay Reagent Variability | Use fresh assay reagents and buffers. Prepare master mixes to reduce well-to-well variability. |
| TFA Salt Interference | Include a vehicle control with an equivalent concentration of TFA to determine if the salt itself is affecting the assay. |
Issue 2: Lack of Expected In Vivo Analgesic Effect
Observing a diminished or absent analgesic effect in animal models can be due to a variety of factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify your dose calculations. Published in vivo studies have used doses around 10 µmol/kg in animal models and 1.22 mg/kg in human studies.[1][2] |
| Suboptimal Formulation for In Vivo Use | The provided in vitro solubility protocols may not be optimal for in vivo administration. Refer to the provided in vivo formulation protocols for guidance.[1] |
| Route of Administration | Ensure the chosen route of administration (e.g., intravenous, subcutaneous) is appropriate for achieving the desired exposure at the target site. |
| Animal Strain or Model Variability | Different animal strains can exhibit varying sensitivities to opioid agonists. Ensure the chosen model is appropriate for studying peripheral analgesia. |
| Compound Instability in Formulation | Prepare fresh formulations for each experiment. Assess the stability of this compound in your chosen vehicle over the duration of the experiment. |
Experimental Protocols
In Vitro Stock Solution Preparation
A common protocol for preparing a stock solution of this compound for in vitro use is as follows:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 250 mg/mL).[1]
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution in small aliquots at -80°C.[1]
Example In Vivo Formulation
For in vivo studies, a common formulation strategy involves a multi-component vehicle to ensure solubility and bioavailability.
-
Prepare the vehicle by sequentially adding and mixing the following components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve the this compound in the vehicle to the desired final concentration. This vehicle has been shown to yield a clear solution of at least 2.08 mg/mL.[1]
Visualizations
Caption: this compound signaling pathway in a peripheral sensory neuron.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Frakefamide TFA and Other Peripheral Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Frakefamide TFA with other peripherally acting opioid agonists, namely Loperamide (B1203769), Asimadoline, and Eluxadoline. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds. The comparison focuses on receptor binding affinities, analgesic efficacy, and side effect profiles, supported by experimental data and methodologies.
Introduction to Peripheral Opioid Agonists
Peripheral opioid receptors, located on the sensory nerves and immune cells in peripheral tissues, represent a key target for the development of analgesics with a reduced risk of central nervous system (CNS) side effects, such as respiratory depression, sedation, and addiction. By selectively targeting these peripheral receptors, it is possible to achieve localized pain relief without the adverse effects associated with traditional opioids that cross the blood-brain barrier. This guide examines this compound, a peripherally active μ-selective opioid receptor agonist, in the context of other well-characterized peripheral opioid agonists.[1][2]
Receptor Binding Affinity
The affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki values) of this compound and its comparators for the μ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Primary Receptor Activity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Selective µ-opioid receptor agonist[1][2] |
| Loperamide | 3[3] | 48[3] | 1156[3] | µ-opioid receptor agonist[3] |
| Asimadoline | 601 (human recombinant)[4] | 597 (human recombinant)[4] | 1.2 (human recombinant)[4] | κ-opioid receptor agonist[4] |
| Eluxadoline | 1.8 (human)[5] | 430 (human)[5] | 55 (guinea pig cerebellum)[5] | Mixed µ/κ-opioid receptor agonist, δ-opioid receptor antagonist[5] |
Analgesic Efficacy in Preclinical Models
The analgesic properties of opioid agonists are commonly evaluated in animal models of pain, such as the tail-flick test (thermal pain) and the acetic acid-induced writhing test (visceral pain). The effective dose 50 (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.
| Compound | Tail-Flick Test (ED50) | Acetic Acid Writhing Test (ED50) |
| This compound | Data Not Available | Data Not Available |
| Loperamide | Weak analgesic effect systemically[6] | Potent antihyperalgesic effect locally[3] |
| Asimadoline | Effective in models of visceral pain[7] | Data Not Available |
| Eluxadoline | Reduces visceral hypersensitivity[8] | Data Not Available |
Side Effect Profile
A key advantage of peripherally acting opioids is the potential for a more favorable side effect profile compared to centrally acting opioids. The most common side effects of opioids include constipation and respiratory depression.
| Compound | Constipation | Respiratory Depression |
| This compound | Not reported in available preclinical studies. | Does not cause central respiratory depression.[2] |
| Loperamide | A common side effect, as it is also an antidiarrheal agent.[9] | Does not typically cause respiratory depression at standard doses as it does not readily cross the blood-brain barrier.[9] |
| Asimadoline | Less constipating than µ-opioid agonists. | Not a prominent side effect. |
| Eluxadoline | Can cause constipation.[8] | Low risk of respiratory depression due to peripheral action.[8] |
Signaling Pathways & Experimental Workflows
Signaling Pathway of a Peripheral µ-Opioid Receptor Agonist
Peripheral µ-opioid receptor agonists, like this compound and Loperamide, exert their analgesic effects by binding to µ-opioid receptors on the peripheral terminals of nociceptive (pain-sensing) neurons. This binding initiates a signaling cascade that ultimately reduces the excitability of these neurons and inhibits the transmission of pain signals to the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tail-flick testing with adjustment for tail-skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. The combination of a delta-opioid receptor agonist and loperamide produces peripherally-mediated analgesic synergy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Opioid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Frakefamide TFA and Loperamide in Peripheral Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Frakefamide TFA and loperamide (B1203769), two peripherally acting opioid agonists, in the context of peripheral analgesia. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
The development of peripherally restricted analgesics is a key strategy to mitigate the centrally mediated side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction. Both this compound and loperamide are designed to act primarily on opioid receptors in the peripheral nervous system, thereby offering the potential for targeted pain relief without adverse central nervous system effects.
This compound is a potent, peripherally active, and selective mu-opioid receptor agonist.[1][2] Its chemical structure is designed to limit its ability to cross the blood-brain barrier.[1] A study in healthy male subjects demonstrated that, unlike morphine, Frakefamide did not cause central respiratory depression, supporting its peripheral selectivity in humans.[2][3]
Loperamide , widely known as an anti-diarrheal agent, is a synthetic phenylpiperidine opioid agonist.[4] It exhibits a high affinity for mu-opioid receptors and a lower affinity for delta-opioid receptors.[5][6][7] Its poor penetration of the blood-brain barrier restricts its effects primarily to the periphery.[8][9][10] Studies have shown that loperamide can produce analgesic effects in various models of pathological pain.[7][11]
Mechanism of Action: A Comparative Overview
Both this compound and loperamide exert their analgesic effects by activating opioid receptors on the peripheral terminals of sensory neurons. This activation inhibits the transmission of pain signals to the central nervous system.
This compound is characterized as a selective mu-opioid receptor agonist .[1][2] Its analgesic action is primarily mediated through the activation of these receptors in the periphery.
Loperamide acts as a mu-opioid receptor agonist with a notable affinity for delta-opioid receptors as well.[5][6][7] Research suggests that its antihyperalgesic effects in certain neuropathic pain models may be mediated through the activation of peripheral delta-opioid receptors.[7][12] This dual receptor activity may contribute to its specific analgesic profile.
Signaling Pathway of Peripheral Opioid Receptor Agonists
Caption: Signaling cascade initiated by peripheral opioid receptor agonists.
Quantitative Data on Analgesic Efficacy
The following tables summarize the available quantitative data for this compound and loperamide from separate preclinical studies. It is important to note that a direct comparison of potencies is challenging due to variations in experimental models, species, and methodologies.
Table 1: this compound Analgesic Activity
| Experimental Model | Species | Route of Administration | Endpoint | Result | Citation |
| Drug Discrimination | Rat | Intravenous Infusion | Morphine-appropriate responding | 50% at 10 µmol/kg (2 min infusion), 25% at 17.5 µmol/kg (15 min infusion) | [1] |
Further quantitative data on the analgesic efficacy of this compound in standard preclinical pain models was not available in the reviewed literature.
Table 2: Loperamide Analgesic and Antihyperalgesic Activity
| Experimental Model | Species | Route of Administration | Endpoint | ED50 / A50 (Dose) | Citation |
| Freund's Adjuvant-induced Hyperalgesia | Rat | Intra-articular | Antinociception (knee compression) | 0.3 mg (potent effect) | [5] |
| Formalin-induced Flinching (late phase) | Rat | Intrapaw | Antinociception | A50 = 6 µg | [5][13] |
| Freund's Adjuvant-induced Hyperalgesia | Rat | Local Injection | Increased paw pressure threshold | ED50 = 21 µg | [5][13] |
| Tape Stripping-induced Hyperalgesia | Rat | Local Injection | Increased paw pressure threshold | ED50 = 71 µg | [5][13] |
| Spinal Nerve Ligation (Heat Hyperalgesia) | Rat | Subcutaneous | Reversal of heat hyperalgesia | Dose-dependent (0.3-10 mg/kg) | [11][14] |
| Spinal Nerve Ligation (Heat Hyperalgesia) | Rat | Intraplantar | Thermal analgesia | 150 µg (significant effect) | [11][14] |
| CFA-induced Inflammatory Pain (Thermal) | Mouse | Systemic | % Anti-hyperalgesia | ED50 significantly lower in combination with a DOR agonist | [8][15] |
| CFA-induced Inflammatory Pain (Mechanical) | Mouse | Systemic | % Anti-hyperalgesia | ED50 significantly lower in combination with a DOR agonist | [8][15] |
CFA: Complete Freund's Adjuvant; DOR: Delta-Opioid Receptor.
Experimental Protocols
Standard preclinical models are employed to assess the efficacy of peripheral analgesics. The following are detailed methodologies for two commonly used tests.
Tail-Flick Test (Thermal Nociception)
The tail-flick test is a widely used method to evaluate the analgesic effects of compounds against thermal pain.
Objective: To measure the latency of a rodent to withdraw its tail from a noxious heat stimulus. An increase in latency indicates an analgesic effect.
Apparatus: A tail-flick meter with a radiant heat source (e.g., an intense light beam).
Procedure:
-
Acclimation: The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, allowing the tail to be exposed. A period of acclimation is necessary to minimize stress.
-
Baseline Measurement: The radiant heat source is focused on a specific point on the ventral surface of the tail. A timer starts simultaneously with the heat application.
-
Response: The latency to a characteristic tail-flick response is recorded.
-
Cut-off Time: A pre-determined cut-off time is established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Drug Administration: The test compound (e.g., this compound or loperamide) is administered via the desired route (e.g., subcutaneous, intraperitoneal, or local injection).
-
Post-treatment Measurement: The tail-flick latency is measured again at various time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
Experimental Workflow for the Tail-Flick Test
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Antihyperalgesic effects of loperamide in a model of rat neuropathic pain are mediated by peripheral δ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combination of a delta-opioid receptor agonist and loperamide produces peripherally-mediated analgesic synergy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid - Wikipedia [en.wikipedia.org]
- 10. wmpllc.org [wmpllc.org]
- 11. Analgesic properties of loperamide differ following systemic and local administration to rats after spinal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antihyperalgesic effects of loperamide in a model of rat neuropathic pain are mediated by peripheral delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analgesic properties of loperamide differ following systemic and local administration to rats after spinal nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Frakefamide TFA and DAMGO in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Frakefamide TFA and DAMGO, two agonists of the mu (µ)-opioid receptor, a key target in pain management. While both compounds activate this receptor, they exhibit distinct pharmacological profiles. DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin) is a well-characterized, potent, and highly selective synthetic peptide agonist widely used as a standard in in vitro and in vivo studies of the mu-opioid receptor.[1] this compound is a potent analgesic agent that also acts as a selective mu-opioid receptor agonist.[2][3] A key distinguishing feature of Frakefamide is its peripheral action, as it is unable to cross the blood-brain barrier, which may offer a different therapeutic window compared to centrally acting opioids.[2]
Quantitative Data Summary
DAMGO: A Profile in Receptor Binding and Functional Assays
The following table summarizes key quantitative parameters for DAMGO from various studies. These values highlight its potent and selective interaction with the mu-opioid receptor.
| Parameter | Receptor | Value (nM) | Species/System | Reference |
| Binding Affinity | ||||
| Ki | Mu-opioid | 0.6 - 1.2 | Rat brain homogenates | [4] |
| Kd | Mu-opioid | 0.6887 | Recombinant human MOR | [5] |
| IC50 | Mu-opioid | 3.0 - 3.5 | Rat mu-opioid receptor expressed in CHO cells | [6] |
| Functional Activity | ||||
| EC50 (GTPγS) | Mu-opioid | 45 | Human neuroblastoma SH-SY5Y cells | [7] |
| EC50 (GTPγS) | Mu-opioid | 74 | MOR membranes | [8] |
This compound: A Qualitative Overview
This compound is characterized as a potent and selective mu-opioid receptor agonist with the significant property of being peripherally restricted.[2][3] This suggests that it has a high affinity and efficacy for the mu-opioid receptor, but its inability to penetrate the central nervous system limits its effects to peripheral tissues. While direct comparative quantitative data with DAMGO is not available, its description as a "potent analgesic" implies significant efficacy in relevant preclinical models.[2] Further studies would be required to determine its precise binding affinity and functional potency relative to established standards like DAMGO.
Signaling Pathways and Experimental Workflows
The activation of the mu-opioid receptor by an agonist like DAMGO or this compound initiates a cascade of intracellular signaling events. This is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Mu-Opioid Receptor Signaling Pathway
Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: Canonical Gi/o signaling pathway of a mu-opioid receptor agonist.
Experimental Workflow: Receptor Binding Assay
A common method to determine the binding affinity of a compound is a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (e.g., this compound or DAMGO) to displace a radiolabeled ligand with known affinity for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
References
- 1. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Frakefamide TFA: A Peripherally-Acting Analgesic Challenging Central Pain Relief Paradigms
For researchers, scientists, and drug development professionals, the quest for potent analgesics with minimal side effects is a paramount objective. Frakefamide TFA emerges as a compelling candidate in this pursuit, offering a distinct mechanism of action that sets it apart from traditional central analgesics. This guide provides a comprehensive comparison of this compound with central analgesics, supported by available experimental data, to illuminate its potential in the landscape of pain management.
This compound is a potent, peripherally-acting µ-opioid receptor agonist.[1] Its defining characteristic is its inability to cross the blood-brain barrier, a feature that prevents it from exerting effects on the central nervous system (CNS). This targeted peripheral action is in stark contrast to central analgesics, such as morphine and other opioids, which primarily mediate their effects by acting on opioid receptors within the brain and spinal cord.[2] The most significant clinical implication of this difference is the potential to circumvent the severe adverse effects associated with central opioid action, most notably respiratory depression.
Comparative Efficacy and Safety Profile
Clinical Data: Respiratory Function
A double-blind, randomized, placebo-controlled, four-way crossover study in healthy male subjects investigated the effects of this compound on resting ventilation compared to two different doses of morphine. The results demonstrated that while both low and high doses of morphine led to a significant decrease in respiratory rate and minute volume, this compound had no discernible effect on these parameters compared to placebo.[3] This finding strongly supports the peripherally restricted mechanism of action of this compound and highlights its significant safety advantage over central analgesics like morphine.[3]
| Parameter | This compound (1.22 mg/kg) | Morphine (0.11 mg/kg) | Morphine (0.43 mg/kg) | Placebo |
| Respiratory Rate | No significant change | Significant decrease (p<0.05) | Significant decrease (p<0.001) | No significant change |
| Minute Volume | No significant change | No significant change | Significant decrease (p<0.01) | No significant change |
| Data summarized from a clinical trial comparing this compound to Morphine.[3] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between this compound and central analgesics dictates their respective efficacy and safety profiles.
This compound acts selectively on µ-opioid receptors located on the peripheral terminals of sensory neurons.[1] Activation of these receptors inhibits the transmission of pain signals from the periphery to the central nervous system.
Figure 1. Signaling pathway of this compound.
Central Analgesics , such as morphine, cross the blood-brain barrier and bind to opioid receptors (µ, δ, and κ) in the brain and spinal cord.[2] This central action, while effective for pain relief, also leads to a cascade of downstream effects, including respiratory depression, sedation, and the potential for addiction.
Figure 2. Signaling pathway of Central Analgesics.
Experimental Protocols
To evaluate the analgesic efficacy of compounds like this compound and central analgesics, several standardized preclinical pain models are employed. While specific data for this compound in these models is pending, the methodologies are crucial for future comparative studies.
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus. The animal's tail is exposed to a radiant heat source, and the latency to flick the tail away is measured as an indicator of pain threshold.
Figure 3. Workflow for the Tail-Flick Test.
Hot Plate Test
This model evaluates the response to a constant thermal stimulus. An animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is recorded.
Figure 4. Workflow for the Hot Plate Test.
Formalin Test
This model assesses the response to a persistent inflammatory pain. A dilute formalin solution is injected into the animal's paw, and the time spent licking or biting the injected paw is quantified in two distinct phases: an acute phase and a tonic (inflammatory) phase.
Figure 5. Workflow for the Formalin Test.
Future Directions and Conclusion
This compound represents a significant advancement in the development of safer analgesics. Its peripheral mechanism of action, confirmed by clinical safety data showing a lack of respiratory depression, positions it as a promising alternative to central analgesics.[3] However, to fully elucidate its therapeutic potential, further preclinical studies are imperative to generate quantitative data on its analgesic efficacy in validated pain models and directly compare it to the current standard of care, including morphine and other central analgesics. The experimental protocols outlined above provide a framework for such investigations. The continued exploration of peripherally acting analgesics like this compound holds the promise of revolutionizing pain management by uncoupling potent pain relief from the debilitating and often dangerous side effects of central nervous system engagement.
References
- 1. Peripheral Opioid Receptors in the Modulation of Inflammatory Pain: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel peripherally acting opioid eases pain in mice without related side effects | Duke Department of Neurology [neurology.duke.edu]
- 3. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Frakefamide TFA vs. Traditional Opioids: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Frakefamide TFA, a peripherally acting mu-opioid receptor agonist, and traditional opioids, such as morphine. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and the underlying mechanisms that differentiate these compounds.
Executive Summary
Traditional opioids exert their analgesic effects by acting on mu-opioid receptors in the central nervous system (CNS). This central mechanism, however, is also responsible for a range of debilitating and potentially life-threatening side effects, including respiratory depression, sedation, constipation, and a high potential for abuse. This compound represents a novel approach to pain management by selectively targeting peripheral mu-opioid receptors, thereby aiming to provide analgesia without the CNS-mediated side effects associated with traditional opioids. This guide will delve into the experimental data that substantiates this differentiated side effect profile.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the side effect profiles of this compound and traditional opioids stems from their distinct sites of action.
Traditional Opioids: These drugs readily cross the blood-brain barrier to activate mu-opioid receptors in the brain and spinal cord. This central activity is crucial for their potent analgesic effects but is also inextricably linked to their adverse effects.
This compound: As a peripherally acting mu-opioid receptor agonist, Frakefamide is designed to not cross the blood-brain barrier.[1] Its analgesic action is mediated by interacting with opioid receptors located on sensory nerves in the periphery, at the site of pain and inflammation. This targeted, peripheral mechanism is hypothesized to spare the patient from the centrally mediated side effects of traditional opioids.
Comparative Side Effect Profile: Quantitative Data
The following table summarizes the incidence of common side effects associated with this compound and the traditional opioid morphine, based on available clinical data.
| Side Effect | This compound | Morphine (Traditional Opioid) | Key Differentiator |
| Respiratory Depression | No significant difference from placebo in clinical trials.[2] | A well-documented, dose-dependent, and potentially fatal side effect.[3][4] | Frakefamide's inability to cross the blood-brain barrier prevents interaction with respiratory centers in the brainstem.[1][2] |
| Constipation | Not reported as a significant adverse event. | Occurs in 40-95% of patients; tolerance does not readily develop.[4][5] | Primarily mediated by central and peripheral mu-opioid receptors in the gastrointestinal tract. Frakefamide's peripheral action may still have some GI effects, but the lack of central contribution is significant. |
| Nausea and Vomiting | Not reported as a significant adverse event. | Reported in up to 40% of patients.[6] | Primarily mediated by the chemoreceptor trigger zone in the brainstem, which is inaccessible to Frakefamide. |
| Sedation and Drowsiness | Not reported as a significant adverse event. | A common side effect, with a point prevalence of up to 88% in some studies.[6][7] | A direct consequence of CNS depression, which is avoided by peripherally acting agents. |
| Addiction and Abuse Potential | Low, as it does not produce the euphoric effects associated with central opioid receptor activation. | High potential for abuse and addiction, a major public health crisis. | The rewarding and reinforcing effects of opioids are mediated by the brain's reward circuitry. |
| Myalgia (Muscle Pain) | Transient myalgia was reported in some subjects shortly after administration but resolved within 30 minutes.[2] | Not a commonly reported side effect. | The mechanism for this transient effect is not fully elucidated but appears to be a unique characteristic of Frakefamide. |
Experimental Protocols: Assessing Opioid Side Effects
The following are detailed methodologies for key experiments used to evaluate the side effect profiles of opioid compounds.
Assessment of Respiratory Depression in Rodents
-
Method: Whole-body plethysmography.
-
Objective: To measure respiratory parameters (frequency, tidal volume, minute ventilation) in conscious, unrestrained animals following drug administration.
-
Procedure:
-
Animals are habituated to the plethysmography chambers.
-
Baseline respiratory parameters are recorded.
-
The test compound (e.g., this compound or morphine) or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period.
-
Data is analyzed to determine the degree of respiratory depression compared to baseline and vehicle controls.
-
Assessment of Opioid-Induced Constipation in Mice
-
Method: Gastrointestinal transit time (charcoal meal test).
-
Objective: To measure the effect of a compound on the motility of the gastrointestinal tract.
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
The test compound or vehicle is administered.
-
After a set time, a charcoal meal (a non-absorbable marker) is administered orally.
-
After another defined period, the animals are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
The gastrointestinal transit is expressed as a percentage of the total length of the intestine. A decrease in transit indicates constipation.
-
Assessment of Sedative Effects in Rats
-
Method: Open field test.
-
Objective: To assess spontaneous locomotor activity and exploratory behavior as an indicator of sedation.
-
Procedure:
-
Rats are administered the test compound or vehicle.
-
After a defined period, each rat is placed in the center of an open field arena.
-
Locomotor activity (e.g., distance traveled, time spent in the center vs. periphery) is recorded and analyzed using a video tracking system for a set duration.
-
A significant decrease in locomotor activity compared to vehicle-treated animals is indicative of sedation.
-
Assessment of Abuse Potential in Rats
-
Method: Conditioned Place Preference (CPP).
-
Objective: To determine the rewarding or aversive properties of a drug.
-
Procedure:
-
Pre-conditioning phase: Rats are allowed to freely explore a two-chambered apparatus to determine any baseline preference for one chamber.
-
Conditioning phase: Over several days, rats receive injections of the test drug and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test phase: Rats are placed back in the apparatus with free access to both chambers in a drug-free state.
-
The time spent in the drug-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates that the drug has rewarding properties and thus, abuse potential.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of nonsteroidal antiinflammatory drugs on patient-controlled analgesia morphine side effects: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The adverse effects of morphine: a prospective survey of common symptoms during repeated dosing for chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
A Comparative Analysis of Frakefamide TFA and Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel peripherally acting opioid agonist, Frakefamide TFA, and established non-opioid analgesics, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and acetaminophen (B1664979). The objective is to delineate their mechanisms of action, present available preclinical and clinical data, and outline the experimental protocols used to evaluate their analgesic efficacy.
Introduction
The management of pain remains a significant challenge in medicine, necessitating the development of novel analgesics with improved efficacy and safety profiles. This compound represents a new approach, targeting peripheral µ-opioid receptors to elicit analgesia without the central nervous system (CNS) side effects associated with traditional opioids.[1][2] This guide contrasts this compound with widely used non-opioid analgesics, which act through different pathways to achieve pain relief.
Mechanisms of Action
The fundamental difference between this compound and non-opioid analgesics lies in their molecular targets and signaling pathways.
This compound: A Peripherally Restricted µ-Opioid Agonist
This compound is a potent and selective agonist for the µ-opioid receptor.[1][2] Its chemical structure is designed to limit its passage across the blood-brain barrier, thereby confining its action to the peripheral nervous system.[1] Activation of µ-opioid receptors on the peripheral terminals of sensory neurons inhibits the transmission of pain signals to the CNS.
Caption: Signaling pathway of this compound.
Non-Opioid Analgesics
NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[3][4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[5] By blocking COX enzymes, NSAIDs prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] Some NSAIDs may also have central analgesic effects.[7]
Caption: Mechanism of action of NSAIDs.
The mechanism of action of acetaminophen is not fully elucidated but is thought to be primarily central.[8][9] Several pathways have been proposed:
-
Central COX Inhibition: It may selectively inhibit a variant of the COX enzyme in the brain (often referred to as COX-3).[10][11]
-
Endocannabinoid System: A metabolite of acetaminophen, AM404, may modulate the endocannabinoid system.[9]
-
Serotonergic Pathways: It may interact with descending serotonergic pathways that modulate pain.[9][10]
Acetaminophen has potent analgesic and antipyretic properties but only weak anti-inflammatory effects.[10][12]
Caption: Proposed mechanisms of action for Acetaminophen.
Comparative Efficacy and Safety Data
Direct comparative experimental data between this compound and non-opioid analgesics are not currently available in the public domain. The following tables summarize available data for peripherally acting µ-opioid agonists and non-opioid analgesics from preclinical and clinical studies.
Note: The data for peripherally acting µ-opioid agonists are from studies on compounds other than this compound (e.g., Loperamide, DAMGO) and are intended to provide a general reference for this class of drugs.
Preclinical Analgesic Efficacy
| Drug Class | Compound | Pain Model | Species | Efficacy Measure | Result |
| Peripheral µ-Opioid Agonist | Loperamide | Neuropathic Pain (Spinal Nerve Ligation) | Rat | Reversal of heat hyperalgesia | Dose-dependent reversal |
| DAMGO | Formalin Test | Mouse | Reduction in nociceptive behavior (licking/biting time) | Significant reduction in both early and late phases[5] | |
| NSAID | Ibuprofen | Acetic Acid-Induced Writhing | Mouse | % Inhibition of writhing | Significant inhibition |
| Ibuprofen | Formalin Test | Rat | Reduction in nociceptive behavior | Attenuated second phase behaviors[3] | |
| Other Non-Opioid | Acetaminophen | Acetic Acid-Induced Writhing | Mouse | % Inhibition of writhing | Dose-dependent inhibition[13] |
| Acetaminophen | Formalin Test | Rat | Reduction in nociceptive behavior | Reduced nociceptive behavior in both phases[8] |
Clinical Safety and Side Effect Profile
| Drug/Drug Class | Primary Mechanism | Common Side Effects | Serious Adverse Events |
| This compound | Peripheral µ-opioid agonism | Transient myalgia[2] | Did not cause central respiratory depression in a study with healthy volunteers[2] |
| NSAIDs (e.g., Ibuprofen) | COX-1 and COX-2 inhibition | Gastrointestinal upset, heartburn, nausea[14] | GI bleeding, renal toxicity, cardiovascular events[14] |
| Acetaminophen | Central analgesic mechanisms | Generally well-tolerated at therapeutic doses | Hepatotoxicity at high doses[14] |
Experimental Protocols
Standard preclinical models are used to assess the efficacy of analgesic compounds.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Objective: To assess the ability of a compound to reduce visceral pain.
-
Methodology:
-
Rodents (typically mice) are pre-treated with the test compound, a vehicle control, or a positive control (e.g., a known analgesic).
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: The percentage inhibition of writhing in the treated groups compared to the vehicle control group is calculated.
Formalin Test
This model assesses the response to a persistent inflammatory pain stimulus.
-
Objective: To differentiate between analgesic effects on acute nociceptive pain and inflammatory pain.
-
Methodology:
-
A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw.
-
This induces a biphasic pain response: an early, acute phase (0-5 minutes) of intense nociceptive activity, followed by a quiescent period, and then a late, tonic phase (15-40 minutes) driven by inflammation and central sensitization.
-
The amount of time the animal spends licking or biting the injected paw is recorded for both phases.
-
-
Endpoint: A reduction in licking/biting time in either phase indicates analgesic activity.
Caption: General experimental workflow for analgesic testing.
Conclusion
This compound offers a promising therapeutic strategy by selectively targeting peripheral µ-opioid receptors, potentially providing effective analgesia while mitigating the significant CNS-related adverse effects of traditional opioids. In contrast, non-opioid analgesics like NSAIDs and acetaminophen act through well-established, distinct pathways. While direct comparative data is lacking, the differing mechanisms of action suggest that this compound could be a valuable alternative, particularly in cases where the side effects of NSAIDs or acetaminophen are a concern. Further preclinical and clinical studies directly comparing this compound with non-opioid analgesics are warranted to fully elucidate its relative efficacy and safety profile in various pain states.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen effects upon formalin-evoked flinching, postformalin, and postincisional allodynia and conditioned place … [ouci.dntb.gov.ua]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]
- 13. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Peripheral Restriction of Frakefamide TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the peripheral restriction of Frakefamide TFA, a potent, peripherally active µ-opioid receptor (MOR) agonist.[1] The key therapeutic advantage of Frakefamide lies in its inability to cross the blood-brain barrier (BBB), thereby providing analgesia without the significant central nervous system (CNS) side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction.[2]
Here, we compare Frakefamide's performance with the centrally acting opioid Morphine and the peripherally restricted opioid Loperamide, supported by experimental data and detailed protocols.
Comparative Analysis of Opioid Receptor Agonists
The primary distinction between these compounds lies in their ability to penetrate the CNS and elicit central effects.
| Compound | Primary Mechanism of Action | CNS Penetration | Key Differentiating Side Effect |
| This compound | Peripherally selective µ-opioid receptor agonist[1] | Negligible[1] | Does not cause respiratory depression[2] |
| Morphine | Potent µ-opioid receptor agonist in CNS and periphery[3] | High[4] | Significant respiratory depression[5] |
| Loperamide | µ-opioid receptor agonist, substrate for P-glycoprotein efflux pump at the BBB[6] | Low at therapeutic doses[6][7] | Primarily gastrointestinal effects; CNS effects only at very high doses[6] |
Experimental Data: Pharmacodynamic Validation
A critical method for validating peripheral restriction is to compare the pharmacodynamic effects of the test compound with a known centrally acting agent. Clinical data directly comparing Frakefamide with Morphine provides the most compelling evidence of its peripheral action.
A double-blind, randomized, crossover study in healthy male subjects investigated the effects on resting ventilation.[2] The results clearly demonstrate that unlike Morphine, Frakefamide does not cause the central side effect of respiratory depression.[2]
Table 1: Effects on Respiratory Parameters (at 335 min post-infusion)
| Parameter | Frakefamide (1.22 mg/kg) | Morphine (0.43 mg/kg) | Placebo |
| Respiratory Rate | No significant difference from placebo | Slower than Frakefamide & Placebo (p < 0.001) | Baseline |
| Minute Volume | No significant difference from placebo | Significantly less than Frakefamide & Placebo (p < 0.01) | Baseline |
| End-Tidal CO2 (ETco2) | No significant difference from placebo | Elevated (p < 0.01) | Baseline |
Data summarized from Modalen AO, et al. Anesthesia and Analgesia, 2005.[2]
These findings strongly suggest that Frakefamide's analgesic effects are mediated by peripheral µ-opioid receptors, as it lacks the hallmark CNS-mediated respiratory depression seen with Morphine.[2]
Experimental Protocols for Validation
Validating the peripheral restriction of a compound like Frakefamide requires a multi-faceted approach, combining in vivo pharmacokinetic and pharmacodynamic studies.
Protocol 1: In Vivo Brain Penetration Assessment via Microdialysis
This protocol determines the unbound drug concentration in the brain's interstitial fluid, providing a direct measure of CNS penetration.
Objective: To quantify and compare the brain-to-plasma concentration ratio of Frakefamide and a positive control (e.g., Morphine).
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum or cortex). Implant a second catheter into the jugular vein for blood sampling. Allow for a 24-hour recovery period to ensure BBB integrity.
-
Drug Administration: Administer this compound or Morphine intravenously at equianalgesic doses.
-
Sample Collection:
-
Begin perfusion of the microdialysis probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at 20-minute intervals for up to 4 hours.
-
Collect blood samples from the jugular vein at corresponding time points.
-
-
Analysis:
-
Analyze the concentration of the drug in the brain dialysate and plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu). A low Kp,uu value for Frakefamide compared to Morphine would confirm restricted BBB penetration.
-
Protocol 2: Pharmacodynamic Assessment of Respiratory Function
This protocol assesses a key centrally-mediated opioid effect.
Objective: To compare the effects of Frakefamide and Morphine on respiratory function in conscious animals.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Whole-Body Plethysmography: Acclimatize animals to the plethysmography chambers.
-
Drug Administration: Administer Frakefamide, Morphine, or vehicle control (e.g., saline) via intravenous or subcutaneous injection. A dose-response study is recommended.
-
Data Acquisition:
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes before drug administration.
-
Continuously monitor and record these parameters for at least 2 hours post-administration.
-
-
Analysis:
-
Calculate the percentage change from baseline for all respiratory parameters for each treatment group.
-
A lack of significant change in the Frakefamide group compared to the dose-dependent respiratory depression observed in the Morphine group validates its peripheral restriction.
-
Visualizing Pathways and Workflows
Peripheral µ-Opioid Receptor Signaling Pathway
Frakefamide exerts its analgesic effect by binding to µ-opioid receptors (MORs) on the peripheral terminals of sensory neurons. This binding initiates a G-protein mediated signaling cascade.[8]
Caption: Frakefamide binding to peripheral MORs inhibits neuronal activity.
Logical Workflow for Validating Peripheral Restriction
The validation process follows a logical progression from initial screening to in vivo confirmation.
Caption: A stepwise approach to confirm a drug's peripheral restriction.
Experimental Design: Crossover Study
A crossover design is a powerful tool to compare drug effects within the same subjects, minimizing inter-individual variability.
Caption: Crossover study design to compare Frakefamide and Morphine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. neuroscirn.org [neuroscirn.org]
- 5. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Frakefamide TFA vs. Fentanyl: A Comparative Analysis of Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the respiratory effects of Frakefamide TFA and fentanyl, two potent opioid receptor agonists. While both compounds interact with the body's opioid system, emerging research indicates significant differences in their impact on respiratory function. This analysis is based on available preclinical and clinical data to inform future research and drug development in pain management.
Executive Summary
Fentanyl, a widely used synthetic opioid, is a potent analgesic but carries a significant risk of life-threatening respiratory depression. This adverse effect is a direct consequence of its action on mu-opioid receptors (μOR) within the central nervous system (CNS). In contrast, this compound, a tetrapeptide μOR agonist, has been investigated for its potential to provide analgesia with a reduced risk of respiratory complications. Clinical data suggests that this compound's primary site of action is in the periphery, thereby avoiding the central mechanisms that lead to respiratory depression.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a clinical study comparing this compound to morphine, a classic opioid that, like fentanyl, causes centrally-mediated respiratory depression. While a direct comparative study between this compound and fentanyl is not available in the public domain, the data from the morphine comparison provides valuable insights into this compound's respiratory safety profile.
| Parameter | This compound (1.22 mg/kg) | Morphine (0.11 mg/kg - Small Dose) | Morphine (0.43 mg/kg - Large Dose) | Placebo | Fentanyl (Typical Clinical Observation) |
| Respiratory Rate | No significant difference from placebo | Slower than placebo (p < 0.05)[1] | Slower than placebo (p < 0.001)[1] | Baseline | Significant dose-dependent decrease[2][3] |
| Tidal Volume | No significant difference among groups[1] | No significant difference among groups[1] | No significant difference among groups[1] | No significant difference among groups[1] | Can be decreased[3] |
| Minute Volume | No significant difference from placebo | Not significantly different from placebo | Significantly less than this compound and placebo (p < 0.01)[1] | Baseline | Significantly decreased[2] |
| End-Tidal CO2 (ETCO2) | No significant difference from placebo | Not significantly different from placebo | Elevated compared to this compound and placebo (p < 0.01)[1] | Baseline | Increased, indicating reduced CO2 sensitivity[2] |
Experimental Protocols
The data for this compound and morphine is derived from a double-blind, randomized, four-way crossover study involving 12 healthy male subjects. The key methodologies employed in this study are detailed below.
Study Design
A randomized, double-blind, placebo-controlled, four-way crossover design was implemented. Each participant received a 6-hour infusion of one of the four treatments: this compound (1.22 mg/kg), a small dose of morphine (0.11 mg/kg), a large dose of morphine (0.43 mg/kg), or a placebo (sodium chloride 9 mg/mL).
Ventilatory Measurements
Resting ventilation was assessed using pneumotachography and inline capnography. These techniques allowed for the continuous measurement of respiratory rate, tidal volume, minute volume, and end-tidal carbon dioxide (ETCO2). Measurements were taken at baseline and at a target time point of 335 minutes into the infusion.
Blood Gas Analysis
Arterial blood samples were collected to analyze plasma concentrations of the administered drugs and their metabolites, ensuring that the observed effects correlated with systemic drug exposure.
Signaling Pathways
The differential effects of this compound and fentanyl on respiration can be attributed to their distinct interactions with the mu-opioid receptor signaling cascade in different physiological compartments.
Fentanyl Signaling Pathway in the Central Nervous System
Fentanyl readily crosses the blood-brain barrier and binds to μ-opioid receptors on neurons in the brainstem's respiratory control centers, such as the pre-Bötzinger complex.[4] This binding initiates a G-protein mediated signaling cascade that leads to neuronal hyperpolarization and reduced neuronal excitability, ultimately suppressing the drive to breathe. The β-arrestin pathway is also implicated in the adverse effects of opioids, including respiratory depression.[4]
References
A Guide to the Inter-Laboratory Cross-Validation of Frakefamide TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of results for Frakefamide TFA, a potent, peripherally acting µ-selective opioid receptor agonist.[1][2] While publicly available data from direct inter-laboratory comparisons of this compound are limited, this document outlines key considerations, presents available comparative data, and provides generalized protocols to ensure consistency and reliability of findings across different research settings. The need for such validation is underscored by observations that experimental outcomes for opioid agonists can vary between laboratories.[3]
This compound has been investigated for its analgesic properties and is noted for its inability to cross the blood-brain barrier, which may limit central nervous system-mediated side effects commonly associated with opioids.[1][2]
Comparative Performance Data
A key study provides a direct comparison of this compound with morphine and a placebo, focusing on the centrally-mediated effect of respiratory depression. The data from this study is summarized below.
| Parameter | This compound (1.22 mg/kg) | Morphine (0.43 mg/kg - Large Dose) | Morphine (0.11 mg/kg - Small Dose) | Placebo (Sodium Chloride 9 mg/mL) |
| Tidal Volume | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | Baseline |
| Respiratory Rate | No significant difference from placebo | Slower than placebo (p < 0.001) | Slower than placebo (p < 0.05) | Baseline |
| Minute Volume | No significant difference from placebo | Significantly less than placebo (p < 0.01) | Not significantly different from placebo | Baseline |
| End-Tidal CO2 (ETco2) | No significant difference from placebo | Elevated (p < 0.01) | Not significantly different from placebo | Baseline |
| Adverse Events | Transient myalgia in all subjects | Not specified | Not specified | Not specified |
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at the µ-opioid receptor, a G protein-coupled receptor (GPCR).[1] The activation of this receptor initiates a signaling cascade that ultimately leads to its analgesic effects.
Experimental Protocols
1. Comparative In-Vivo Study of Respiratory Effects
This protocol is based on a study comparing this compound with morphine and a placebo in healthy human subjects.[2]
-
Study Design: A double-blind, randomized, double-dummy, four-way crossover study.
-
Subjects: 12 healthy male subjects.
-
Treatments:
-
This compound: 1.22 mg/kg
-
Morphine (Large Dose): 0.43 mg/kg
-
Morphine (Small Dose): 0.11 mg/kg
-
Placebo: Sodium chloride 9 mg/mL
-
-
Administration: Each drug was infused for 6 hours.
-
Measurements:
-
Ventilation was measured by pneumotachography and inline capnography.
-
Blood samples were collected to analyze plasma concentrations of Frakefamide, morphine, and its metabolites.
-
-
Primary Endpoints: Tidal volume, respiratory rate, minute volume, and end-tidal CO2.
2. Generalized Protocol for Inter-Laboratory Cross-Validation of this compound Quantification
As no specific cross-validation studies for this compound are publicly available, the following generalized protocol is proposed based on established practices for analytical method validation.[4][5][6] This is crucial for ensuring that different labs can produce comparable quantitative data.
-
Objective: To ensure that the bioanalytical data for this compound are comparable and reproducible across different laboratories.
-
Methodology: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended for its sensitivity and specificity in quantifying peptides in biological matrices.[5]
-
Sample Preparation:
-
Spike known concentrations of this compound into the biological matrix of interest (e.g., human plasma).
-
Perform protein precipitation using a solvent like acetonitrile.
-
Employ solid-phase extraction (SPE) or liquid-liquid extraction for cleanup and concentration of the analyte.
-
Reconstitute the dried extract in a suitable solvent for injection into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or biphenyl (B1667301) column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive (e.g., formic acid) to ensure good peak shape and ionization.
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Validation Parameters:
-
Specificity and Selectivity: Ensure no interference from endogenous matrix components.
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Intra- and inter-batch accuracy and precision should be within acceptable limits (e.g., ±15% for quality control samples).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Stability: Assess the stability of this compound in the biological matrix under different storage and processing conditions.
-
-
Cross-Validation Procedure:
-
Each participating laboratory should first validate the analytical method in-house.
-
A central laboratory prepares and distributes a set of quality control (QC) samples and blinded study samples to all participating labs.
-
Each lab analyzes the samples and reports the concentrations back to the central coordinating body.
-
The results are statistically compared to assess inter-laboratory variability. The percentage bias for clinical study samples should ideally be within ±15%.
-
Generalized Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation study.
Alternatives to this compound
A number of other peripherally restricted opioid agonists have been developed and investigated.[7][8] These compounds represent alternatives or comparators for this compound in research and development. Some notable examples include:
-
Loperamide: An approved anti-diarrheal agent with peripheral µ-opioid agonist activity.
-
Difelikefalin (CR665): A peripherally restricted kappa-opioid agonist that has undergone clinical trials.[7]
-
Other Peptide-Based Opioids: Numerous peptide analogs have been synthesized to target peripheral opioid receptors with high selectivity and reduced CNS effects.[9][10]
The principles and protocols outlined in this guide can be adapted for the cross-validation of these and other similar compounds, thereby promoting greater consistency and reliability in the field of analgesic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral opioid receptor agonists for analgesia: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]
- 9. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-derived ligands for the discovery of safer opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Frakefamide TFA Compared to Oxycodone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid crisis has underscored the critical need for potent analgesics with a reduced risk of abuse and addiction. Frakefamide TFA is a novel peripherally acting µ-opioid receptor agonist designed to provide pain relief without the central nervous system (CNS) effects that drive abuse. This guide provides a comprehensive comparison of the abuse potential of this compound and oxycodone, a widely prescribed and highly abused centrally acting opioid. This analysis is based on available preclinical and clinical data, focusing on key predictive assays of abuse liability.
Mechanism of Action: A Fundamental Divergence
The primary factor differentiating the abuse potential of this compound and oxycodone lies in their fundamental mechanisms of action.
This compound is a potent and selective µ-opioid receptor agonist that is unable to penetrate the blood-brain-barrier and enter the central nervous system[1]. Its analgesic effects are mediated by activating µ-opioid receptors in the peripheral nervous system. This peripheral restriction is a key design feature aimed at minimizing centrally mediated side effects, including euphoria and respiratory depression, which are major contributors to opioid abuse.
Oxycodone , in contrast, readily crosses the blood-brain barrier and exerts its potent analgesic and rewarding effects by activating µ-opioid receptors within the CNS. This central action is directly linked to its high abuse liability, as it engages the brain's reward pathways, leading to feelings of euphoria and reinforcing drug-taking behavior.[2][3]
Preclinical Assessment of Abuse Potential
Standard preclinical models are employed to predict the abuse liability of new chemical entities. These include drug discrimination, self-administration, and conditioned place preference studies.
Drug Discrimination Studies
Drug discrimination assays in animals are highly predictive of the subjective effects of drugs in humans. In these studies, animals are trained to recognize the internal state produced by a known drug of abuse (e.g., morphine) and to signal its presence.
A key study evaluating the discriminative stimulus effects of Frakefamide (LEF576) demonstrated a significantly lower potential for CNS-mediated abuse compared to centrally acting opioids.[3]
Key Findings:
-
Intravenous Administration: When administered intravenously, Frakefamide produced a maximum of 50% morphine-appropriate responding at the highest tested dose (10 μmol/kg) with a rapid 2-minute infusion. This percentage dropped to 25% with a slower 15-minute infusion, suggesting that even with rapid administration, the central effects are limited. In contrast, the centrally acting µ-opioid agonist DAMGO produced over 85% morphine-appropriate responding.[1][3]
-
Subcutaneous Administration: Frakefamide did not produce any morphine-like discriminative effects when administered subcutaneously at doses up to 100 µmol/kg.[3]
These findings strongly indicate that Frakefamide does not produce the same subjective effects as centrally acting opioids like morphine, a key indicator of lower abuse potential.
Oxycodone, conversely, consistently and dose-dependently substitutes for morphine in drug discrimination studies, indicating shared subjective effects and a similar potential for abuse.
Table 1: Comparative Data from Drug Discrimination Studies
| Compound | Administration Route | Dose | Morphine-Appropriate Responding | Reference |
| Frakefamide (LEF576) | Intravenous (2 min infusion) | 10 µmol/kg | 50% | [1][3] |
| Intravenous (15 min infusion) | 17.5 µmol/kg | 25% | [1][3] | |
| Subcutaneous | up to 100 µmol/kg | No generalization | [3] | |
| DAMGO (centrally acting) | Intravenous (2 min infusion) | N/A | >85% | [3] |
| Oxycodone | Various | Dose-dependent | Full generalization | General knowledge from numerous studies |
Self-Administration Studies
Oxycodone is readily self-administered by laboratory animals, demonstrating its powerful reinforcing properties.
Conditioned Place Preference (CPP)
Conditioned place preference is a model used to measure the rewarding or aversive properties of a drug. While specific CPP data for this compound is not available, its peripheral mechanism of action makes it highly unlikely to induce a conditioned place preference, which is a centrally mediated learning process.
Oxycodone consistently produces a robust conditioned place preference in rodents, indicating its rewarding effects.
Clinical Evidence
Clinical data further supports the lower abuse potential of this compound. A study in healthy male subjects demonstrated that Frakefamide, unlike morphine, did not cause central respiratory depression, a dangerous side effect of centrally acting opioids and a key concern in overdose.[4] This finding is consistent with its peripheral mechanism of action and suggests a significantly improved safety profile.
In contrast, numerous human abuse potential studies have confirmed the high likability and abuse liability of oxycodone.[2][5][6]
Experimental Protocols
Drug Discrimination Protocol (General)
Objective: To assess whether a novel compound produces subjective effects similar to a known drug of abuse.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training Phase: Animals (typically rats or non-human primates) are trained to press one lever after receiving an injection of a known drug of abuse (e.g., morphine) and a second lever after receiving a saline injection. Correct lever presses are rewarded (e.g., with food pellets). Training continues until the animals can reliably discriminate between the drug and saline conditions.
-
Testing Phase: Once the discrimination is established, test sessions are conducted where animals are administered various doses of the novel compound or other drugs. The percentage of responses on the "drug-appropriate" lever is measured. Full generalization (typically >80% drug-appropriate responding) suggests that the test compound has similar subjective effects to the training drug.
Oxycodone Self-Administration Protocol (Example)
Objective: To determine the reinforcing effects of oxycodone.
Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion pump connected to a catheter surgically implanted in the jugular vein of the subject (typically a rat).
Procedure:
-
Acquisition Phase: Animals are placed in the chambers and lever presses on the "active" lever result in an intravenous infusion of oxycodone. Presses on the "inactive" lever have no consequence. The number of infusions earned is recorded.
-
Dose-Response and Progressive Ratio Schedules: The reinforcing efficacy of different doses of oxycodone can be assessed. Under a progressive ratio schedule, the number of lever presses required to receive an infusion increases progressively. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's motivational strength.
Oxycodone Conditioned Place Preference Protocol (Example)
Objective: To assess the rewarding properties of oxycodone.
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning Phase: The animal is allowed to freely explore all three chambers to determine any baseline preference for one of the outer chambers.
-
Conditioning Phase: Over several days, the animal receives injections of oxycodone and is confined to one of the outer chambers. On alternate days, the animal receives a saline injection and is confined to the other outer chamber.
-
Test Phase: The animal is placed back in the central chamber with free access to both outer chambers. The amount of time spent in the drug-paired chamber is compared to the time spent in the saline-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests the drug has rewarding properties.
Signaling Pathways and Abuse Potential
The differential abuse potential of this compound and oxycodone can be visualized through their distinct interactions with µ-opioid receptor signaling pathways.
Caption: Signaling pathways of this compound and Oxycodone.
The diagram illustrates that this compound's action is confined to peripheral µ-opioid receptors, leading to analgesia without engaging the central reward pathways. In contrast, oxycodone acts on both central and peripheral receptors, producing analgesia but also activating the central reward pathways and causing dangerous side effects like respiratory depression.
Experimental Workflow for Abuse Potential Assessment
The assessment of abuse potential for a new chemical entity follows a structured workflow, from initial in vitro and in silico predictions to comprehensive in vivo studies.
Caption: Workflow for assessing the abuse potential of a new drug.
This workflow highlights the key stages of evaluation, with in vivo models like drug discrimination and self-administration playing a crucial role in predicting human abuse liability.
Logical Relationship: Peripheral vs. Central Action and Abuse Potential
The fundamental difference in the site of action between this compound and oxycodone directly dictates their abuse potential.
Caption: Relationship between site of action and abuse potential.
This diagram clearly illustrates the logical progression from a drug's ability to cross the blood-brain barrier to its potential for abuse. This compound's inability to enter the CNS is the critical feature that predicts a low abuse liability.
Conclusion
Based on its peripheral mechanism of action and the available preclinical and clinical data, this compound demonstrates a significantly lower abuse potential compared to the centrally acting opioid, oxycodone. The lack of centrally mediated subjective effects, as evidenced by drug discrimination studies, and the absence of central respiratory depression in humans, strongly support its development as a safer analgesic alternative. While direct comparative studies in all abuse liability models are not yet available, the fundamental pharmacological differences provide a strong rationale for the reduced abuse risk of this compound. This profile makes it a promising candidate for addressing the unmet need for effective pain management with an improved safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxycodone - Wikipedia [en.wikipedia.org]
- 4. Opioid drug discrimination in humans: stability, specificity and relation to self-reported drug effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
Comparative Pharmacokinetics of Frakefamide TFA and Other Peripherally Acting Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Frakefamide TFA, a peripherally active µ-opioid receptor agonist, with two other peripherally restricted opioid peptides: Asimadoline and Eluxadoline. The objective is to present available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview of Compounds
This compound is a potent, peripherally selective µ-opioid receptor agonist designed to elicit analgesic effects without crossing the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects.[1]
Asimadoline is a selective κ-opioid receptor agonist that also acts peripherally.[2] It has been investigated for the treatment of pain associated with irritable bowel syndrome (IBS).
Eluxadoline is a mixed µ-opioid receptor agonist, δ-opioid receptor antagonist, and κ-opioid receptor agonist that acts locally in the gut to treat symptoms of diarrhea-predominant IBS (IBS-D).
Comparative Pharmacokinetic Data
| Parameter | This compound | Asimadoline | Eluxadoline |
| Mechanism of Action | Peripherally active µ-opioid receptor agonist[1] | Peripherally active κ-opioid receptor agonist[2] | Mixed µ- and κ-opioid receptor agonist, and δ-opioid receptor antagonist[[“]] |
| Route of Administration | Intravenous infusion (in human studies) | Oral | Oral |
| Tmax (Time to Peak Plasma Concentration) | Data not available | 0.5 - 2 hours[2] | 2.5 hours[4] |
| Half-life (t½) | Data not available | 5.5 hours (single dose), 15-20 hours (repeated dose)[2] | 3.7 - 6 hours |
| Bioavailability | Data not available for oral administration | Low due to significant first-pass metabolism (Animal data: 6-20%) | ~1% (oral) |
| Protein Binding | Data not available | 95-97% (in animals)[2] | 81%[[“]] |
| Excretion | Data not available | Primarily fecal | 82.2% in feces, <1% in urine[[“]] |
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic studies are crucial for the interpretation of the data.
This compound Human Study (Pharmacodynamic Focus)
A study in healthy male subjects investigated the effects of this compound on resting ventilation compared to morphine. While this study's primary focus was not pharmacokinetics, it provides some methodological details:
-
Study Design: Double-blind, randomized, double-dummy, four-way crossover study.
-
Subjects: 12 healthy male volunteers.
-
Dosing: 1.22 mg/kg of this compound was administered via intravenous infusion over 6 hours.
-
Sample Collection: Blood samples were collected to analyze plasma concentrations of Frakefamide.
-
Analytical Method: The specific analytical method for determining Frakefamide concentration was not detailed in the abstract.
Asimadoline Human Pharmacokinetic Study
Human pharmacokinetic parameters for Asimadoline were determined in studies with healthy volunteers and IBS patients.
-
Study Design: Placebo-controlled, randomized, double-blind crossover design.
-
Subjects: Healthy volunteers and patients with IBS.
-
Dosing: Single oral doses of 1, 5, and 10 mg of asimadoline.
-
Sample Collection: Blood samples were obtained hourly. Urine was also collected.
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used to measure plasma concentrations of asimadoline.[5]
Eluxadoline Human Pharmacokinetic Study
The pharmacokinetic profile of Eluxadoline has been characterized in Phase 1 studies involving healthy participants and individuals with renal impairment.
-
Study Design: Phase 1, open-label, parallel-group study.
-
Subjects: Healthy participants and participants with renal impairment.
-
Dosing: A single oral dose of 100 mg of Eluxadoline.
-
Sample Collection: Plasma and urine samples were collected to assess pharmacokinetic parameters and plasma protein binding.
-
Analytical Method: While not specified in the abstract, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for such analyses.
Signaling Pathways and Experimental Workflows
General µ-Opioid Receptor Signaling Pathway
This compound, as a µ-opioid receptor agonist, is expected to initiate a signaling cascade typical for this receptor class. The binding of an agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability.
Figure 1: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow for Peptide Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for peptide-based drugs typically follows a standardized workflow involving animal studies, sample collection, bioanalysis, and data modeling.
Figure 2: General experimental workflow for in vivo pharmacokinetic studies.
Conclusion
This compound, Asimadoline, and Eluxadoline represent a class of peripherally acting opioid agonists with potential therapeutic applications for conditions such as pain and IBS. While pharmacokinetic data for Asimadoline and Eluxadoline are available from clinical studies, a comprehensive pharmacokinetic profile for this compound in humans is not yet publicly detailed. The available information suggests that all three compounds are designed to limit CNS penetration, a desirable feature for reducing centrally mediated side effects. Further studies are required to fully elucidate the pharmacokinetic properties of this compound and to enable a more direct and quantitative comparison with other peripherally acting opioid peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Single-dose Pharmacokinetics of Eluxadoline in Healthy Participants With Normal Renal Function and Participants With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of asimadoline, a new kappa-opioid receptor agonist, on tubular water absorption and vasopressin secretion in man [pubmed.ncbi.nlm.nih.gov]
Frakefamide TFA: A Comparative Analysis Against Industry-Standard Pain Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Frakefamide Trifluoroacetate (TFA), a peripherally acting mu-opioid receptor agonist, against established industry-standard pain treatments. Due to the discontinuation of Frakefamide TFA's clinical development after Phase II trials, publicly available data on its analgesic efficacy is limited. This document summarizes the existing information, focusing on its mechanism of action, safety profile, and a key clinical trial comparing it to morphine.
Executive Summary
This compound is a tetrapeptide that acts as a selective agonist for mu-opioid receptors located in the peripheral nervous system.[1] Its primary characteristic is its inability to cross the blood-brain barrier, which theoretically offers a significant advantage over traditional opioids by minimizing central nervous system (CNS)-mediated side effects such as respiratory depression, sedation, and addiction.[1][2]
Standard pain management strategies often involve non-steroidal anti-inflammatory drugs (NSAIDs), acetaminophen, and centrally acting opioids like morphine. While effective, these treatments are associated with well-documented side effect profiles, including gastrointestinal issues for NSAIDs and the severe risks of respiratory depression and dependence for opioids. This compound was developed as a potentially safer alternative for managing pain.
Mechanism of Action: Peripheral Mu-Opioid Receptor Activation
This compound exerts its analgesic effect by binding to and activating mu-opioid receptors on the peripheral terminals of sensory neurons.[2][3] This activation initiates a signaling cascade that ultimately reduces the excitability of these neurons and inhibits the transmission of pain signals to the CNS.
The signaling pathway is initiated by the binding of this compound to the G-protein coupled mu-opioid receptor. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[3][4][5]
Comparative Clinical Data: Respiratory Function
A key clinical study provides a direct comparison of the effects of this compound and morphine on respiratory function in healthy male subjects.[2] This double-blind, randomized, crossover study is critical in highlighting the primary safety advantage of a peripherally restricted opioid.
| Parameter | This compound (1.22 mg/kg) | Morphine (0.43 mg/kg) | Morphine (0.11 mg/kg) | Placebo |
| Respiratory Rate | No significant change | Significant Decrease (p < 0.001) | Significant Decrease (p < 0.05) | No significant change |
| Minute Volume | No significant change | Significant Decrease (p < 0.01) | Not significantly different from placebo | No significant change |
| End-Tidal CO2 (ETCO2) | No significant change | Significant Increase (p < 0.01) | Not significantly different from placebo | No significant change |
| Reported Side Effects | Transient myalgia (in all subjects, resolved within 30 mins) | Not specified in detail | Not specified in detail | Not specified in detail |
| Data sourced from Modalen et al., 2005[2] |
The results clearly demonstrate that, unlike morphine, this compound did not cause central respiratory depression.[2] The only notable side effect was a transient myalgia.
Experimental Protocols
Clinical Trial: Effects on Resting Ventilation
-
Study Design: A double-blind, randomized, double-dummy, four-way crossover study.[2]
-
Participants: 12 healthy male subjects.[2]
-
Interventions:
-
Methodology:
-
Each subject received all four treatments in a randomized order with a washout period between each treatment.
-
Ventilation was measured using pneumotachography and inline capnography.[2]
-
Blood samples were collected to analyze plasma concentrations of this compound and morphine.[2]
-
The primary endpoints were respiratory rate, tidal volume, minute volume, and end-tidal CO2, measured at 335 minutes.[2]
-
-
Key Findings: this compound did not produce the respiratory depressant effects observed with both doses of morphine, suggesting it lacks central mu-opioid agonist activity in humans.[2]
Industry-Standard Pain Treatments: A Brief Overview
A comprehensive comparison of this compound's analgesic efficacy with the following industry standards would be necessary for a complete evaluation. However, due to the limited data, we provide a general overview of these standards.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., Ibuprofen, Naproxen)
-
Mechanism: Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.
-
Primary Use: Mild to moderate pain, particularly inflammatory pain.
-
Common Side Effects: Gastrointestinal irritation, renal toxicity, cardiovascular risks with long-term use.
-
-
Acetaminophen:
-
Mechanism: Not fully elucidated, but thought to involve central mechanisms.
-
Primary Use: Mild to moderate pain and fever.
-
Common Side Effects: Hepatotoxicity at high doses.
-
-
Centrally Acting Opioids: (e.g., Morphine, Oxycodone, Fentanyl)
-
Mechanism: Agonists of opioid receptors (primarily mu) in the CNS.
-
Primary Use: Moderate to severe acute and chronic pain.
-
Common Side Effects: Respiratory depression, sedation, constipation, nausea, tolerance, dependence, and addiction.
-
Conclusion and Future Perspectives
This compound represents a rational drug design approach to separate the analgesic properties of mu-opioid receptor activation from the severe CNS-mediated side effects. The available clinical data strongly supports its peripherally restricted mechanism of action and its lack of respiratory depression, a significant safety advantage over morphine.[2] However, the transient myalgia reported requires further investigation.
The key missing piece in the evaluation of this compound is robust clinical data on its analgesic efficacy across different pain modalities (e.g., neuropathic, inflammatory, visceral) compared to standard-of-care analgesics. While preclinical studies in animal models suggested it to be a potent analgesic, the reasons for the cessation of its clinical development after Phase II are not publicly detailed.[2] Future research into peripherally restricted opioid agonists remains a promising avenue for developing safer and more effective pain therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Anti-nociceptive action of peripheral mu-opioid receptors by G-beta-gamma protein-mediated inhibition of TRPM3 channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Frakefamide Trifluoroacetate (TFA)
This document provides essential safety and logistical information for the proper disposal of Frakefamide TFA, a potent analgesic and peripheral active μ-selective receptor agonist used for research purposes.[1][2] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. All waste containing this compound must be managed in accordance with institutional, local, and national regulations.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] All handling of this compound, including weighing and reconstitution, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3][6]
Waste Characterization and Segregation
Proper characterization and segregation of waste are the first steps in the disposal process. This compound waste is considered hazardous laboratory chemical waste.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6]
-
Dedicated Containers: Use designated, sealed, and clearly labeled hazardous waste containers for all this compound waste.[3][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[3]
Step-by-Step Disposal Procedures
The physical state of the waste dictates the specific disposal protocol.
-
Containment: Carefully sweep or transfer any solid residue, avoiding dust formation.[3]
-
Packaging: Place the swept material into a designated, sealed, and leak-proof container for hazardous solid waste.[3]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area or as directed by your institution's EHS guidelines.[3]
-
Prohibition: DO NOT pour any liquid waste containing this compound down the drain.[3] Trifluoroacetic acid (TFA) and its salts can be harmful to aquatic organisms.[8][9]
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container suitable for chemical waste.[3][7]
-
pH Neutralization: For waste containing significant amounts of TFA, the pH should be checked. If required by local regulations, neutralize the waste to a pH between 6 and 8 before collection. Always add acid to water slowly when diluting or neutralizing.[6]
-
Storage: Securely cap the container and store it in a designated area for hazardous liquid waste, away from incompatible materials.[8]
-
Segregation: Items contaminated with this compound (e.g., pipette tips, vials, gloves, bench paper) must be treated as hazardous waste.[7]
-
Collection: Place these items in a designated, clearly labeled hazardous waste bag or container. Do not dispose of them in regular trash or standard biohazard bags unless directed by EHS.
-
Disposal: Seal the container or bag when full and manage it according to your institution's chemical waste procedures.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
| Spill Size | Containment & Cleanup Protocol | Reporting |
| Small Spill | 1. Evacuate and alert personnel in the immediate area. 2. Ensure the area is well-ventilated. 3. Wear appropriate PPE (double gloving recommended). 4. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). 5. Carefully sweep or scoop the absorbed material into a sealed, labeled hazardous waste container.[3] | Report the incident to your lab supervisor. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert all personnel in the vicinity and close the door. 3. Do not attempt to clean up the spill yourself. [6] | Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[3][6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel molecule (frakefamide) with peripheral opioid properties: the effects on resting ventilation compared with morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. targetmol.com [targetmol.com]
- 6. amherst.edu [amherst.edu]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
